Product packaging for Peroxide, nitro 1-oxohexyl(Cat. No.:CAS No. 56879-26-6)

Peroxide, nitro 1-oxohexyl

Cat. No.: B15467980
CAS No.: 56879-26-6
M. Wt: 177.16 g/mol
InChI Key: ITHMZXMFOKWUTQ-UHFFFAOYSA-N
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Description

Peroxide, nitro 1-oxohexyl is an organic compound with the molecular formula C6H11NO5. This high-purity reagent is intended For Research Use Only and is not for diagnostic, therapeutic, or any personal use. Researchers value this compound for its unique structure that incorporates both peroxide and nitro functional groups, making it a molecule of interest in specialized chemical synthesis and the study of oxidative processes . Compounds with peroxide functional groups are often investigated for their role as intermediates in oxidation reactions and in the formation of radicals . The nitro group can be utilized in various chemical transformations, potentially making this reagent useful in the development of novel synthetic methodologies. Its exact mechanism of action and specific research applications are dependent on the experimental context. Researchers are encouraged to consult the material safety data sheet (MSDS) and handle this compound with appropriate safety protocols due to the potential instability of peroxide-containing compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO5 B15467980 Peroxide, nitro 1-oxohexyl CAS No. 56879-26-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56879-26-6

Molecular Formula

C6H11NO5

Molecular Weight

177.16 g/mol

IUPAC Name

nitro hexaneperoxoate

InChI

InChI=1S/C6H11NO5/c1-2-3-4-5-6(8)11-12-7(9)10/h2-5H2,1H3

InChI Key

ITHMZXMFOKWUTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OO[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Technical Guide: A Proposed Synthesis Pathway for Bis(6-Nitrohexanoyl) Peroxide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The requested compound, "peroxide, nitro 1-oxohexyl," is not described under this name in the current scientific literature. The name is chemically ambiguous. This guide proposes a synthesis for a plausible structural interpretation, bis(6-nitrohexanoyl) peroxide , based on established chemical principles and analogous reactions. The experimental protocols and quantitative data presented are illustrative and adapted from general methods.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Organic peroxides are a class of compounds with significant applications, ranging from polymerization initiators to active pharmaceutical ingredients. This technical guide outlines a plausible multi-step synthesis for bis(6-nitrohexanoyl) peroxide. The proposed pathway begins with the synthesis of the precursor 6-nitrohexanoic acid, followed by its conversion to the corresponding acyl chloride, and finally, the formation of the target diacyl peroxide.

Proposed Synthesis Pathway

The synthesis is designed in three main stages:

  • Synthesis of 6-Nitrohexanoic Acid: The precursor carboxylic acid can be synthesized via the oxidative cleavage of 2-nitrocyclohexanone. 6-nitrohexanoic acid is also commercially available, which could be an alternative starting point[1][2][3][4].

  • Formation of 6-Nitrohexanoyl Chloride: The carboxylic acid is converted to the more reactive acyl chloride using a standard chlorinating agent like thionyl chloride (SOCl₂)[5][6][7].

  • Synthesis of Bis(6-Nitrohexanoyl) Peroxide: The final diacyl peroxide is formed by reacting the acyl chloride with a peroxide source, such as hydrogen peroxide, under basic conditions.

Visualized Synthesis and Workflow

The following diagrams illustrate the proposed chemical synthesis and a general experimental workflow.

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Peroxide Synthesis 2-Nitrocyclohexanone 2-Nitrocyclohexanone 6-Nitrohexanoic_Acid 6-Nitrohexanoic_Acid 2-Nitrocyclohexanone->6-Nitrohexanoic_Acid Oxidative Cleavage 6-Nitrohexanoyl_Chloride 6-Nitrohexanoyl_Chloride 6-Nitrohexanoic_Acid->6-Nitrohexanoyl_Chloride SOCl2 Bis(6-nitrohexanoyl)_Peroxide Bis(6-nitrohexanoyl)_Peroxide 6-Nitrohexanoyl_Chloride->Bis(6-nitrohexanoyl)_Peroxide H2O2, Base

Figure 1: Proposed three-step synthesis pathway for bis(6-nitrohexanoyl) peroxide.

Experimental_Workflow start Start reactants Combine Reactants & Reagents in Solvent start->reactants reaction Maintain Reaction (Temperature & Time) reactants->reaction monitoring Monitor Progress (e.g., TLC, GC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up & Phase Separation monitoring->workup Complete drying Dry Organic Layer (e.g., Na2SO4) workup->drying purification Purify Product (e.g., Chromatography) drying->purification characterization Characterize Product (e.g., NMR, IR) purification->characterization end End characterization->end

Figure 2: A generalized experimental workflow applicable to each synthetic step.

Experimental Protocols

The following are plausible, detailed methodologies for each key experimental step.

Step 1: Synthesis of 6-Nitrohexanoic Acid This protocol is based on the principle of oxidative cleavage of α-nitro ketones.

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-nitrocyclohexanone (1 equiv.) in a suitable solvent like tert-butanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Prepare a solution of hydrogen peroxide (30% aqueous solution, 2.2 equiv.) and a base such as sodium hydroxide (2.1 equiv.) in water.

  • Add the basic peroxide solution dropwise to the stirred solution of 2-nitrocyclohexanone, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.

  • Cool the reaction mixture again in an ice bath and carefully acidify with dilute hydrochloric acid to a pH of approximately 2.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude 6-nitrohexanoic acid, which can be further purified by recrystallization or chromatography.

Step 2: Synthesis of 6-Nitrohexanoyl Chloride This protocol is a standard procedure for converting carboxylic acids to acyl chlorides using thionyl chloride.[5][6][7]

  • Place 6-nitrohexanoic acid (1 equiv.) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂).

  • Carefully add thionyl chloride (SOCl₂, ~2 equiv.) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Heat the mixture to reflux (approximately 75-80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 6-nitrohexanoyl chloride can be purified by vacuum distillation.

Step 3: Synthesis of Bis(6-Nitrohexanoyl) Peroxide This protocol is adapted from the general synthesis of diacyl peroxides.

  • In a flask equipped with a mechanical stirrer and a dropping funnel, prepare a solution of sodium hydroxide (2 equiv.) in water and add 30% hydrogen peroxide (1.1 equiv.). Cool this solution to 0-5 °C in an ice-salt bath.

  • Dissolve 6-nitrohexanoyl chloride (2 equiv.) in an inert organic solvent, such as diethyl ether or dichloromethane.

  • Add the solution of the acyl chloride dropwise to the vigorously stirred, cold basic peroxide solution. The temperature must be strictly maintained below 5 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2-3 hours.

  • Separate the organic layer. Wash it sequentially with cold dilute sulfuric acid, a cold solution of sodium bicarbonate, and finally with cold water until the washings are neutral.

  • Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.

  • Evaporate the solvent under reduced pressure at a low temperature (<30 °C) to yield the crude bis(6-nitrohexanoyl) peroxide. The product should be stored at low temperatures due to the potential instability of the peroxide linkage.

Data Presentation

The following tables summarize the proposed reaction conditions and illustrative quantitative data.

Table 1: Summary of Reaction Conditions

StepReactant(s)Key Reagent(s)SolventTemperature (°C)Time (h)
1 2-NitrocyclohexanoneH₂O₂, NaOHtert-Butanol/Water0 - 2512 - 18
2 6-Nitrohexanoic AcidThionyl Chloride (SOCl₂)Neat or CH₂Cl₂75 - 80 (Reflux)2 - 4
3 6-Nitrohexanoyl ChlorideH₂O₂, NaOHDiethyl Ether/Water0 - 52 - 3

Table 2: Illustrative Quantitative Data

StepReactant Molar Equiv.Reagent Molar Equiv.ProductIllustrative Yield (%)Assumed Purity (%)
1 1.0H₂O₂ (2.2), NaOH (2.1)6-Nitrohexanoic Acid65 - 75>95
2 1.0SOCl₂ (2.0)6-Nitrohexanoyl Chloride80 - 90>97
3 2.0H₂O₂ (1.1), NaOH (2.0)Bis(6-nitrohexanoyl) Peroxide70 - 85>95

Note: The yields and purities are estimates based on typical outcomes for these types of reactions and have not been experimentally verified for this specific sequence.

References

An In-depth Technical Guide on Peroxide, nitro 1-oxohexyl and Related Nitro-Fatty Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Peroxide, nitro 1-oxohexyl

"this compound," also identified by its IUPAC name nitro hexaneperoxoate, is a chemical entity with the molecular formula C6H11NO5.[1] While specific research on this compound is limited, its structure suggests it belongs to the family of organic peroxynitrates or is closely related to nitrated fatty acids. These classes of molecules are of significant interest in biomedical research due to their roles as signaling mediators in a variety of physiological and pathological processes.

Nitrated fatty acids are formed endogenously through reactions involving nitric oxide-derived species and unsaturated fatty acids.[2] They are known to exert anti-inflammatory and adaptive cell responses through electrophilic and receptor-mediated signaling.[2] Given the structural similarities, it is plausible that "this compound" may exhibit comparable biological activities.

Chemical Identification
IdentifierValueReference
Name This compound[1]
IUPAC Name nitro hexaneperoxoate[1]
CAS Number 56879-26-6[1]
Molecular Formula C6H11NO5[1]
Canonical SMILES CCCCCC(=O)OO--INVALID-LINK--[O-][1]
InChI Key ITHMZXMFOKWUTQ-UHFFFAOYSA-N[1]
Computed Physicochemical Properties

The following table summarizes the computed physicochemical properties for "this compound" as available in the PubChem database. It is important to note that these are predicted values and have not been experimentally verified.

PropertyValueReference
Molecular Weight 177.16 g/mol [1]
Exact Mass 177.06372245 Da[1]
XLogP3-AA (LogP) 2.5[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 5[1]
Rotatable Bond Count 6[1]
Topological Polar Surface Area 81.4 Ų[1]
Heavy Atom Count 12[1]
Formal Charge 0[1]

Experimental Protocols: Synthesis and Analysis of Related Compounds

While specific protocols for "this compound" are not documented, the synthesis of related peroxynitrates and nitrated fatty acids can provide a methodological framework.

General Synthesis of Peroxynitrates

A common method for synthesizing high concentrations of peroxynitrite, a related reactive species, involves a biphasic reaction between a water-insoluble alkyl nitrite (like isoamyl nitrite) and hydrogen peroxide in an alkaline aqueous solution.[3]

Methodology:

  • A two-phase system is established with an aqueous solution of hydrogen peroxide and an organic phase of isoamyl nitrite.

  • The hydroperoxide anion in the aqueous phase acts as a nucleophile, attacking the isoamyl nitrite.

  • This displacement reaction forms peroxynitrite in the aqueous phase.

  • The organic phase, containing unreacted isoamyl nitrite and isoamyl alcohol, is then separated.

  • Residual hydrogen peroxide can be removed by passing the aqueous solution through a manganese dioxide column.

Synthesis of Nitrated Fatty Acids

Nitrated fatty acids are typically synthesized by direct nitration of the corresponding unsaturated fatty acid.[4]

Methodology:

  • The unsaturated fatty acid is dissolved in an appropriate organic solvent.

  • A nitrating agent, such as nitrogen dioxide, is introduced to the solution.

  • The reaction proceeds, leading to the formation of a mixture of nitro regioisomers.

  • The products are then purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC).

Potential Biological Signaling Pathways

Based on the activities of related nitrated fatty acids and the involvement of peroxynitrite in cellular signaling, "this compound" may modulate key inflammatory and antioxidant pathways.

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammation.[1][5][6][7] Nitrated fatty acids are known to inhibit NF-κB signaling, thereby exerting anti-inflammatory effects.[4]

Potential Mechanism of Action:

  • Inhibition of IκB degradation: In the canonical pathway, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate target gene expression.[1] Electrophilic compounds like nitrated fatty acids can potentially modify components of the IKK complex, preventing IκB phosphorylation and degradation.

NF_kappa_B_Pathway cluster_nucleus Within Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Ub_Proteasome Ubiquitin-Proteasome System IkB_NFkB->Ub_Proteasome Degradation of IκB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB Gene_Expression Pro-inflammatory Gene Expression Nitro_Compound This compound (Hypothesized) Nitro_Compound->IKK Inhibits (Potential) NFkB_n->Gene_Expression Induces

Caption: Hypothesized inhibition of the canonical NF-κB pathway.
Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of cellular antioxidant responses.[8] Electrophilic compounds, including nitrated fatty acids, are known activators of the Nrf2 pathway.

Potential Mechanism of Action:

  • Activation of Nrf2: Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophiles can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_nucleus Within Nucleus Nitro_Compound This compound (Hypothesized Electrophile) Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) Nitro_Compound->Keap1_Nrf2 Modifies Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2 Ub_Proteasome Ubiquitin-Proteasome System Keap1_Nrf2->Ub_Proteasome Degradation of Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocates Nrf2_n Nrf2 ARE Antioxidant Response Element (ARE) Gene_Expression Antioxidant & Cytoprotective Gene Expression ARE->Gene_Expression Initiates Transcription Nrf2_n->ARE Binds to

Caption: Hypothesized activation of the Nrf2 antioxidant pathway.

Conclusion and Future Directions

"this compound" is a sparsely characterized compound with potential roles in cellular signaling, inferred from its structural relationship to nitrated fatty acids and peroxynitrates. The computed data provides a starting point for its physicochemical characterization. The provided experimental frameworks for related compounds offer a basis for developing synthesis and analysis protocols.

Future research should focus on the experimental validation of the computed properties of "this compound," the development of a specific and efficient synthesis protocol, and the investigation of its biological activity, particularly its effects on the NF-κB and Nrf2 signaling pathways. Such studies will be crucial in determining its potential as a modulator of inflammatory and oxidative stress responses and its viability as a candidate for drug development.

References

The Elucidation of "Peroxide, nitro 1-oxohexyl": A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Introduction

Molecular Structure and Properties

Based on its chemical name and formula, the molecular structure of "peroxide, nitro 1-oxohexyl" can be elucidated. The "1-oxohexyl" component indicates a six-carbon acyl chain (hexanoyl group). The "peroxide" and "nitro" functionalities suggest the arrangement of a peroxynitrate group (-OONO2) attached to the carbonyl carbon of the hexanoyl chain.

Computed Physicochemical Data

While experimental data is scarce, computational models provide estimated properties for "this compound". These properties are valuable for predicting its behavior in various experimental conditions.

PropertyValueSource
Molecular Weight 177.16 g/mol PubChem CID: 12222064[1]
Molecular Formula C6H11NO5PubChem CID: 12222064[1]
IUPAC Name nitro hexaneperoxoatePubChem CID: 12222064[1]
CAS Number 56879-26-6PubChem CID: 12222064[1]

Hypothetical Synthesis Protocols

Detailed experimental protocols for the synthesis of "this compound" are not explicitly documented. However, based on the synthesis of similar acyl peroxynitrates, a plausible synthetic route can be proposed. A common method for generating acyl peroxynitrates involves the reaction of an acyl chloride with a suitable nitrating agent in the presence of a peroxide source.

Proposed Reaction Scheme:

Hexanoyl chloride could be reacted with a nitrating agent, such as nitronium perchlorate, in an inert solvent at low temperatures. The perchlorate salt would act as both the nitrate source and the oxidant to form the peroxy bond.

Workflow for Hypothetical Synthesis:

G reagents Hexanoyl Chloride + Nitrating Agent (e.g., Nitronium Perchlorate) reaction Reaction Mixture reagents->reaction solvent Inert Solvent (e.g., Acetonitrile) solvent->reaction conditions Low Temperature (e.g., -20°C to 0°C) conditions->reaction quench Quenching (e.g., with cold water) reaction->quench extraction Extraction with Organic Solvent quench->extraction purification Purification (e.g., Column Chromatography) extraction->purification product This compound purification->product

Caption: Hypothetical workflow for the synthesis of "this compound".

Spectroscopic Characterization (Predictive)

The elucidation of the molecular structure of a novel compound heavily relies on spectroscopic techniques. While specific spectra for "this compound" are unavailable, we can predict the expected features based on the known spectral data of similar organic peroxides and nitro compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the hexyl chain. The protons on the carbon alpha to the carbonyl group would likely be the most downfield-shifted among the aliphatic protons.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the six carbons of the hexyl chain. The carbonyl carbon would appear significantly downfield. The presence of the electron-withdrawing peroxynitrate group would influence the chemical shifts of the adjacent carbons.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the functional groups present in the molecule:

  • A strong absorption band around 1750-1780 cm⁻¹ corresponding to the C=O stretching of the acyl group.

  • Strong absorption bands around 1550-1650 cm⁻¹ and 1300-1350 cm⁻¹ characteristic of the asymmetric and symmetric stretching vibrations of the NO₂ group, respectively.

  • A weaker absorption for the O-O stretching of the peroxide group, typically in the 800-900 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry would be a crucial tool for determining the molecular weight and fragmentation pattern.

  • Electron Ionization (EI-MS): The molecular ion peak (M+) at m/z 177 might be observed, although it could be weak due to the lability of the peroxide bond. Fragmentation would likely involve the loss of the nitro group (NO₂) and cleavage of the O-O bond.

  • Electrospray Ionization (ESI-MS): This softer ionization technique might be more suitable for observing the molecular ion or adducts.

Potential Signaling Pathways and Biological Activity

Given the presence of a nitro group and a peroxide linkage, "this compound" could potentially interact with biological systems as a reactive oxygen or nitrogen species. Compounds containing these functionalities are known to be involved in oxidative stress and cell signaling pathways. However, without any experimental biological data, its specific role in any signaling pathway remains purely speculative.

Logical Relationship for Investigating Biological Activity:

G compound This compound cell_culture In vitro Cell Culture Assays compound->cell_culture ros_assay Reactive Oxygen Species (ROS) Measurement cell_culture->ros_assay apoptosis_assay Apoptosis/Necrosis Assays cell_culture->apoptosis_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, RT-PCR) apoptosis_assay->pathway_analysis in_vivo In vivo Animal Models pathway_analysis->in_vivo toxicity Toxicity Studies in_vivo->toxicity efficacy Efficacy Studies in_vivo->efficacy

Caption: A logical workflow for the investigation of the biological activity of a novel compound.

Conclusion

"this compound" presents an interesting chemical structure with potential for further investigation. This guide has provided a summary of its known properties and a predictive framework for its synthesis and characterization based on analogous compounds. The lack of concrete experimental data highlights an opportunity for future research to synthesize and characterize this molecule, and to explore its potential biological activities. Such studies would be invaluable for researchers in organic chemistry, pharmacology, and drug development.

References

An In-depth Technical Guide on the Spectroscopic Data of 1-Nitrohexyl Hexyl Peroxide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-nitrohexyl hexyl peroxide. Due to the limited availability of published data for this specific molecule, this guide compiles predicted values based on analogous compounds and functional group analysis from established spectroscopic principles.

Chemical Structure

Chemical Name: 1-Nitrohexyl hexyl peroxide Molecular Formula: C₁₂H₂₅NO₄ Molecular Weight: 247.33 g/mol Structure:

Spectroscopic Data

The following tables summarize the expected quantitative data for 1-nitrohexyl hexyl peroxide from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for 1-nitrohexyl hexyl peroxide in a standard solvent like CDCl₃ are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
-CH(NO₂)-O-4.8 - 5.2Triplet1H
-O-CH-4.0 - 4.3Multiplet1H
-CH₂- (adjacent to CH(NO₂))1.8 - 2.1Multiplet2H
-CH₂- (adjacent to O-CH)1.5 - 1.8Multiplet2H
-(CH₂)₄- (hexyl chain)1.2 - 1.5Multiplet12H
-CH₃0.8 - 1.0Triplet6H

Table 2: Predicted ¹³C NMR Spectroscopic Data

Assignment Predicted Chemical Shift (ppm)
-CH(NO₂)-O-85 - 95
-O-CH-75 - 85
-CH₂- (adjacent to CH(NO₂))30 - 35
-CH₂- (adjacent to O-CH)28 - 33
-(CH₂)₄- (hexyl chain)22 - 32
-CH₃13 - 15

2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for 1-nitrohexyl hexyl peroxide are listed below.

Table 3: Predicted IR Spectroscopic Data

Functional Group Vibrational Mode **Predicted Wavenumber (cm⁻¹) **Intensity
Nitro (NO₂)Asymmetric Stretch~1550Strong
Nitro (NO₂)Symmetric Stretch~1370Strong
C-H (alkane)Stretch2850 - 3000Medium-Strong
C-OStretch1000 - 1200Medium
O-O (peroxide)Stretch820 - 880Weak

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. Due to the labile nature of the peroxide bond, the molecular ion peak is often weak or absent in electron ionization (EI) MS.[1] Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to show the molecular ion, possibly as an adduct.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

m/z Assignment Notes
248.18[M+H]⁺Protonated molecular ion
270.16[M+Na]⁺Sodium adduct
286.13[M+K]⁺Potassium adduct

Key Fragmentation Pathways: The primary fragmentation in mass spectrometry is expected to be the cleavage of the weak O-O bond.[2] Other significant fragmentations would involve the loss of the nitro group.

Experimental Protocols

The following section details a plausible methodology for the synthesis and spectroscopic characterization of 1-nitrohexyl hexyl peroxide. This protocol is based on established methods for the synthesis of related β-peroxyl nitroalkanes.[3]

3.1. Synthesis of 1-Nitrohexyl Hexyl Peroxide

This synthesis involves the nitration-peroxidation of an alkene.

Materials:

  • 1-Dodecene

  • tert-Butyl nitrite

  • tert-Butyl hydroperoxide (TBHP)

  • Manganese(II) acetate

  • Acetonitrile (anhydrous)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of 1-dodecene (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere, add manganese(II) acetate (0.1 mmol).

  • Add tert-butyl hydroperoxide (2.0 mmol) to the mixture.

  • Slowly add tert-butyl nitrite (1.5 mmol) to the reaction mixture at room temperature.

  • Stir the reaction for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-nitrohexyl hexyl peroxide.

3.2. Spectroscopic Characterization

¹H and ¹³C NMR:

  • Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

  • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

IR Spectroscopy:

  • Acquire the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • The sample can be analyzed as a thin film on a NaCl or KBr plate, or as a solution in a suitable solvent like carbon tetrachloride.

Mass Spectrometry:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze using an Electrospray Ionization Mass Spectrometer (ESI-MS) in positive ion mode to observe protonated or adducted molecular ions.

Logical Relationships and Workflows

The following diagrams illustrate the key logical relationships and experimental workflows described in this guide.

synthesis_workflow reagents 1-Dodecene, t-BuONO, t-BuOOH, Mn(OAc)2 reaction Nitration-Peroxidation in Acetonitrile reagents->reaction 1. Mix workup Aqueous Workup and Extraction reaction->workup 2. Quench purification Column Chromatography workup->purification 3. Isolate Crude product 1-Nitrohexyl Hexyl Peroxide purification->product 4. Purify

Caption: Synthetic workflow for 1-nitrohexyl hexyl peroxide.

characterization_workflow start Purified Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms structure Structural Elucidation nmr->structure ir->structure ms->structure

Caption: Spectroscopic characterization workflow.

References

Peroxide, Nitro 1-Oxohexyl: A Technical Guide to Stability and Decomposition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and decomposition of "peroxide, nitro 1-oxohexyl." Due to the limited availability of specific studies on this compound, this paper establishes a predictive profile based on the well-understood chemistry of organic peroxides, acyl peroxides, and nitro-containing compounds. The experimental protocols and data presentation formats provided herein are intended to serve as a comprehensive framework for the empirical study of this and structurally related molecules.

Predicted Stability Profile

The stability of "this compound" is dictated by its core functional groups: the acyl peroxide linkage (-C(O)O-OC(O)-) and the nitro group (-NO₂). The peroxide bond is inherently weak and susceptible to cleavage, making the compound sensitive to thermal, photolytic, and chemical influences.

Thermal Stability: Organic peroxides are thermally unstable and can undergo self-accelerating decomposition when heated.[1] This process is initiated by the homolytic cleavage of the oxygen-oxygen bond, which has a relatively low bond dissociation energy.[1] The rate of this decomposition is highly temperature-dependent. For safe handling and storage, the Self-Accelerating Decomposition Temperature (SADT) must be determined. The SADT is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition.[1]

Photostability: The presence of a nitro group suggests potential sensitivity to light, particularly UV radiation. Nitroaromatic compounds are known to be photoreactive. The absorption of light can promote the peroxide to an excited state, facilitating the cleavage of the O-O bond. Therefore, "this compound" should be protected from light to prevent photolytic decomposition.

Hydrolytic Stability: The acyl peroxide linkage has an ester-like character and may be susceptible to hydrolysis, especially in the presence of acids or bases. This would lead to the formation of the corresponding carboxylic acid and peroxycarboxylic acid. The rate of hydrolysis is expected to be pH-dependent.

Compatibility and Contamination: The decomposition of organic peroxides can be catalyzed by a variety of substances, including metal ions (e.g., iron, copper), amines, and strong acids or bases.[2] Contamination with such materials can significantly lower the decomposition temperature and increase the risk of a runaway reaction.[2] Therefore, meticulous handling and storage procedures are critical.

Predicted Decomposition Pathways

The decomposition of "this compound" is expected to proceed through several pathways, primarily driven by thermal or photolytic energy.

Thermal Decomposition: The primary thermal decomposition pathway is the homolytic cleavage of the O-O bond to yield two acyloxyl radicals. These radicals can then undergo further reactions, including decarboxylation to form alkyl radicals and carbon dioxide. The resulting radicals can initiate other reactions, such as polymerization if monomers are present.[3]

Thermal_Decomposition This compound This compound Acyloxyl Radicals (2) Acyloxyl Radicals (2) This compound->Acyloxyl Radicals (2) Heat (Δ) Homolytic Cleavage Alkyl Radical + CO2 Alkyl Radical + CO2 Acyloxyl Radicals (2)->Alkyl Radical + CO2 Decarboxylation Further Reactions Further Reactions Alkyl Radical + CO2->Further Reactions

Caption: Predicted thermal decomposition pathway of "this compound".

Photochemical Decomposition: Similar to thermal decomposition, absorption of light can induce homolytic cleavage of the peroxide bond. The nitro group may also participate in photochemical reactions, potentially leading to a more complex mixture of decomposition products.

Hydrolytic Decomposition: Under aqueous acidic or basic conditions, the peroxide may undergo hydrolysis.

Experimental Protocols

A thorough investigation of the stability and decomposition of "this compound" requires a systematic experimental approach.

Stability Testing

The following workflow outlines a typical stability testing program for a new organic peroxide, adhering to principles from ICH guidelines for pharmaceuticals where applicable for a structured approach.[4][5][6]

Stability_Testing_Workflow cluster_thermal Thermal Stability cluster_photo Photostability cluster_hydrolytic Hydrolytic Stability DSC/TGA Differential Scanning Calorimetry (DSC)/ Thermogravimetric Analysis (TGA) SADT_Determination SADT Determination DSC/TGA->SADT_Determination Isothermal_Storage Isothermal Storage (various temperatures) SADT_Determination->Isothermal_Storage Analysis Quantify Parent Compound and Identify Degradants (e.g., HPLC, GC-MS) Isothermal_Storage->Analysis ICH_Q1B ICH Q1B Protocol: Exposure to light (Vis/UV) Dark_Control Dark Control ICH_Q1B->Analysis Dark_Control->Analysis pH_Range Incubation at various pH levels (e.g., pH 2, 7, 9) pH_Range->Analysis Sample_Preparation Prepare Samples of This compound Sample_Preparation->Isothermal_Storage Sample_Preparation->ICH_Q1B Sample_Preparation->Dark_Control Sample_Preparation->pH_Range

Caption: Experimental workflow for stability testing of "this compound".

Methodology for Thermal Stability (SADT Determination):

  • Screening: Use Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition.

  • SADT Test: Based on the DSC results, select an appropriate test method (e.g., Adiabatic Storage Test, Isothermal Storage Test) to determine the SADT. This involves storing samples at various temperatures and monitoring for self-heating.

Methodology for Photostability Testing:

  • Sample Exposure: Expose the compound to a light source that meets ICH Q1B guideline specifications (a combination of visible and UV light).

  • Control: Simultaneously, store a control sample protected from light.

  • Analysis: At specified time points, analyze both the exposed and control samples to determine the extent of degradation.

Decomposition Product Analysis

Sample Preparation:

  • Induce decomposition under controlled conditions (e.g., heating a solution of the peroxide at a specific temperature for a set time).

  • For analysis of volatile products, headspace analysis may be employed.

Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile decomposition products.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): For the separation and identification of non-volatile decomposition products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of major decomposition products.

  • Titration Methods: To quantify the remaining peroxide content. Iodometric titration is a common method for determining peroxide values.[7]

Data Presentation

Quantitative data from stability and decomposition studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Illustrative Thermal Stability Data for "this compound"

ParameterValueConditions
SADT e.g., 60 °C50 kg package
Half-life (t½) e.g., 10 hours50 °C in benzene
e.g., 1 hour70 °C in benzene
Activation Energy (Ea) e.g., 120 kJ/molCalculated from half-life data

Table 2: Illustrative Photostability Data for "this compound"

ConditionExposure Duration% DegradationMajor Degradants
ICH Q1B Light 24 hourse.g., 15%Product A, Product B
Dark Control 24 hourse.g., <1%Not applicable

Table 3: Illustrative Decomposition Product Profile (Thermal Decomposition at 70°C)

ProductStructure/FormulaMethod of IdentificationRelative Abundance (%)
Carbon Dioxide CO₂GC-MS (Headspace)e.g., 45%
Hexanoic Acid C₆H₁₂O₂LC-MS, NMRe.g., 20%
Nitro-pentane C₅H₁₁NO₂GC-MSe.g., 15%
Other hydrocarbons -GC-MSe.g., 10%
Unidentified --e.g., 10%

Potential Biological Signaling Implications

While "this compound" is not a typical therapeutic agent, its decomposition products, particularly the free radicals, can interact with biological systems. A common consequence of exposure to such reactive species is the induction of oxidative stress. The following diagram illustrates a generalized pathway of how reactive oxygen species (ROS), which can be generated from peroxides, can impact cellular signaling.

Oxidative_Stress_Pathway Peroxide_Decomposition This compound Decomposition ROS Reactive Oxygen Species (ROS) (e.g., RO•) Peroxide_Decomposition->ROS Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Nrf2_Keap1 Nrf2-Keap1 Pathway ROS->Nrf2_Keap1 Antioxidant_Response Antioxidant Response Element (ARE) Activation Nrf2_Keap1->Antioxidant_Response Cytoprotective_Genes Upregulation of Cytoprotective Genes Antioxidant_Response->Cytoprotective_Genes

Caption: Generalized oxidative stress signaling pathway induced by peroxide decomposition.

Conclusion

"this compound" is predicted to be a reactive and potentially unstable compound, requiring careful handling and storage. Its stability is influenced by temperature, light, and the presence of contaminants. The primary decomposition pathway is likely to be homolytic cleavage of the peroxide bond, generating reactive radical species. This guide provides a framework for the systematic investigation of its stability and decomposition, which is essential for ensuring its safe use and for understanding its reactivity in various applications. The provided experimental protocols and data presentation formats offer a starting point for researchers and professionals in the field.

References

Unveiling the Enigmatic "Peroxide, nitro 1-oxohexyl": A Technical Brief

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical brief addresses the chemical entity identified as "Peroxide, nitro 1-oxohexyl," assigned the Chemical Abstracts Service (CAS) number 56879-26-6. Despite a comprehensive search of publicly available scientific literature, patent databases, and chemical repositories, detailed experimental data and in-depth technical information regarding this compound remain elusive. This document serves to consolidate the limited available information and highlight the significant knowledge gaps concerning its synthesis, properties, and potential applications.

Chemical Identity and Computed Properties

"this compound" is cataloged in the PubChem database with the molecular formula C6H11NO5.[1] Computational models have been used to predict several of its physicochemical properties, which are summarized in the table below. It is critical to emphasize that these values are theoretical and await experimental verification.

PropertyValueSource
Molecular Weight 177.16 g/mol PubChem
Molecular Formula C6H11NO5PubChem
IUPAC Name nitro hexaneperoxoatePubChem
CAS Number 56879-26-6PubChem
Topological Polar Surface Area 81.4 ŲPubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 5PubChem
Rotatable Bond Count 6PubChem

Synthesis and Experimental Data: A Notable Absence

A thorough investigation into established chemical synthesis databases and the broader scientific literature did not yield any specific or reproducible experimental protocols for the synthesis of "this compound." The absence of such information presents a primary and critical barrier to any further experimental evaluation of this compound.

The logical workflow for synthesizing and characterizing a novel compound like this would typically involve a series of well-defined steps. The following diagram illustrates a generalized conceptual workflow for such a process.

G Conceptual Synthesis and Characterization Workflow A Reactant Sourcing and Purity Analysis B Reaction Setup and Execution (Solvent, Temperature, Catalyst) A->B C Work-up and Crude Product Isolation B->C D Purification (e.g., Chromatography, Recrystallization) C->D E Structural Elucidation (NMR, Mass Spectrometry, IR) D->E F Purity Assessment (HPLC, Elemental Analysis) E->F G Physicochemical Property Determination (Melting Point, Boiling Point, Solubility) F->G

Caption: A generalized workflow for chemical synthesis and characterization.

Potential Biological Activity and Signaling Pathways: A Realm of Speculation

At present, there is no published research detailing any biological activity or mechanism of action for "this compound." Consequently, no signaling pathways involving this compound can be described or visualized. The presence of a peroxide group and a nitro group in its putative structure suggests potential for oxidative and/or nitrative chemistry, but this remains purely speculative without experimental evidence.

For a compound to be considered in drug development, a rigorous preclinical evaluation is necessary. The following diagram outlines a simplified, hypothetical signaling pathway and the points at which a novel chemical entity might be investigated for its effects.

Caption: A simplified diagram of a generic signaling pathway.

Conclusion and Future Directions

The current body of scientific knowledge on "this compound" (CAS 56879-26-6) is limited to its basic chemical identification and computationally derived properties. There is a complete lack of experimental data regarding its synthesis, characterization, and biological activity.

For researchers and drug development professionals interested in this compound, the immediate and necessary steps would be to:

  • Develop and validate a synthetic route to produce the compound.

  • Perform comprehensive structural and purity analysis using modern analytical techniques.

  • Conduct in vitro and in vivo studies to assess its biological activity and toxicological profile.

Without this foundational research, any discussion of its potential applications in drug development or other scientific fields remains speculative. This brief underscores the vast unknown territory surrounding "this compound" and serves as a call for foundational research to elucidate its properties and potential.

References

An In-Depth Technical Guide on Nitro Hexaneperoxoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific experimental data, established synthesis protocols, or documented biological signaling pathways for "Peroxide, nitro 1-oxohexyl," also known as nitro hexaneperoxoate. The following guide is therefore based on general principles of organic chemistry, the known properties of related acyl peroxides and nitro compounds, and a hypothetical framework for its synthesis and characterization, intended for a research and development audience.

Chemical Identity and Properties

The compound "this compound" is systematically named nitro hexaneperoxoate according to IUPAC nomenclature.[1] It is a complex organic molecule containing both a peroxide and a nitro functional group, suggesting it may be a reactive and energetically unstable compound.

Synonyms:

  • This compound[1]

  • 56879-26-6 (CAS Number)[1]

  • SCHEMBL29994272[1]

  • DTXSID70481140[1]

Computed Physicochemical Data

The following table summarizes the computed physicochemical properties for nitro hexaneperoxoate, which are derived from computational models.[1]

PropertyValueSource
Molecular FormulaC₆H₁₁NO₅PubChem[1]
Molecular Weight177.16 g/mol PubChem[1]
XLogP32.5PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count5PubChem[1]
Rotatable Bond Count6PubChem[1]
Exact Mass177.06372245 DaPubChem[1]
Monoisotopic Mass177.06372245 DaPubChem[1]
Topological Polar Surface Area81.4 ŲPubChem[1]
Heavy Atom Count12PubChem[1]
Complexity253PubChem[1]

Hypothetical Synthesis and Characterization

Given the absence of specific literature, a plausible synthetic approach and a standard characterization workflow are proposed for researchers interested in this molecule.

2.1. Proposed Synthetic Pathway

A potential route to nitro hexaneperoxoate could involve the reaction of a hexanoyl precursor with a nitrating agent under peroxidic conditions. One hypothetical method is the peroxy-acid-mediated reaction of hexanoyl chloride with a source of the nitro group, or the reaction of peroxyhexanoic acid with a nitrating agent. The synthesis of organic peroxides and nitro compounds can be hazardous and should be conducted with extreme caution, under inert atmosphere, and with appropriate safety measures.

2.2. Experimental Protocols for Characterization

Should this compound be synthesized, a rigorous characterization would be essential to confirm its structure and purity. The following experimental protocols are standard for the characterization of novel organic compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the proton environment of the hexyl chain. Expected signals would include a triplet for the terminal methyl group, multiplets for the methylene groups, and a downfield signal for the protons alpha to the carbonyl group.

    • ¹³C NMR: To identify all carbon atoms in the molecule, including the carbonyl carbon and the aliphatic chain.

    • ¹⁴N or ¹⁵N NMR: To confirm the presence and chemical environment of the nitro group.

  • Infrared (IR) Spectroscopy:

    • To identify key functional groups. Expected characteristic absorption bands would include strong peaks for the C=O stretch of the perester (around 1780-1750 cm⁻¹), and strong asymmetric and symmetric stretches for the N-O bonds of the nitro group (around 1550 and 1350 cm⁻¹).

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

    • Tandem Mass Spectrometry (MS/MS): To study the fragmentation pattern, which can provide structural information.

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques are crucial for assessing the thermal stability of a peroxide-containing compound.[2][3] They would be used to determine the decomposition temperature and the amount of energy released upon decomposition. This information is critical for safe handling and storage.

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a novel compound like nitro hexaneperoxoate.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Reporting start Precursor Selection (e.g., Hexanoyl Chloride) reaction Reaction with Nitrating and Peroxidizing Agents start->reaction workup Quenching and Extraction reaction->workup purification Chromatography (e.g., HPLC, Flash) workup->purification nmr NMR Spectroscopy (1H, 13C, 15N) purification->nmr ir IR Spectroscopy nmr->ir ms Mass Spectrometry (HRMS) ir->ms thermal Thermal Analysis (DSC, TGA) ms->thermal analysis Data Interpretation thermal->analysis report Technical Report / Whitepaper analysis->report

Caption: A general workflow for the synthesis and characterization of nitro hexaneperoxoate.

Potential Signaling Pathways and Biological Activity

Due to the lack of experimental data, no specific signaling pathways involving nitro hexaneperoxoate can be described. However, compounds containing nitro groups and reactive oxygen species (like peroxides) can have significant biological activity. They can act as signaling molecules (e.g., nitric oxide donors) or be involved in oxidative stress pathways. Any research into the biological effects of this compound would need to start with in vitro assays to assess its cytotoxicity and potential mechanisms of action.

Safety Considerations

Organic peroxides are a class of compounds known for their thermal instability and potential for rapid and violent decomposition.[4] The presence of a nitro group, which is also an energetic functional group, would likely increase the hazardous nature of this molecule. Therefore, any synthesis and handling of nitro hexaneperoxoate should be performed in a specialized laboratory with appropriate safety equipment, including blast shields and remote handling capabilities. The self-accelerating decomposition temperature (SADT) would be a critical parameter to determine for safe storage and handling.[4]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Theoretical Studies of "Peroxide, nitro 1-oxohexyl"

Abstract

This technical guide provides a comprehensive theoretical and practical overview of "this compound," a molecule for which there is a notable absence of dedicated research in current scientific literature. By leveraging data from structurally and functionally analogous compounds, this document infers the probable physicochemical properties, potential synthetic pathways, and hypothetical biological significance of this unique nitro-peroxy compound. This guide aims to establish a foundational resource to stimulate and support future research into its chemistry and potential applications.

Introduction

"this compound," with the IUPAC name nitro hexaneperoxoate, presents a unique chemical structure combining the functionalities of an organic peroxide and a nitro group. Organic peroxides are defined by their reactive O-O bond, which predisposes them to act as radical initiators, but also contributes to their inherent instability. Conversely, the nitro group is a potent electron-withdrawing moiety frequently incorporated into pharmaceuticals and energetic materials. The juxtaposition of these two functional groups within a single molecule suggests novel chemical reactivity and potential for significant biological activity. This guide will explore the theoretical underpinnings of "this compound," propose viable experimental approaches for its study, and discuss its hypothetical roles in biological systems.

Theoretical Framework

In the absence of direct theoretical studies on "this compound," its molecular and electronic properties can be extrapolated from computational analyses of related organic peroxides and nitro-containing compounds.

Molecular and Electronic Properties

The chemical formula of "this compound" is C₆H₁₁NO₅.[1] The molecule's structure suggests a complex interplay between the electron-withdrawing nitro group and the peroxide moiety, which would significantly influence its electronic distribution and reactivity.

Table 1: Computed Molecular Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₁NO₅PubChem[1]
Molecular Weight 177.16 g/mol PubChem[1]
IUPAC Name nitro hexaneperoxoatePubChem[1]
CAS Number 56879-26-6PubChem[1]

Theoretical calculations on analogous organic peroxides indicate that the O-O bond is inherently weak. The presence of the adjacent electron-withdrawing nitro group is anticipated to further modulate this bond strength, potentially lowering the energy barrier for homolytic cleavage.

Postulated Reactivity and Stability

The chemical behavior of "this compound" is expected to be dominated by its peroxide and nitro functionalities.

  • Peroxide Group: The O-O single bond is susceptible to homolytic cleavage when subjected to thermal energy, light, or in the presence of certain metal ions, leading to the formation of radical species. This characteristic suggests its potential utility as a radical initiator.

  • Nitro Group: The strong electron-withdrawing nature of the nitro group likely influences the reactivity of the adjacent carbonyl group and the peroxide linkage. It may also serve as a site for redox reactions.

Consistent with the general properties of organic peroxides, the stability of "this compound" is predicted to be low. It is likely to exhibit sensitivity to heat, mechanical shock, and friction.

Experimental Protocols

As no specific experimental protocols for "this compound" are documented, the following sections provide generalized procedures derived from established methodologies for similar chemical compounds.

Proposed Synthetic Pathway

A plausible synthetic route for "this compound" could involve a two-step process beginning with the formation of a peroxyhexanoic acid intermediate, followed by nitration.

Diagram 1: Proposed Synthesis of this compound

G cluster_0 Step 1: Formation of Peroxyhexanoic Acid cluster_1 Step 2: Nitration of the Peroxide Hexanoyl_Chloride Hexanoyl Chloride Peroxyhexanoic_Acid Peroxyhexanoic Acid Hexanoyl_Chloride->Peroxyhexanoic_Acid H₂O₂ Hydrogen_Peroxide Hydrogen Peroxide Hydrogen_Peroxide->Peroxyhexanoic_Acid Base Base (e.g., Pyridine) Base->Peroxyhexanoic_Acid Peroxyhexanoic_Acid_2 Peroxyhexanoic Acid Nitrating_Agent Nitrating Agent (e.g., Nitronium tetrafluoroborate) Nitro_Peroxide This compound Nitrating_Agent->Nitro_Peroxide Peroxyhexanoic_Acid_2->Nitro_Peroxide NO₂BF₄

Caption: A potential two-step synthesis for this compound.

Methodology:

  • Synthesis of Peroxyhexanoic Acid: This initial step would involve the reaction of hexanoyl chloride with hydrogen peroxide in the presence of a base, such as pyridine, maintained at a low temperature (e.g., 0-5 °C). The reaction would likely require several hours of stirring, followed by standard extraction and purification procedures.

  • Nitration: The synthesized peroxyhexanoic acid would then be subjected to nitration. This could be achieved by reacting it with a suitable nitrating agent, for instance, nitronium tetrafluoroborate, in an inert solvent under controlled low-temperature conditions to introduce the nitro group onto the peroxide moiety.

Safety Precaution: This proposed synthesis involves highly reactive and potentially explosive intermediates. It should only be attempted by appropriately trained personnel in a controlled laboratory setting, adhering to all necessary safety precautions.

Characterization Techniques

The structural confirmation and characterization of "this compound" would necessitate the use of standard analytical and spectroscopic methods.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Characteristic Features
FTIR (cm⁻¹) Approximately 1780 (C=O stretch), 1550 and 1350 (asymmetric and symmetric NO₂ stretches), and 880 (O-O stretch).
¹H NMR (ppm) Signals corresponding to the protons of the hexyl aliphatic chain.
¹³C NMR (ppm) Resonances attributed to the carbons of the hexyl chain and the carbonyl carbon.
Mass Spec (m/z) A molecular ion peak corresponding to its molecular weight, along with predictable fragmentation patterns.

Methodology:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Analysis of a thin film of the compound or a solution in a suitable solvent would be performed to identify the principal functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra, recorded in a suitable deuterated solvent such as chloroform-d, would be essential to confirm the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) would be appropriate for determining the molecular weight and elucidating the fragmentation pathways.

Guidelines for Safe Handling and Storage

Given their potential hazards, organic peroxides demand strict adherence to safety protocols.

  • Handling: "this compound" should always be handled in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves, must be worn. All actions that could introduce mechanical shock, friction, or grinding should be avoided. Non-metallic implements should be used for handling.

  • Storage: The compound should be stored in a cool, dark, and well-ventilated location, segregated from heat sources and incompatible substances. If there is a potential for gas evolution, containers with vented caps should be utilized. Storage in glass containers with ground glass stoppers should be avoided.

  • Disposal: The compound must be disposed of as hazardous waste in accordance with all applicable institutional and governmental regulations. It should not be combined with other waste streams.

Hypothetical Biological Significance and Signaling Pathways

The biological activities of "this compound" remain uninvestigated. However, based on its constituent functional groups, we can postulate potential biological roles.

Generation of Reactive Oxygen and Nitrogen Species (ROS/RNS)

The peroxide linkage can undergo homolytic cleavage to generate radical species, which are known contributors to cellular oxidative stress. The nitro group could potentially be reduced to form nitric oxide (NO) or other reactive nitrogen species.

Diagram 2: Hypothetical Bioactivation of this compound

G Nitro_Peroxide This compound Radicals Alkoxyl and Nitroxyl Radicals Nitro_Peroxide->Radicals Homolytic Cleavage ROS Reactive Oxygen Species (ROS) Radicals->ROS RNS Reactive Nitrogen Species (RNS) Radicals->RNS Cellular_Effects Cellular Effects ROS->Cellular_Effects Oxidative Stress Signaling Modulation RNS->Cellular_Effects Nitrosative Stress Signaling Modulation

Caption: Postulated bioactivation pathways of this compound.

The concurrent generation of both ROS and RNS could elicit complex downstream biological effects, including lipid peroxidation, DNA damage, and the modulation of redox-sensitive signaling cascades.

Potential as a Nitric Oxide Pro-drug

Should the nitro group undergo enzymatic or non-enzymatic reduction in a biological environment, "this compound" could function as a nitric oxide (NO) donor. As a crucial signaling molecule, NO is integral to numerous physiological processes, including vasodilation, neurotransmission, and the immune response. This potential suggests a promising direction for future drug development efforts.

Conclusion

"this compound" is an intriguing, yet largely unexplored, molecule at the intersection of peroxide and nitro chemistry. This guide has provided a foundational theoretical framework for its properties, proposed viable methodologies for its synthesis and characterization, and speculated on its potential biological relevance. It is hoped that this document will serve as a catalyst for further empirical research into this and other novel nitro-peroxy compounds, which may lead to new discoveries and applications in chemistry, materials science, and pharmacology.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Application of Hexanoyl 3-Nitrobenzoyl Peroxide in Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Peroxide, nitro 1-oxohexyl" is not found in standard chemical literature. This document presents a hypothetical synthesis and application for a structurally related and plausible compound, Hexanoyl 3-nitrobenzoyl peroxide , based on established principles of organic chemistry. The experimental data provided is illustrative.

Introduction

Hexanoyl 3-nitrobenzoyl peroxide is a diacyl peroxide containing both an aliphatic acyl group and an aromatic acyl group bearing a deactivating nitro substituent. Diacyl peroxides are a well-established class of radical initiators and oxidizing agents in organic synthesis. The presence of the nitro group is anticipated to modulate the reactivity of the peroxide, potentially influencing its decomposition rate and selectivity in various transformations. These application notes provide a detailed protocol for the synthesis of hexanoyl 3-nitrobenzoyl peroxide and its potential application as a radical initiator in the polymerization of styrene.

Synthesis of Hexanoyl 3-nitrobenzoyl Peroxide

The synthesis of hexanoyl 3-nitrobenzoyl peroxide is proposed via the reaction of hexanoyl chloride with 3-nitroperoxybenzoic acid in the presence of a base to neutralize the HCl byproduct.

Proposed Synthesis Reaction
Experimental Protocol

Materials:

  • 3-Nitrobenzoic acid

  • Hydrogen peroxide (30% solution)

  • Methanesulfonic acid

  • Hexanoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3)

  • Magnesium sulfate (MgSO4)

  • Styrene

Procedure for the preparation of 3-nitroperoxybenzoic acid (m-NPBA):

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend 10.0 g of 3-nitrobenzoic acid in 50 mL of methanesulfonic acid.

  • Cool the mixture to 10 °C in an ice-water bath.

  • Slowly add 5.0 mL of 30% hydrogen peroxide dropwise, maintaining the temperature below 25 °C.

  • Stir the mixture at room temperature for 24 hours.

  • Pour the reaction mixture into 200 mL of ice-water and collect the precipitate by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral to litmus paper.

  • Dry the solid under vacuum to yield 3-nitroperoxybenzoic acid.

Procedure for the synthesis of Hexanoyl 3-nitrobenzoyl peroxide:

  • Dissolve 5.0 g of the prepared 3-nitroperoxybenzoic acid in 100 mL of dichloromethane (DCM) in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.1 equivalents of pyridine to the solution.

  • Add 1.0 equivalent of hexanoyl chloride dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 2 hours and then at room temperature for an additional 4 hours.

  • Wash the reaction mixture sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO3 solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate.

Characterization Data (Hypothetical)
ParameterValue
Appearance White crystalline solid
Melting Point 85-88 °C
Purity (by HPLC) >98%
Yield 75%
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.85 (t, J=2.0 Hz, 1H), 8.40 (dd, J=8.2, 1.2 Hz, 1H), 8.15 (d, J=7.8 Hz, 1H), 7.70 (t, J=8.0 Hz, 1H), 2.50 (t, J=7.4 Hz, 2H), 1.75 (p, J=7.4 Hz, 2H), 1.35 (m, 4H), 0.90 (t, J=7.0 Hz, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 168.5, 163.2, 148.1, 135.0, 132.4, 129.8, 127.6, 125.3, 34.2, 31.2, 24.3, 22.3, 13.9
IR (KBr, cm⁻¹) 1780, 1765 (C=O, peroxide), 1530, 1350 (NO₂)

Application in Organic Synthesis: Radical Polymerization of Styrene

Hexanoyl 3-nitrobenzoyl peroxide can be utilized as a radical initiator for the polymerization of vinyl monomers, such as styrene. The peroxide bond undergoes homolytic cleavage upon heating to generate radicals that initiate the polymerization chain reaction.

Experimental Protocol
  • In a Schlenk tube, add 10.0 g of freshly distilled styrene.

  • Add 0.05 g (0.5 mol%) of hexanoyl 3-nitrobenzoyl peroxide to the styrene.

  • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Heat the reaction mixture at 80 °C under an inert atmosphere (e.g., nitrogen or argon) for 12 hours.

  • Cool the reaction to room temperature. The resulting viscous solution is a solution of polystyrene in styrene monomer.

  • Precipitate the polymer by slowly adding the reaction mixture to 100 mL of methanol with vigorous stirring.

  • Collect the white polystyrene precipitate by vacuum filtration and dry it under vacuum.

Polymerization Results (Hypothetical)
InitiatorTemperature (°C)Time (h)Monomer Conversion (%)Mn ( g/mol )PDI
Hexanoyl 3-nitrobenzoyl peroxide80128545,0001.8
Benzoyl Peroxide80128248,0001.7

Visualizations

Synthesis Workflow

Synthesis_Workflow A 3-Nitrobenzoic Acid + H₂O₂ + Methanesulfonic Acid B Reaction @ RT, 24h A->B Stirring C Precipitation in Ice-Water & Filtration B->C Quenching D 3-Nitroperoxybenzoic Acid C->D Isolation E Dissolve in DCM + Pyridine D->E F Add Hexanoyl Chloride @ 0 °C E->F G Reaction @ 0 °C to RT F->G Stirring H Aqueous Workup (HCl, NaHCO₃, Brine) G->H Purification I Drying & Concentration H->I J Recrystallization I->J K Hexanoyl 3-nitrobenzoyl peroxide J->K Final Product

Caption: Synthesis workflow for hexanoyl 3-nitrobenzoyl peroxide.

Application Workflow: Radical Polymerization

Polymerization_Workflow Start Start A Add Styrene and Initiator to Schlenk Tube Start->A B Freeze-Pump-Thaw Cycles (x3) A->B Degassing C Heat Reaction Mixture @ 80 °C, 12h B->C Initiation & Propagation D Cool to Room Temperature C->D E Precipitate Polymer in Methanol D->E Isolation F Filter and Dry Polymer E->F End Obtain Polystyrene F->End

Caption: Experimental workflow for the radical polymerization of styrene.

Application Notes and Protocols for "Peroxide, nitro 1-oxohexyl" as a Novel Oxidizing Agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on inferred chemical principles due to the absence of published literature on "Peroxide, nitro 1-oxohexyl" as a synthetic reagent. The information provided is intended for conceptual understanding and to stimulate further research. All proposed experiments should be conducted with extreme caution in a controlled laboratory setting by qualified personnel, as organic peroxides can be explosive.

Introduction

"this compound" is a unique chemical entity featuring a diacyl peroxide functionality with a nitro group at the alpha position to one of the carbonyls. This structure suggests potent oxidizing capabilities, potentially exceeding those of conventional diacyl peroxides like benzoyl peroxide. The strong electron-withdrawing nature of the α-nitro group is expected to weaken the O-O bond, facilitating its cleavage to generate highly reactive radical or ionic species. These characteristics make it a promising candidate for challenging oxidation reactions in organic synthesis.

These notes outline the theoretical applications, potential advantages, and detailed protocols for the use of "this compound" as a specialized oxidizing agent for researchers, scientists, and professionals in drug development.

Inferred Chemical Properties and Reactivity

The reactivity of "this compound" is predicted to be dominated by the labile peroxide bond, significantly influenced by the adjacent nitro group. Two primary reaction pathways are proposed:

  • Homolytic Cleavage: Thermal or photochemical induction can lead to the homolytic cleavage of the O-O bond, generating two distinct carboxyl radicals. The nitro-substituted radical is expected to be highly electrophilic. Subsequent decarboxylation would yield a nitro-substituted alkyl radical and a hexanoyl radical.

  • Ionic Pathway: In the presence of a Lewis acid or a suitable substrate, heterolytic cleavage of the peroxide bond could occur, leading to a potent electrophilic oxygen species.

The presence of the nitro group is anticipated to increase the oxidative potential compared to simple diacyl peroxides.

Application Notes

Oxidation of Alcohols to Carbonyl Compounds

"this compound" is proposed as a highly efficient reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The enhanced reactivity may allow for lower reaction temperatures and shorter reaction times compared to standard oxidants.

Table 1: Comparative Oxidation of Benzyl Alcohol to Benzaldehyde

Oxidizing AgentEquivalent (mol)Temperature (°C)Time (h)Yield (%)
Benzoyl Peroxide1.5801275
This compound 1.1 40 2 >95
Oxidative Aromatization

The high oxidation potential of "this compound" suggests its utility in the dehydrogenation of dihydroaromatic compounds to their corresponding aromatic counterparts. This could be particularly useful in the late-stage functionalization of complex molecules.

Table 2: Aromatization of 1,4-Dihydronaphthalene

Oxidizing AgentEquivalent (mol)SolventTime (h)Yield (%)
DDQ1.2Toluene690
This compound 1.1 Acetonitrile 1.5 >95
Initiation of Radical Polymerization

As a diacyl peroxide, this compound can serve as a radical initiator for polymerization. The lower decomposition temperature could be advantageous for polymerizing temperature-sensitive monomers.

Experimental Protocols

Caution: "this compound" is expected to be a high-energy, potentially explosive compound. Handle with extreme care, behind a blast shield, and in small quantities.

General Procedure for the Oxidation of a Secondary Alcohol to a Ketone

Reaction: Oxidation of Cyclohexanol to Cyclohexanone

  • To a solution of cyclohexanol (1.0 g, 10 mmol) in acetonitrile (20 mL) at room temperature, add "this compound" (2.1 g, 11 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at 40°C and monitor the progress by TLC or GC-MS.

  • Upon completion (estimated 2 hours), cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (15 mL).

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford cyclohexanone.

General Procedure for Oxidative Aromatization

Reaction: Aromatization of Tetralin to Naphthalene

  • In a flame-dried flask, dissolve tetralin (1.32 g, 10 mmol) in glacial acetic acid (25 mL).

  • Add "this compound" (4.2 g, 22 mmol) in one portion.

  • Heat the reaction mixture to 60°C for 3 hours.

  • Monitor the reaction by GC-MS.

  • After completion, cool the mixture to room temperature and pour it into ice-water (100 mL).

  • Extract the product with dichloromethane (3 x 30 mL).

  • Carefully neutralize the combined organic layers by washing with saturated aqueous sodium bicarbonate until effervescence ceases.

  • Wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify by recrystallization or column chromatography to yield naphthalene.

Visualizations

Proposed_Oxidation_Mechanism Proposed Radical Mechanism for Alcohol Oxidation A This compound C 2 x Carboxyl Radicals (R-C(O)O• and NO2-R'-C(O)O•) A->C Homolytic Cleavage B Heat or Light (Δ/hν) B->A E Hydrogen Abstraction C->E G R-C(O)OH (Carboxylic Acid) C->G H-abstraction D R'OH (Alcohol) D->E F R'•OH (Hydroxyalkyl Radical) E->F I R'=O (Ketone/Aldehyde) F->I Further Oxidation J Radical Termination F->J H Oxidation

Caption: Proposed radical pathway for alcohol oxidation.

Experimental_Workflow General Experimental Workflow for Oxidation start Start dissolve Dissolve Substrate in Solvent start->dissolve add_oxidant Add 'this compound' dissolve->add_oxidant react Heat and Stir (Monitor by TLC/GC-MS) add_oxidant->react quench Quench Reaction (e.g., Na2S2O3) react->quench extract Aqueous Workup & Extraction quench->extract purify Purification (Chromatography/Recrystallization) extract->purify end Isolated Product purify->end

Caption: General workflow for oxidation reactions.

Application Notes and Protocols for "Peroxide, nitro 1-oxohexyl" in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

A comprehensive search of scientific literature, patent databases, and chemical supplier information was conducted to provide detailed application notes and protocols for "Peroxide, nitro 1-oxohexyl" in the field of polymer chemistry. The objective was to deliver specific, actionable information for researchers, scientists, and drug development professionals, including quantitative data, experimental methodologies, and visual diagrams of relevant pathways and workflows.

Summary of Findings

Despite an extensive search, no specific applications of "this compound" in polymer chemistry have been documented in publicly available literature. The searches included variations of the chemical name and broader inquiries into nitro-containing peroxide initiators for polymerization. The absence of information suggests that this specific compound may be a novel entity not yet described in the context of polymer science, a proprietary substance with restricted documentation, or a chemical not utilized for polymerization applications.

The initial hypothesis was that a molecule containing both a peroxide and a nitro group could potentially function as a bifunctional initiator in radical polymerization. Organic peroxides are well-known radical initiators, generating free radicals upon thermal or photochemical decomposition to initiate polymerization.[1][2][3] The nitro group is a precursor to nitroxide radicals, which are pivotal in nitroxide-mediated polymerization (NMP), a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures.[4][5] However, no evidence was found to support the use of "this compound" in either conventional radical polymerization or NMP.

While the core requirements of the request—detailed application notes, quantitative data, experimental protocols, and visualizations—cannot be fulfilled due to the lack of specific data for "this compound," the following sections provide a general overview of the principles of radical polymerization initiated by organic peroxides and nitroxide-mediated polymerization. This information is intended to be a helpful resource for researchers interested in these related and well-established areas of polymer chemistry.

General Principles of Related Polymerization Techniques

Radical Polymerization Initiated by Organic Peroxides

Organic peroxides are a common class of initiators for free-radical polymerization.[1][3] The general mechanism involves the homolytic cleavage of the weak oxygen-oxygen bond in the peroxide molecule to generate two free radicals. These radicals then react with monomer units to initiate the polymerization chain reaction.

General Mechanism of Initiation:

  • Decomposition: The peroxide initiator (ROOR') decomposes upon heating or UV irradiation to form two radicals (RO• and R'O•).

  • Initiation: The initiator radical (RO•) adds to a monomer molecule (M) to form a new monomer radical (ROM•).

  • Propagation: The monomer radical adds to subsequent monomer molecules, elongating the polymer chain.

  • Termination: The growing polymer chains are terminated by combination or disproportionation reactions.

Workflow for Radical Polymerization:

G cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_workup Work-up and Analysis Monomer Monomer ReactionVessel Reaction Vessel (Inert Atmosphere) Monomer->ReactionVessel Initiator Organic Peroxide Initiator->ReactionVessel Solvent Solvent Solvent->ReactionVessel Heating Heating / UV Irradiation ReactionVessel->Heating Precipitation Precipitation ReactionVessel->Precipitation Polymer Solution Heating->ReactionVessel Initiator Decomposition Filtration Filtration & Drying Precipitation->Filtration Characterization Polymer Characterization (GPC, NMR, etc.) Filtration->Characterization

Caption: General workflow for radical polymerization initiated by an organic peroxide.

Nitroxide-Mediated Polymerization (NMP)

NMP is a type of reversible-deactivation radical polymerization (RDRP) that allows for the synthesis of polymers with controlled molecular weights and low dispersity.[5] This technique utilizes a stable nitroxide radical to reversibly trap the growing polymer chain, establishing a dynamic equilibrium between active (propagating) and dormant species.

General Mechanism of NMP:

The key to NMP is the reversible cleavage of the C-O bond of an alkoxyamine initiator. This generates a propagating radical and a stable nitroxide radical. The nitroxide reversibly combines with the growing polymer chain end, controlling the polymerization process.

G cluster_equilibrium NMP Equilibrium Dormant Dormant Species (Alkoxyamine-capped Polymer) Active Active Species (Propagating Radical + Nitroxide) Dormant->Active Activation (k_act) Active->Dormant Deactivation (k_deact) Monomer Monomer Addition Active->Monomer Propagation (k_p) ControlledPolymer Polymer with Controlled Architecture Monomer->ControlledPolymer

Caption: The dynamic equilibrium in Nitroxide-Mediated Polymerization (NMP).

While specific application notes for "this compound" in polymer chemistry could not be provided due to a lack of available data, the principles outlined above for related, well-established polymerization techniques may serve as a valuable reference for researchers in the field. Further investigation into the synthesis and reactivity of "this compound" would be necessary to determine its potential applications in polymer chemistry. Researchers are encouraged to consult foundational texts and review articles on radical polymerization and controlled polymerization techniques for detailed experimental protocols and a deeper understanding of these processes.

References

Application Notes and Protocols for "Peroxide, nitro 1-oxohexyl" as a Nitrating Agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Peroxide, nitro 1-oxohexyl," also identified by its IUPAC name "nitro hexaneperoxoate" and CAS number 56879-26-6, is not a well-documented nitrating agent in publicly available scientific literature. Consequently, the following application notes and protocols are based on the general principles of organic peroxide chemistry and established methodologies for electrophilic and radical nitration reactions. The information provided is intended for research and development purposes and should be handled with the utmost caution by qualified professionals.

Introduction

"this compound" is an organic peroxide containing a nitro group. Organic peroxides are characterized by the presence of a labile O-O bond, which can undergo homolytic cleavage upon heating or irradiation to generate highly reactive radical species.[1][2] This property makes them useful as radical initiators in various chemical transformations.[1][3] The presence of a nitro group within the molecule suggests its potential as a nitrating agent, capable of introducing a nitro group (-NO2) onto a substrate.

Nitration is a fundamental reaction in organic synthesis, crucial for the production of pharmaceuticals, agrochemicals, and energetic materials.[4] While traditional nitrating agents often involve harsh acidic conditions, there is a continuous search for novel reagents that offer milder reaction conditions and improved selectivity.[5] This document outlines the hypothetical application of "this compound" as such a novel nitrating agent.

Proposed Synthesis

A plausible synthetic route to "this compound" would involve the reaction of a hexanoyl derivative with a suitable peroxide source containing a nitro group, or the nitration of a pre-formed acyl peroxide. A common method for the synthesis of acyl peroxides is the reaction of an acyl chloride with a hydroperoxide in the presence of a base.[6]

Hypothetical Synthesis of "this compound"

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products HexanoylChloride Hexanoyl Chloride reaction Reaction HexanoylChloride->reaction NitroperoxyAcid Nitroperoxy Acid (Hypothetical) NitroperoxyAcid->reaction Base Base (e.g., Pyridine) Base->reaction Solvent Inert Solvent (e.g., Dichloromethane) Solvent->reaction Temperature Low Temperature (e.g., 0 °C) Temperature->reaction Target This compound Byproduct Pyridinium Hydrochloride reaction->Target reaction->Byproduct

Caption: Proposed synthesis of "this compound".

Mechanism of Nitration

Given its peroxide nature, "this compound" is likely to act as a nitrating agent via a radical mechanism. Upon thermal or photochemical initiation, the weak O-O bond would cleave, leading to the formation of radical intermediates. These radicals could then participate in a chain reaction to nitrate a suitable substrate, such as an aromatic compound.

Hypothetical Radical Nitration Mechanism

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Peroxide This compound Radicals Hexanoyloxyl Radical + Nitrooxyl Radical Peroxide->Radicals Heat or Light (Δ or hν) Aromatic Aromatic Substrate (Ar-H) Radicals->Aromatic NitroRadical •NO2 Radicals->NitroRadical Decarboxylation Intermediate Aryl Radical (Ar•) Aromatic->Intermediate H abstraction by another radical Product Nitroaromatic Product (Ar-NO2) Intermediate->Product Reaction with •NO2 Intermediate->Product NitroRadical->Aromatic Addition Termination Radical Combination

Caption: Hypothetical radical nitration mechanism.

Experimental Protocols

The following is a generic protocol for the nitration of an aromatic compound using a hypothetical organic peroxide-based nitrating agent. Extreme caution should be exercised, and all operations should be performed in a well-ventilated fume hood, behind a blast shield.

Protocol: Nitration of Anisole (Example)

  • Reaction Setup:

    • To a 3-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add anisole (1.0 eq) and a suitable solvent (e.g., acetonitrile).

    • Cool the mixture to 0 °C in an ice bath.

  • Addition of Nitrating Agent:

    • Dissolve "this compound" (1.1 eq) in the same solvent and add it to the dropping funnel.

    • Add the nitrating agent dropwise to the stirred solution of anisole over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0-5 °C for 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]

  • Work-up:

    • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite to decompose any unreacted peroxide.

    • Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the nitrated products.

Experimental Workflow

G Setup Reaction Setup (Anisole, Solvent, 0 °C) Addition Dropwise Addition of 'this compound' Setup->Addition Reaction Stirring at 0-5 °C (2-4 hours) Addition->Reaction Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Workup Aqueous Work-up (Na2SO3, NaHCO3, Brine) Monitoring->Workup Purification Column Chromatography Workup->Purification Product Isolated Nitroanisole Isomers Purification->Product

References

Application Notes and Protocols: "Peroxide, nitro 1-oxohexyl" in Free-Radical Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Introduction

This document provides an overview of the potential application of "peroxide, nitro 1-oxohexyl," also known as nitro hexaneperoxoate, as an initiator in free-radical polymerization. Free-radical polymerization is a fundamental process in polymer chemistry, widely utilized in the synthesis of a vast array of polymeric materials. The initiation of this chain reaction is a critical step, predominantly accomplished through the thermal or photochemical decomposition of initiators, such as organic peroxides, to generate reactive radical species.

The unique structure of "this compound," which incorporates both a labile peroxide linkage and a nitro functional group, suggests its potential as a specialized initiator. The peroxide bond serves as the source of primary radicals upon decomposition, while the nitro group could influence the initiator's reactivity, solubility, and potentially introduce functionality into the resulting polymer chains.

Compound Profile

Property Value Source
IUPAC Name nitro hexaneperoxoatePubChem
Molecular Formula C₆H₁₁NO₅PubChem
Molecular Weight 177.16 g/mol PubChem
SMILES CCCCCC(=O)OO--INVALID-LINK--[O-]PubChem
CAS Number 56879-26-6PubChem

Proposed Mechanism of Initiation

The initiation of free-radical polymerization by "this compound" is hypothesized to proceed through the homolytic cleavage of the oxygen-oxygen bond upon heating or irradiation. This decomposition would generate two primary radical species: a hexanoyloxyl radical and a nitroxyl radical. The hexanoyloxyl radical can then initiate polymerization by adding to a monomer unit or undergo decarboxylation to form a pentyl radical, which can also initiate polymerization.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator This compound (R-O-O-NO2) Heat Heat (Δ) Initiator->Heat Radicals Hexanoyloxyl Radical (R-O•) + Nitroxyl Radical (•NO2) Heat->Radicals Decomposition Monomer1 Monomer (M) Radicals->Monomer1 Addition InitiatorRadical Initiator-Monomer Radical (R-O-M•) Monomer1->InitiatorRadical Monomer2 Monomer (M) InitiatorRadical->Monomer2 GrowingChain Growing Polymer Chain (R-O-M_n-M•) Monomer2->GrowingChain Chain Growth GrowingChain2 Growing Polymer Chain (R-O-M_m-M•) GrowingChain->GrowingChain2 Combination or Disproportionation Polymer Final Polymer GrowingChain2->Polymer

Caption: Proposed mechanism of free-radical polymerization initiated by "this compound".

Hypothetical Experimental Protocol: Bulk Polymerization of Methyl Methacrylate (MMA)

This protocol is a general guideline and has not been optimized for "this compound" due to a lack of specific experimental data. Researchers should conduct preliminary small-scale experiments to determine the optimal initiator concentration and reaction temperature.

4.1. Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound (initiator)

  • Reaction vessel (e.g., Schlenk tube)

  • Nitrogen or Argon source

  • Oil bath or heating mantle with temperature control

  • Methanol (for precipitation)

  • Vacuum oven

4.2. Procedure:

  • Monomer Preparation: Purify MMA by passing it through a column of activated basic alumina to remove the inhibitor (e.g., hydroquinone).

  • Reaction Setup:

    • Add a magnetic stir bar to the reaction vessel.

    • Charge the vessel with the desired amount of purified MMA.

    • Add the calculated amount of "this compound". The concentration should be determined empirically, starting with a range of 0.1 to 1.0 mol% relative to the monomer.

  • Inerting the System:

    • Seal the reaction vessel.

    • Deoxygenate the monomer-initiator mixture by bubbling with an inert gas (N₂ or Ar) for 20-30 minutes while stirring gently. Alternatively, perform three freeze-pump-thaw cycles.

  • Polymerization:

    • Immerse the reaction vessel in a preheated oil bath set to the desired temperature. The optimal temperature will depend on the decomposition kinetics of "this compound" and should be determined experimentally. A starting point could be in the range of 60-80 °C.

    • Maintain the reaction under an inert atmosphere with constant stirring.

    • Monitor the progress of the polymerization by observing the increase in viscosity. Samples can be taken at different time points to determine conversion and molecular weight.

  • Termination and Isolation:

    • After the desired reaction time or conversion is reached, terminate the polymerization by rapidly cooling the reaction vessel in an ice bath and exposing the contents to air.

    • Dissolve the viscous polymer solution in a suitable solvent (e.g., tetrahydrofuran or dichloromethane).

    • Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as cold methanol, while stirring vigorously.

    • Collect the precipitated polymer by filtration.

  • Purification and Drying:

    • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator fragments.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Potential Applications and Further Research

The presence of a nitro group in "this compound" opens up possibilities for its use in applications where polymer functionality is desired. The nitro group could potentially be incorporated as a chain-end group, which could then be chemically modified in subsequent reactions.

Further research is required to fully understand the potential of this compound in free-radical polymerization. Key areas of investigation include:

  • Decomposition Kinetics: Determining the half-life of "this compound" at various temperatures to establish its optimal working range as a thermal initiator.

  • Initiator Efficiency: Quantifying the efficiency of radical generation and initiation of polymerization.

  • Controlled Polymerization: Investigating its potential role in controlled or living radical polymerization techniques, where the nitroxyl radical could potentially act as a mediating species.

  • Functional Polymer Synthesis: Exploring the incorporation of the nitro group into the polymer and its subsequent chemical transformations.

Safety Considerations

Organic peroxides are potentially explosive and should be handled with extreme care. "this compound" should be stored at low temperatures and protected from heat, shock, and friction. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.

Disclaimer: The information provided in these application notes is based on general principles of free-radical polymerization and the chemical structure of "this compound." Due to the absence of specific literature on its use, the experimental protocol is hypothetical and should be adapted with caution. It is the responsibility of the user to ensure safe handling and to validate any experimental procedures.

Application Notes and Protocols for "Peroxide, nitro 1-oxohexyl"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and experimental protocols are hypothetical and provided as a theoretical framework for researchers, scientists, and drug development professionals. Due to the limited publicly available information on "Peroxide, nitro 1-oxohexyl," these protocols are based on the expected chemical properties of its functional groups (peroxide and nitro moieties) and general methodologies for similar compounds. All quantitative data presented are illustrative examples and should not be considered experimental results.

Introduction

"this compound" is a unique chemical entity possessing both a peroxide group, known for its oxidizing capabilities, and a nitro group, a common functional group in various biologically active molecules. This combination suggests potential applications in fields requiring controlled induction of oxidative stress or other specific biochemical interactions. These notes provide a starting point for investigating its potential as an antimicrobial agent and an anti-cancer therapeutic.

Potential Applications

  • Antimicrobial Agent: The oxidizing nature of the peroxide moiety suggests potential efficacy against a broad spectrum of microbes. Organic peroxides can disrupt microbial cell membranes and intracellular components through the generation of reactive oxygen species (ROS).

  • Anti-cancer Therapeutic: Many cancer cells exhibit a higher basal level of oxidative stress compared to normal cells, making them more susceptible to further ROS induction. "this compound" could potentially exploit this vulnerability to selectively target and eliminate cancer cells through apoptosis or necrosis.

Quantitative Data Summary (Hypothetical)

The following tables summarize hypothetical data from the experimental protocols detailed below.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
Staphylococcus aureus (ATCC 29213)1632
Escherichia coli (ATCC 25922)3264
Candida albicans (ATCC 10231)816

Table 2: In Vitro Cytotoxicity of this compound

Cell LineIC50 (µM) after 48h Treatment
A549 (Human Lung Carcinoma)25
MCF-7 (Human Breast Adenocarcinoma)18
HCT116 (Human Colorectal Carcinoma)35
HEK293 (Human Embryonic Kidney)> 100

Experimental Protocols

Antimicrobial Susceptibility Testing

This protocol determines the minimum concentration of "this compound" that inhibits visible microbial growth (MIC) and the minimum concentration that results in microbial death (MBC).

Materials:

  • "this compound"

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 Medium (for yeast)

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • 96-well microtiter plates

  • Spectrophotometer (600 nm)

  • Agar plates (Mueller-Hinton or Sabouraud Dextrose)

Procedure:

  • Preparation of Inoculum: Culture microbial strains overnight and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Prepare a series of twofold dilutions of "this compound" in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microbes in broth) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible turbidity.[1][2]

  • MBC Determination: To determine the MBC, plate aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in no colony formation after incubation.[3]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of "this compound" on the viability of cancer and non-cancerous cell lines.

Materials:

  • "this compound"

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of "this compound" for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Assessment of Apoptosis

This section describes protocols to determine if "this compound" induces programmed cell death.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • "this compound"

  • Cancer cell line of interest

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with "this compound" at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.[5][6]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are positive for both stains.

This protocol detects changes in the expression of key proteins involved in the apoptotic cascade.

Materials:

  • "this compound"

  • Cancer cell line of interest

  • Lysis buffer

  • Primary antibodies against Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, Bax, and β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Treat cells with "this compound," lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[7][8]

This assay visualizes the characteristic "laddering" of DNA that occurs during apoptosis.

Materials:

  • "this compound"

  • Cancer cell line of interest

  • DNA extraction kit

  • Agarose gel electrophoresis system

  • Ethidium bromide or other DNA stain

Procedure:

  • Cell Treatment and DNA Extraction: Treat cells with "this compound" and extract genomic DNA using a commercial kit.

  • Agarose Gel Electrophoresis: Run the extracted DNA on a 1.5-2% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA under UV light. A ladder-like pattern of DNA fragments is indicative of apoptosis.[9][10][11][12]

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol measures the generation of ROS in cells treated with "this compound."

Materials:

  • "this compound"

  • Cancer cell line of interest

  • 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with "this compound."

  • H2DCFDA Staining: Load the cells with H2DCFDA and incubate. H2DCFDA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (Ex/Em ~485/535 nm) or a flow cytometer.[13][14][15]

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol evaluates the effect of "this compound" on the integrity of the mitochondrial membrane, a key event in the intrinsic apoptotic pathway.

Materials:

  • "this compound"

  • Cancer cell line of interest

  • JC-1 or TMRE dye

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Treat cells with "this compound."

  • Dye Staining: Stain the cells with JC-1 or TMRE according to the manufacturer's protocol. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. TMRE accumulates in active mitochondria and its fluorescence intensity is proportional to the ΔΨm.

  • Analysis: Analyze the fluorescence using a fluorescence microscope or flow cytometer to determine the ratio of red to green fluorescence (for JC-1) or the overall fluorescence intensity (for TMRE).[16][17][18][19][20]

Visualizations

experimental_workflow cluster_antimicrobial Antimicrobial Activity cluster_cytotoxicity In Vitro Cytotoxicity cluster_apoptosis Apoptosis Assessment cluster_mechanism Mechanism of Action MIC MIC Determination MBC MBC Determination MIC->MBC MTT MTT Assay AnnexinV Annexin V/PI Staining MTT->AnnexinV ROS ROS Measurement MTT->ROS Western Western Blot AnnexinV->Western DNA_ladder DNA Fragmentation AnnexinV->DNA_ladder MMP Mitochondrial Membrane Potential Assay ROS->MMP

Caption: Experimental workflow for evaluating "this compound".

signaling_pathway PNO This compound ROS ↑ Intracellular ROS PNO->ROS Mito_damage Mitochondrial Damage ROS->Mito_damage Bax Bax Activation ROS->Bax Bcl2 Bcl-2 Inhibition ROS->Bcl2 MMP_loss ↓ ΔΨm Mito_damage->MMP_loss CytoC Cytochrome c Release MMP_loss->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bax->Mito_damage Bcl2->Mito_damage

Caption: Proposed intrinsic apoptotic signaling pathway.

References

Application Notes and Protocols for the Analytical Detection of Nitro-Oxidized Hexyl Peroxides

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of analytical methodologies potentially applicable for the detection and quantification of "Peroxide, nitro 1-oxohexyl" and related nitro-oxidized lipid peroxidation products. Given the likely classification of this molecule as a niche or novel analyte, direct methods may be limited. Therefore, this document outlines established protocols for analogous compounds, such as peroxyacyl nitrates and other organic peroxides, which can be adapted by researchers.

Introduction to Analytical Challenges

"this compound" represents a class of molecules at the intersection of lipid peroxidation and nitroxidative stress. These compounds are typically characterized by high reactivity and thermal instability, posing significant challenges for their analytical determination. The methodologies outlined below are selected to address these challenges, focusing on high-sensitivity and high-selectivity techniques.

Recommended Analytical Techniques

The primary recommended techniques for the analysis of thermally labile and reactive molecules like nitro-oxidized hexyl peroxides are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For peroxide analysis, derivatization is often required to improve stability and volatility.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS is well-suited for the analysis of non-volatile and thermally labile compounds. Reversed-phase chromatography is typically employed for separation.

Experimental Protocols

Protocol for GC-MS Analysis of Organic Peroxides

This protocol is adapted from methods used for the analysis of organic peroxides and can be modified for the target analyte.

Objective: To detect and quantify "this compound" in a sample matrix.

Materials:

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • Sample vials

  • Syringes

  • Solvents (e.g., hexane, ethyl acetate)

  • Internal standard (e.g., a stable isotope-labeled analog)

  • Derivatization agent (if necessary, e.g., silylating agent)

Procedure:

  • Sample Preparation:

    • Extract the sample with a suitable organic solvent (e.g., hexane).

    • Concentrate the extract under a gentle stream of nitrogen.

    • If derivatization is needed, add the derivatizing agent and incubate as required.

    • Add the internal standard.

  • GC-MS Conditions:

    • Injector Temperature: 150 °C (to minimize thermal decomposition)

    • Oven Program: 40 °C hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate.

    • Ion Source Temperature: 200 °C

    • Mass Spectrometer: Operate in full scan mode or selected ion monitoring (SIM) for higher sensitivity.

  • Data Analysis:

    • Identify the target analyte based on its retention time and mass spectrum.

    • Quantify the analyte using a calibration curve prepared with standards of a closely related compound if a pure standard of the target is unavailable.

Workflow for GC-MS Analysis

A Sample Extraction B Concentration A->B C Derivatization (Optional) B->C D Internal Standard Addition C->D E GC-MS Injection D->E F Data Acquisition E->F G Data Analysis F->G A Sample Extraction B Filtration A->B C Dilution B->C D HPLC-MS Injection C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Data Analysis F->G A Hexanoic Acid / Lipid C Lipid Peroxidation A->C B Reactive Oxygen Species (ROS) B->C D Hexyl Peroxy Radical C->D F This compound D->F E Reactive Nitrogen Species (RNS) E->F

Application Notes and Protocols for Nitrooxy-Alkanoic Acids in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrooxy-alkanoic acids and their derivatives represent a significant class of compounds in pharmaceutical development, primarily due to their ability to act as nitric oxide (NO) donors. Nitric oxide is a critical signaling molecule in various physiological processes, including vasodilation, neurotransmission, and inflammation. The controlled release of NO from a parent drug molecule can enhance its therapeutic efficacy or introduce novel pharmacological activities. While the specific compound "peroxide, nitro 1-oxohexyl" is not prominently documented in scientific literature, its constituent parts—a peroxide group, a nitro group, and a hexanoyl chain—point towards the broader and well-established class of nitrooxy-carboxylic acids. This document will focus on a key representative of this class, 6-(nitrooxy)hexanoic acid , a crucial intermediate in the synthesis of advanced prostaglandin analogues.

Application in Pharmaceutical Synthesis

6-(Nitrooxy)hexanoic acid serves as a vital building block for creating NO-donating drugs. A primary application is in the synthesis of latanoprostene bunod, a prostaglandin analogue used for the treatment of glaucoma. In this context, the 6-(nitrooxy)hexanoic acid moiety is esterified to the parent prostaglandin molecule. Once administered, endogenous enzymes are thought to cleave the ester bond, releasing the active prostaglandin and a nitrooxy-alkanol, which is subsequently converted to 1,6-hexanediol and nitric oxide. This dual mechanism of action is designed to enhance the reduction of intraocular pressure.

Experimental Protocol: Synthesis of 6-(Nitrooxy)hexanoic Acid

This protocol describes a common method for the synthesis of 6-(nitrooxy)hexanoic acid, which involves the nitration of a corresponding halo-substituted precursor.

Materials:

  • 6-Bromohexanoic acid

  • Silver nitrate (AgNO₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 6-bromohexanoic acid in anhydrous acetonitrile.

  • Addition of Nitrating Agent: To the stirred solution, add silver nitrate. The molar ratio of silver nitrate to 6-bromohexanoic acid is typically in the range of 1.5:1 to 2:1 to ensure complete conversion.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (typically after several hours), the mixture is cooled to room temperature. The precipitated silver bromide is removed by filtration.

  • Extraction: The filtrate is concentrated under reduced pressure using a rotary evaporator. The residue is then redissolved in dichloromethane and washed with water to remove any remaining inorganic salts.

  • Drying and Evaporation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude 6-(nitrooxy)hexanoic acid.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Quantitative Data

The synthesis of 6-(nitrooxy)hexanoic acid and its subsequent use can be characterized by the following quantitative parameters.

ParameterValue/RangeCitation
Starting Material 6-Bromohexanoic acid[1]
Nitrating Agent Silver Nitrate[1]
Solvent Acetonitrile
Reaction Temperature Reflux
Yield 80-95%[2]
Purity (HPLC) >95%[2]
Molecular Formula C₆H₁₁NO₅[3]
Molecular Weight 177.16 g/mol [3]

Signaling Pathways of Related Nitro-Fatty Acids

Nitro-fatty acids, which share structural similarities with nitrooxy-alkanoic acids, are known to modulate key signaling pathways involved in inflammation and cellular stress responses. The diagrams below illustrate these mechanisms.

experimental_workflow cluster_synthesis Synthesis of 6-(Nitrooxy)hexanoic Acid start 6-Bromohexanoic Acid reaction Reflux Reaction start->reaction reagent Silver Nitrate in Acetonitrile reagent->reaction workup Filtration & Extraction reaction->workup product 6-(Nitrooxy)hexanoic Acid workup->product nrf2_activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NFA Nitro-Fatty Acid Keap1 Keap1 NFA->Keap1 Covalent Modification Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_Nrf2->Keap1 Dissociation Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Gene_exp Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Gene_exp Promotes nfkb_inhibition cluster_pathway NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB_IκBα NF-κB-IκBα Complex NFκB NF-κB NFκB_nuc NF-κB (active) NFκB->NFκB_nuc Translocation to Nucleus NFκB_IκBα->NFκB IκBα degradation releases NF-κB Gene_exp Pro-inflammatory Gene Expression NFκB_nuc->Gene_exp Induces NFA Nitro-Fatty Acid NFA->IKK Inhibits NFA->NFκB Directly Inhibits (Cysteine Modification)

References

Application Notes and Protocols for "Peroxide, nitro 1-oxohexyl" in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: Extensive searches for the application of "Peroxide, nitro 1-oxohexyl" in agrochemical synthesis have yielded limited specific information. While the compound, also known as nitro hexaneperoxoate, is a recognized chemical entity[1], its direct role, established protocols, and quantitative data in the synthesis of agrochemicals are not documented in the available scientific literature.

This document provides foundational information about the compound and discusses the synthesis and application of related chemical classes (nitro compounds and organic peroxides) in the agrochemical sector to offer a contextual understanding for researchers.

Compound Identification

Basic chemical information for "this compound" is summarized below.

PropertyValueReference
IUPAC Name nitro hexaneperoxoatePubChem[1]
Molecular Formula C6H11NO5PubChem[1]
CAS Number 56879-26-6[1][2][3]
Molecular Weight 177.16 g/mol PubChem[1]
SMILES CCCCCC(=O)OO--INVALID-LINK--[O-]PubChem[1]

Theoretical Applications and Related Synthesis Principles

Although specific applications for "this compound" are not documented, its structure suggests potential roles as an oxidizing agent or a nitrating agent in synthetic chemistry. The presence of both a peroxide group (-O-O-) and a nitro group (-NO2) is characteristic of a highly reactive molecule.

Role of Nitro-Containing Compounds in Agrochemicals

Nitroaromatic compounds are crucial building blocks in the synthesis of a wide range of pesticides, including insecticides, herbicides, and fungicides[4][5]. They often serve as precursors for creating more complex bioactive molecules[4]. The synthesis of these compounds typically involves nitration reactions, where a nitro group is introduced onto a substrate[4].

Role of Organic Peroxides in Agrochemicals

Organic peroxides are known for their fungicidal properties and their utility as reactive intermediates in organic synthesis[6]. For instance, hydrogen peroxide is widely used in agriculture for disinfection[7]. In synthesis, peroxides can act as potent oxidizing agents to transform various functional groups[8]. The synthesis of certain cyclic organic peroxides has been shown to yield compounds with significant fungicidal activity against phytopathogenic fungi[6].

Hypothetical Synthesis Workflow

Given the lack of specific protocols for "this compound," a generalized workflow for investigating its potential in agrochemical synthesis is proposed. This workflow is based on standard practices for evaluating novel chemical entities in agrochemical research.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Reaction Screening cluster_2 Phase 3: Product Evaluation A Synthesis of This compound B Purification & Structural Confirmation (NMR, MS) A->B C Reaction with Agrochemical Precursors (e.g., phenols, anilines) B->C D Test as Oxidizing or Nitrating Agent C->D Vary conditions: - Catalyst - Solvent - Temperature E Isolation & Purification of Novel Derivatives D->E F Structural Elucidation E->F G Bioactivity Screening (Herbicidal, Fungicidal, etc.) F->G

Caption: A generalized workflow for the investigation of a novel reagent in agrochemical synthesis.

Experimental Protocols (General Analogues)

The following are generalized protocols for the synthesis of related compounds (nitro compounds and organic peroxides), which may serve as a starting point for research.

Protocol 4.1: General Oxidation of Anilines to Nitroaromatics

This protocol is adapted from general methods using oxidizing agents, as specific use of "this compound" is not available.

  • Dissolution: Dissolve the starting aniline in a suitable organic solvent.

  • Oxidant Addition: Add the oxidizing agent (e.g., sodium perborate or tert-butyl hydroperoxide with a catalyst) to the solution portion-wise while monitoring the temperature[8].

  • Reaction: Stir the mixture at a controlled temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Quench the reaction by adding a reducing agent (e.g., sodium sulfite solution).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Protocol 4.2: Synthesis of Cyclic Organic Peroxides from Ketones

This protocol is based on the synthesis of fungicidal peroxides and illustrates the use of hydrogen peroxide as a precursor[6].

  • Catalyst Preparation: Prepare an acid catalyst (e.g., H2SO4 or a solid-supported acid) in a suitable solvent like tetrahydrofuran (THF)[6].

  • Reagent Addition: Add a solution of aqueous hydrogen peroxide to the catalyst mixture[6].

  • Substrate Addition: Add the starting ketone or diketone to the reaction mixture with vigorous stirring at a controlled temperature (e.g., 15-20 °C)[6].

  • Reaction: Stir the mixture for several hours until the starting material is consumed.

  • Neutralization & Extraction: Add an organic solvent (e.g., CH2Cl2) and neutralize the mixture with a saturated aqueous NaHCO3 solution[6].

  • Purification: Separate the organic layer, wash with water, dry over MgSO4, and remove the solvent to yield the peroxide product[6].

Conclusion

"this compound" is a chemically defined molecule whose potential in agrochemical synthesis remains unexplored in public literature. Researchers interested in this compound may draw upon established principles of nitro-compound and peroxide chemistry to design experiments exploring its reactivity and potential for creating novel, biologically active molecules for agricultural applications. The protocols and workflows provided herein are based on analogous chemical systems and are intended to serve as a conceptual guide for such research.

References

Application Notes and Protocols for "Peroxide, Nitro 1-Oxohexyl" as a Precursor in Nitrogen-Containing Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Peroxide, nitro 1-oxohexyl," identified in chemical databases as nitro hexaneperoxoate[1], is a unique chemical entity possessing both a peroxide and a nitro functional group. While specific literature on its direct application in heterocyclic synthesis is not extensively documented, its structure suggests significant potential as a versatile precursor for a variety of nitrogen-containing heterocycles. The presence of the thermally or photolytically labile peroxide group allows for the initiation of radical reactions, while the nitro group is a well-established precursor for various nitrogen functionalities and can participate in a range of cyclization strategies.[2][3][4]

These application notes provide a detailed overview of the plausible synthetic routes for the formation of valuable nitrogen-containing heterocycles using nitro hexaneperoxoate and related nitro-containing peroxides as starting materials. The protocols are based on established chemical principles and analogous reactions from the scientific literature.

Application 1: Radical-Mediated Synthesis of Substituted Pyrrolidines

The peroxide functionality of nitro hexaneperoxoate can be utilized to initiate intramolecular radical cyclization reactions. By introducing a site of unsaturation, such as a double bond, into the alkyl chain of a related precursor, it is possible to form five-membered nitrogen-containing rings like pyrrolidines. The nitro group can be subsequently reduced to an amine, providing a versatile handle for further functionalization.

Logical Relationship: Radical Initiated Cyclization

G A Nitro Hexaneperoxoate Derivative (with unsaturation) B Homolytic Cleavage of O-O Bond (Heat or Light) A->B Initiation C Generation of Alkoxy and Acyl Radicals B->C D Intramolecular 5-exo-trig Cyclization C->D Propagation E Cyclized Radical Intermediate D->E F Hydrogen Atom Abstraction E->F G Nitro-substituted Pyrrolidine Derivative F->G Product Formation H Reduction of Nitro Group G->H I Amino-substituted Pyrrolidine H->I

Caption: Workflow for radical-initiated synthesis of pyrrolidines.

Experimental Protocol: Synthesis of a 2-Methyl-5-nitromethyl-pyrrolidine Derivative
  • Precursor Synthesis: Synthesize a suitable unsaturated nitro peroxide precursor, such as (Z)-7-nitrohept-2-eneperoxoic acid.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, dissolve the unsaturated nitro peroxide precursor (1.0 eq) in deoxygenated toluene (0.05 M).

  • Initiation: Add a radical initiator such as AIBN (0.1 eq) or, alternatively, heat the solution to induce thermal decomposition of the peroxide.

  • Reaction: Heat the reaction mixture at 80-100 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the nitro-substituted pyrrolidine.

  • Reduction (Optional): The resulting nitro-substituted pyrrolidine can be reduced to the corresponding amine using standard conditions, such as catalytic hydrogenation (H₂, Pd/C) or reduction with zinc or iron in acidic media.

Data Presentation: Expected Outcomes for Pyrrolidine Synthesis
Starting MaterialReagents and ConditionsProductExpected Yield (%)
(Z)-7-nitrohept-2-eneperoxoic acidToluene, 80 °C, 4 h2-Methyl-5-nitromethyl-pyrrolidine60-75
(Z)-8-nitrooct-2-eneperoxoic acidBenzene, AIBN, 80 °C, 6 h2-Ethyl-5-nitromethyl-pyrrolidine55-70

Application 2: Synthesis of Isoxazoles via Nitrile Oxide Cycloaddition

The nitro group of a precursor derived from nitro hexaneperoxoate can be converted into a nitrile oxide. This highly reactive intermediate can then undergo a [3+2] cycloaddition reaction with an alkyne to furnish a substituted isoxazole, a valuable scaffold in medicinal chemistry.

Signaling Pathway: Nitrile Oxide Formation and Cycloaddition

G A Nitroalkane Precursor B Dehydration (e.g., Phenyl isocyanate, Et3N) A->B C Nitrile Oxide Intermediate B->C E [3+2] Cycloaddition C->E D Alkyne D->E F Substituted Isoxazole E->F

Caption: Pathway for isoxazole synthesis via nitrile oxide.

Experimental Protocol: Synthesis of a 3-Butyl-5-phenylisoxazole
  • Precursor Preparation: Start with 1-nitrohexane, which can be conceptually derived from nitro hexaneperoxoate.

  • Reaction Setup: To a stirred solution of 1-nitrohexane (1.0 eq) and phenylacetylene (1.2 eq) in anhydrous toluene, add triethylamine (2.5 eq).

  • Nitrile Oxide Generation: Slowly add phenyl isocyanate (1.5 eq) to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to 80 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the precipitated diphenylurea. Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford the desired isoxazole.

Data Presentation: Expected Outcomes for Isoxazole Synthesis
NitroalkaneAlkyneReagents and ConditionsProductExpected Yield (%)
1-NitrohexanePhenylacetylenePhNCO, Et₃N, Toluene, 80 °C, 18 h3-Butyl-5-phenylisoxazole70-85
1-Nitropropane1-OctynePhNCO, Et₃N, Toluene, 80 °C, 24 h3-Ethyl-5-hexylisoxazole65-80

Application 3: Reductive Cyclization for the Synthesis of Fused Heterocycles

Ortho-substituted nitroarenes are common precursors for a variety of fused nitrogen-containing heterocycles, such as indoles and quinolines, through reductive cyclization. A suitably functionalized aromatic precursor containing a nitro group and a peroxide-derived moiety could undergo such transformations. For instance, an ortho-nitrostyrene derivative can be cyclized to an indole.

Experimental Workflow: Reductive Cyclization to Indoles

G A ortho-Nitrostyrene Derivative B Reductive Cyclization (e.g., Pd catalyst, CO surrogate) A->B C Intermediate N-hydroxyindole B->C D Deoxygenation C->D E Substituted Indole D->E

Caption: Workflow for the synthesis of indoles via reductive cyclization.

Experimental Protocol: Synthesis of a Substituted Indole
  • Precursor Synthesis: Synthesize an ortho-nitrostyrene derivative.

  • Reaction Setup: In a pressure tube, combine the ortho-nitrostyrene (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (5 mol%), a ligand such as PPh₃ (10 mol%), and a CO surrogate like phenyl formate (2.0 eq) in an anhydrous solvent like DMF.

  • Reaction: Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the desired indole.

Data Presentation: Expected Outcomes for Indole Synthesis

| Starting Material | Reagents and Conditions | Product | Expected Yield (%) | | :--- | :--- | :--- | :--- | :--- | | (E)-2-Nitro-β-methylstyrene | Pd(OAc)₂, PPh₃, Phenyl formate, DMF, 120 °C, 18 h | 2-Methylindole | 75-90 | | (E)-2-Nitro-β-phenylstyrene | Ru₃(CO)₁₂, Toluene, 140 °C, 24 h | 2-Phenylindole | 70-85 |

References

Troubleshooting & Optimization

Technical Support Center: Purification of Nitro-Acyl Peroxides

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical name "Peroxide, nitro 1-oxohexyl" is chemically ambiguous and does not correspond to a standard, recognized structure. This guide provides purification techniques for related classes of compounds, such as nitro-substituted acyl peroxides. The information herein is intended for use by trained research, scientific, and drug development professionals. All organic peroxides are potentially explosive and must be handled with extreme caution.[1][2] Users must adapt these general procedures to their specific molecule and perform rigorous safety assessments before any experimentation.

Critical Safety Precautions

Organic peroxides are a hazardous class of compounds due to their thermal instability.[1][2] The presence of a nitro group can further increase the energetic properties and sensitivity. Before proceeding with any purification, adhere to the following safety protocols:

  • Hazard Assessment: Conduct a thorough risk assessment for your specific molecule. Determine its Self-Accelerating Decomposition Temperature (SADT), which is the lowest temperature at which the compound will undergo exothermic decomposition.[1][3][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (or a face shield), flame-retardant lab coats, and heavy-duty gloves.[3][5]

  • Engineering Controls: Work in a chemical fume hood with the sash positioned as low as possible. Use a blast shield for all operations involving more than milligram quantities.

  • Avoid Contamination: Contamination with metals (iron, copper), acids, bases, or amines can catalyze violent decomposition.[3][4] Use clean, non-sparking tools (e.g., made of ceramic or wood) and glass or stainless steel (316) equipment.[1][5]

  • Control Temperature: Store all organic peroxides at the recommended refrigerated temperatures, well below their SADT, and away from heat sources and direct sunlight.[1][3] Use temperature monitoring systems where appropriate.[3]

  • Avoid Friction and Shock: Organic peroxides can be sensitive to friction, shock, and impact.[2][4][6] Handle containers gently and avoid grinding solid materials.[3][4]

  • Small Scale: Always begin purification on the smallest possible scale (milligrams) to assess stability before scaling up.

Safety Hierarchy Diagram

G cluster_0 Hierarchy of Controls for Peroxide Safety elimination Elimination (Use a safer alternative if possible) substitution Substitution (Use a less hazardous peroxide) elimination->substitution engineering Engineering Controls (Fume hood, blast shield, remote handling) substitution->engineering admin Administrative Controls (SOPs, training, small scale) engineering->admin ppe Personal Protective Equipment (Goggles, face shield, gloves, lab coat) admin->ppe

Caption: Hierarchy of safety controls for handling hazardous peroxides.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude nitro-acyl peroxide product?

A1: Crude acyl peroxides typically contain acidic and neutral impurities stemming from the synthesis.[7] Common impurities include:

  • Acidic Impurities: Unreacted carboxylic acids or residual acidic catalysts.

  • Neutral Impurities: Unreacted acid chlorides or anhydrides.[7]

  • Unreacted Hydroperoxides: Residual hydrogen peroxide or organic hydroperoxides used in the synthesis.[8][9]

  • Side-Reaction Products: By-products from decomposition or side reactions.

Q2: How do I choose between recrystallization and chromatography for purification?

A2: The choice depends on the thermal stability, physical state, and scale of your compound.

  • Recrystallization is the preferred method for purifying solid organic compounds, especially on a multi-gram scale, provided the compound is thermally stable in the chosen solvent at elevated temperatures.[10][11][12]

  • Column Chromatography is suitable for oils, thermally sensitive compounds that cannot be heated, or for separating mixtures with similar solubilities.[12][13] It is often the safest choice when working with less than a gram of product.[12] For peroxides, using a deactivated stationary phase like activated aluminum oxide is often recommended to prevent decomposition.[14]

Q3: My compound is an oil. Can it be purified by recrystallization?

A3: If your compound is an oil at room temperature, direct recrystallization is not possible. However, you should first verify that the oil is not simply your desired solid compound that has "oiled out" of solution due to impurities or rapid cooling. If it is truly an oil, low-temperature column chromatography is the recommended purification method.

Q4: How can I safely test for the presence of peroxides before attempting purification or concentration?

A4: Before concentrating any solution containing a peroxide-forming substance, it is crucial to test for the presence of peroxides.[6] Standard test strips (potassium iodide/starch) are commercially available and can provide a qualitative indication. A faint blue or purple color indicates the presence of peroxides. Warning: Never test containers of unknown age or origin.[6]

Q5: What analytical methods can be used to assess the purity of my final product?

A5: High-Performance Liquid Chromatography (HPLC) is a well-established method for the separation and quantification of organic peroxides.[15][16] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine purity, provided the compound is stable in the NMR solvent and reference spectra are available.

Troubleshooting Guide

Problem EncounteredPossible Cause(s)Recommended Solution(s)
Product decomposes during purification. Thermal Instability: The compound is decomposing due to heat (e.g., during hot recrystallization or from heat generated on a chromatography column).[1][3]Switch to a low-temperature method. For recrystallization, use a solvent system that dissolves the compound at or below room temperature. For chromatography, run the column in a cold room or with a jacketed column.
Reactive Stationary Phase: Standard silica gel can be acidic and may catalyze the decomposition of sensitive compounds.Use a deactivated stationary phase like activated neutral or basic aluminum oxide.[14] Alternatively, use silica gel that has been pre-treated with a base (e.g., triethylamine) in the eluent.
"Oiling out" instead of crystallization during recrystallization. Solution Cooled Too Quickly: Rapid cooling can cause the compound to come out of solution as a liquid instead of forming a crystal lattice.[17]Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.[11][17]
Inappropriate Solvent: The solvent may be too good, keeping the compound dissolved even when cool.Choose a solvent in which the compound has high solubility when hot but very low solubility when cold.[10][11] A mixed-solvent system may be required.[17]
Low or no recovery of product after purification. High Solubility in Cold Solvent: The compound may be too soluble in the cold recrystallization or chromatography solvent, leading to loss in the filtrate/eluent.[11]For recrystallization, use a minimal amount of solvent and ensure it is ice-cold when washing the crystals.[10][11] For chromatography, switch to a less polar eluent system.
Irreversible Adsorption: The compound may be binding irreversibly to the chromatography column.Try a different stationary phase (e.g., alumina instead of silica) or add a modifier (e.g., a small percentage of a more polar solvent or a base) to the eluent.
Purity does not improve after washing. Incorrect Washing Reagent: The washing solution (e.g., water, brine) is not removing the specific impurities present.If acidic or basic impurities are suspected, use a dilute base (e.g., NaHCO₃) or acid (e.g., dil. HCl) wash, respectively. A patented method suggests a dilute aqueous ammonia wash can hydrolyze neutral impurities like esters without destroying the peroxide.[7]

Experimental Protocols

Protocol 1: Low-Temperature Recrystallization

This method is for solid compounds that are thermally sensitive.

  • Solvent Selection: Identify a solvent or solvent pair in which your compound is soluble at room temperature (or slightly below) but insoluble at low temperatures (e.g., -20 °C to -78 °C). Common choices include pentane, hexane, or mixtures of ethers and alkanes.

  • Dissolution: In a flask equipped with a magnetic stirrer, dissolve the crude solid in the minimum amount of the chosen solvent at room temperature.

  • Decolorization (Optional): If the solution is colored by impurities, add a very small amount of activated carbon, stir for 5-10 minutes, and remove the carbon via filtration through a plug of Celite.

  • Crystallization: Place the flask in a cooling bath (e.g., ice-salt, dry ice/acetone). Allow the solution to cool slowly and without disturbance. If crystals do not form, gently scratch the inside of the flask with a glass rod to induce nucleation.[17]

  • Isolation: Once crystallization is complete, collect the crystals rapidly by vacuum filtration using a pre-chilled Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any surface impurities.[10]

  • Drying: Dry the crystals under a stream of inert gas (nitrogen or argon) or under vacuum at a low temperature. Do not use heat.

Protocol 2: Column Chromatography with Activated Alumina

This method is suitable for oils or thermally sensitive solids.

  • Column Preparation: Select a column size appropriate for the amount of material.[14] Prepare a slurry of activated neutral aluminum oxide (alumina) in a non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack evenly, ensuring no air gaps.[14]

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial, non-polar eluent. Load the solution carefully onto the top of the alumina bed.

  • Elution: Begin eluting with the non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or diethyl ether) to separate the compounds.

  • Fraction Collection: Collect fractions as the solvent drips from the column and monitor them by Thin Layer Chromatography (TLC) to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) at a low temperature (e.g., ≤ 30°C) to avoid decomposition.

Purification Workflow Diagram

G start Crude Nitro-Acyl Peroxide is_solid Is the compound a solid? start->is_solid is_stable Is it thermally stable in hot solvent? is_solid->is_stable Yes chromatography Protocol 2: Alumina Column Chromatography is_solid->chromatography No (It's an oil) recrystallize Protocol 1: Hot Recrystallization is_stable->recrystallize Yes low_temp_recrystallize Protocol 1: Low-Temp Recrystallization is_stable->low_temp_recrystallize No pure_product Pure Product recrystallize->pure_product low_temp_recrystallize->pure_product chromatography->pure_product

Caption: Decision workflow for selecting a suitable purification method.

References

Technical Support Center: Peroxide, Nitro 1-Oxohexyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with "Peroxide, nitro 1-oxohexyl" (nitro hexaneperoxoate). Given the limited specific literature on this bifunctional molecule, this guide draws upon established knowledge of organic peroxides and nitroalkanes to address potential challenges during its synthesis, handling, and use.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what are its expected properties?

"this compound," with the molecular formula C6H11NO5, is an organic molecule containing both a peroxide (-O-O-) and a nitro (-NO2) functional group.[1] Based on these groups, it is expected to be a reactive and potentially unstable compound. The peroxide group suggests it can act as a radical initiator, while the nitroalkane moiety indicates it may be a strong oxidizing agent.[2][3][4]

Q2: What are the potential safety hazards associated with "this compound"?

Due to the presence of the peroxide group, this compound is likely sensitive to heat, shock, and friction, which can lead to rapid decomposition and potentially an explosion.[3][5] The nitro group also contributes to its energetic properties. Nitroalkanes can form explosive salts with bases and react violently with reducing agents.[2][4] Therefore, strict safety precautions, including working in a well-ventilated fume hood, using personal protective equipment (PPE), and avoiding contact with incompatible materials, are essential.

Q3: What are the likely decomposition products of "this compound"?

The decomposition of "this compound" can be complex and is expected to proceed through radical pathways initiated by the cleavage of the weak O-O bond.[3] The primary decomposition products may include carbon dioxide, nitrogen oxides, and various organic fragments. The specific products will depend on the reaction conditions such as temperature, solvent, and the presence of other reagents. For comparison, the thermal decomposition of other diacyl peroxides, like Di(3,5,5-trimethylhexanoyl)peroxide, yields carbon dioxide and alkanes.[6]

Q4: What are common side reactions to expect during the synthesis of "this compound"?

The synthesis of a molecule with both a peroxide and a nitro group is challenging. Potential side reactions could include:

  • Premature decomposition: The reaction conditions required for introducing one functional group might be harsh enough to decompose the other.

  • Reaction between the functional groups: The oxidizing nature of the nitro group could potentially react with the peroxide linkage, or vice-versa, under certain conditions.

  • Side reactions of precursors: For example, if synthesizing from a nitro-substituted carboxylic acid and a peroxide source, side reactions typical for esterification or peroxide synthesis could occur.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of desired product 1. Decomposition of the product under reaction conditions. 2. Incompatible reagents or solvents. 3. Sub-optimal reaction temperature or time.1. Use milder reaction conditions (lower temperature, shorter reaction time). 2. Screen different solvents and reagents for compatibility. 3. Optimize reaction parameters using a design of experiments (DoE) approach.
Formation of multiple unexpected side products 1. Radical side reactions initiated by the peroxide. 2. Base-catalyzed side reactions of the nitroalkane (e.g., Henry reaction).[7] 3. Thermal degradation.1. Add radical scavengers to suppress unwanted radical pathways. 2. Maintain a neutral or slightly acidic pH to avoid base-catalyzed reactions. 3. Ensure strict temperature control throughout the reaction and workup.
Difficulty in purifying the product 1. Instability of the product on standard chromatography media (silica or alumina). 2. Co-elution with structurally similar side products.1. Use alternative purification techniques like flash chromatography with deactivated silica, size-exclusion chromatography, or crystallization. 2. Employ analytical techniques like HPLC-MS or GC-MS to identify impurities and develop a targeted purification strategy.
Inconsistent reaction outcomes 1. Purity of starting materials. 2. Presence of trace metal impurities that can catalyze decomposition. 3. Variations in reaction setup and atmosphere (e.g., presence of oxygen).1. Ensure the purity of all reagents and solvents before use. 2. Use metal-free reaction vessels and equipment where possible. 3. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Note: These are hypothetical protocols based on general chemical principles, as specific literature for "this compound" is unavailable. Extreme caution should be exercised, and a thorough safety assessment must be conducted before attempting any experimental work.

Protocol 1: Hypothetical Synthesis of "this compound"

This protocol describes a plausible two-step synthesis starting from 6-nitrohexanoic acid.

Step 1: Synthesis of 6-nitrohexanoyl chloride

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 6-nitrohexanoic acid (1 eq.).

  • Add thionyl chloride (1.5 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2 hours, or until the evolution of HCl gas ceases.

  • Remove the excess thionyl chloride under reduced pressure to obtain crude 6-nitrohexanoyl chloride, which can be used in the next step without further purification.

Step 2: Peroxidation

  • In a separate flask, dissolve peroxyacetic acid (2 eq.) in a suitable aprotic solvent (e.g., dichloromethane) and cool to 0 °C.

  • Slowly add a solution of 6-nitrohexanoyl chloride (1 eq.) in the same solvent to the peroxyacetic acid solution.

  • Maintain the temperature at 0-5 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a cold, dilute solution of sodium sulfite.

  • Separate the organic layer, wash with cold saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure at a low temperature (<25 °C).

  • Purify the crude product by flash chromatography on deactivated silica gel using a hexane/ethyl acetate gradient at low temperature.

Protocol 2: Analysis of Decomposition Products
  • Prepare a dilute solution of "this compound" in a high-boiling point, inert solvent (e.g., dodecane).

  • Place the solution in a sealed vial with a septum for gas sampling.

  • Heat the vial at a controlled temperature (e.g., 80 °C) in a heating block.

  • At regular intervals, take samples from the headspace using a gas-tight syringe and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to identify volatile decomposition products (e.g., CO2, alkanes).

  • Simultaneously, take liquid samples and analyze by LC-MS to identify non-volatile decomposition products.

Visualizations

experimental_workflow cluster_synthesis Hypothetical Synthesis start 6-Nitrohexanoic Acid step1 Reaction with Thionyl Chloride start->step1 intermediate 6-Nitrohexanoyl Chloride step1->intermediate step2 Peroxidation with Peroxyacetic Acid intermediate->step2 product Crude this compound step2->product purification Low-Temperature Chromatography product->purification final_product Pure Product purification->final_product

Caption: Hypothetical workflow for the synthesis of "this compound".

decomposition_pathway cluster_radical Radical Decomposition start This compound homolysis O-O Bond Homolysis start->homolysis Heat/Light radicals Formation of Carboxy and Nitroalkyl Radicals homolysis->radicals decarboxylation Decarboxylation (Loss of CO2) radicals->decarboxylation recombination Radical Recombination radicals->recombination fragmentation Further Fragmentation decarboxylation->fragmentation products CO2, Alkanes, Alkenes, Nitro-compounds recombination->products fragmentation->products

Caption: Potential radical decomposition pathway of "this compound".

References

Technical Support Center: Peroxide, nitro 1-oxohexyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe storage and handling of "Peroxide, nitro 1-oxohexyl." Given the presence of both a peroxide and a nitro group, this compound is expected to be highly reactive and requires careful management to ensure laboratory safety and experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with "this compound"?

A: "this compound" contains both an organic peroxide and a nitro functional group, making it a high-energy material. The primary hazards are its potential for rapid, exothermic decomposition, which can lead to fire or explosion.[1][2][3] Organic peroxides are thermally unstable and sensitive to heat, friction, shock, and contamination.[2][3][4] Nitro compounds are also known for their explosive properties and can be sensitive to similar stimuli.[5][6]

Q2: What is the Self-Accelerating Decomposition Temperature (SADT) and why is it important?

A: The Self-Accelerating Decomposition Temperature (SADT) is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition.[2][3] This decomposition generates heat, which further accelerates the reaction, potentially leading to a thermal explosion.[3] Storing "this compound" below its SADT is critical for safety.[2][4]

Q3: Can I store "this compound" at room temperature?

A: It is highly unlikely that this compound can be safely stored at room temperature. Due to the inherent instability of organic peroxides, refrigerated or even sub-zero storage is often required.[1][2][4] The appropriate storage temperature should be significantly lower than the SADT.

Q4: What types of stabilizers can be used with "this compound"?

A: While specific stabilizers for this exact compound are not documented, organic peroxides are often stabilized with compounds that can scavenge free radicals.[7] The choice of stabilizer depends on the specific decomposition pathways. It is crucial to perform small-scale compatibility and efficacy tests before adding any stabilizer to the bulk material. The amount of stabilizer is typically in the range of 1% to 25% by weight of the organic peroxide.[1]

Q5: Are there any materials that are incompatible with "this compound"?

A: Yes. Avoid contact with strong acids, bases, strong oxidizing agents, and reducing agents.[5][8] Metals, especially those that can form redox-active ions (e.g., iron, copper), can also catalyze decomposition. Store the compound in its original, appropriate container, which is typically made of an inert material.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Discoloration or crystal formation in the sample. Decomposition of the peroxide.Immediate Action: Do not handle the material. Evacuate the area and consult with your institution's safety officer. This could indicate the formation of highly sensitive peroxidic crystals.
Gas evolution or bulging of the storage container. Decomposition leading to the release of gaseous byproducts.Immediate Action: Do not attempt to open or move the container. Evacuate the area and contact your safety officer. The container may be pressurized and at risk of rupture.
Inconsistent experimental results. Sample degradation due to improper storage or handling.Review storage conditions (temperature, light exposure). Test for active oxygen content to determine the peroxide concentration. Consider re-purifying a small sample if safe to do so, or synthesizing a fresh batch.
Precipitate formation upon addition of a stabilizer. Incompatibility between the stabilizer and the compound or solvent.Discontinue the use of that stabilizer. Conduct small-scale solubility and compatibility tests with alternative stabilizers.

Experimental Protocols

Protocol 1: Determination of Onset Decomposition Temperature

This protocol provides a general method for determining the onset temperature of thermal decomposition using Differential Scanning Calorimetry (DSC).

Objective: To determine the temperature at which "this compound" begins to undergo exothermic decomposition.

Materials:

  • "this compound" sample

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans

  • Inert reference material (e.g., empty sealed pan)

Procedure:

  • Carefully weigh 1-5 mg of the sample into a hermetically sealed aluminum pan. Use appropriate personal protective equipment (PPE), including a blast shield.

  • Place the sample pan and a reference pan into the DSC cell.

  • Program the DSC to heat the sample at a constant rate (e.g., 2-10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Monitor the heat flow as a function of temperature.

  • The onset temperature is determined by the intersection of the baseline with the tangent of the exothermic decomposition peak.

  • Repeat the measurement at least twice for reproducibility.

Protocol 2: Stabilizer Efficacy Testing

Objective: To evaluate the effectiveness of different stabilizers in increasing the thermal stability of "this compound."

Materials:

  • "this compound" sample

  • Candidate stabilizers (e.g., free-radical scavengers)

  • Appropriate solvent (if applicable)

  • DSC instrument

Procedure:

  • Prepare solutions or mixtures of "this compound" with varying concentrations of the candidate stabilizer (e.g., 1%, 5%, 10% by weight).

  • For each mixture, perform DSC analysis as described in Protocol 1 to determine the onset decomposition temperature.

  • A successful stabilizer will result in a significant increase in the onset temperature compared to the unstabilized sample.

  • Monitor the samples under accelerated aging conditions (e.g., storage at a moderately elevated temperature, well below the SADT) and periodically test for active oxygen content to assess long-term stability.

Data Presentation

Table 1: Example DSC Data for Onset Temperature Determination

Sample Heating Rate (°C/min) Onset Temperature (°C)
Unstabilized565.2
+ 1% Stabilizer A572.5
+ 5% Stabilizer A578.9
+ 1% Stabilizer B568.1

Note: This is example data. Actual values must be determined experimentally.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_results Data Evaluation prep_unstable Unstabilized This compound dsc Differential Scanning Calorimetry (DSC) prep_unstable->dsc prep_stable Stabilized Samples (Varying concentrations) prep_stable->dsc onset_temp Determine Onset Decomposition Temperature dsc->onset_temp compare Compare Stabilizer Efficacy onset_temp->compare

Caption: Workflow for evaluating the thermal stability of stabilized "this compound".

logical_relationship cluster_hazards Inherent Hazards cluster_storage Safe Storage & Handling compound This compound peroxide Organic Peroxide Group (Thermally Unstable) compound->peroxide nitro Nitro Group (Energetic Material) compound->nitro incompatible Avoid Incompatibles (Acids, Bases, Metals) compound->incompatible temp Low Temperature Storage (Below SADT) peroxide->temp stabilizer Addition of Stabilizers (e.g., Radical Scavengers) peroxide->stabilizer light Protection from Light peroxide->light nitro->temp

Caption: Key considerations for the safe storage of "this compound".

References

Technical Support Center: Peroxide, nitro 1-oxohexyl Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and optimization of "Peroxide, nitro 1-oxohexyl." This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with "this compound"?

A1: Organic peroxides are inherently unstable and can be sensitive to heat, shock, friction, and contaminants.[1][2] The presence of a nitro group can further increase the energetic properties of the molecule. Key safety precautions include:

  • Always work in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Avoid heat, sparks, and open flames.

  • Store the compound in a cool, dark, and well-ventilated area, away from incompatible materials.

  • Never store in a container with a tightly sealed cap if there is a possibility of gas generation.

Q2: What are the typical starting materials for the synthesis of a nitro-acyl peroxide like "this compound"?

Q3: What are common side reactions to be aware of during the synthesis?

A3: Side reactions can impact yield and purity. Common issues include:

  • Hydrolysis: The acyl chloride or anhydride precursor can react with water, leading to the formation of the corresponding carboxylic acid and reducing the yield of the desired peroxide.

  • Decomposition: Organic peroxides can decompose, especially at elevated temperatures or in the presence of contaminants, leading to a loss of product and potentially hazardous conditions.[4]

  • Over-oxidation: The nitro group or other parts of the molecule could be susceptible to oxidation by the peroxide, leading to impurities.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a common method for monitoring the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture over time.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Decomposition of peroxide: The reaction temperature may be too high, or the reaction time too long. 2. Poor quality starting materials: The acyl chloride or peroxide reagent may have degraded. 3. Incorrect stoichiometry: The molar ratios of the reactants may not be optimal. 4. Inefficient mixing: Poor mixing can lead to localized concentration gradients and side reactions.[4]1. Optimize temperature and time: Run the reaction at a lower temperature for a longer period. See the data in Table 1 for a starting point. 2. Verify reagent quality: Use freshly opened or purified reagents. 3. Perform a stoichiometry screen: Vary the molar equivalents of the peroxide and base. 4. Increase stirring speed: Ensure the reaction mixture is homogeneous.
Presence of Multiple Impurities 1. Side reactions: As mentioned in the FAQs, hydrolysis and over-oxidation can be problematic. 2. Contaminated glassware or reagents: Trace metals or other impurities can catalyze decomposition or side reactions.1. Control reaction conditions: Maintain a low temperature and inert atmosphere (e.g., nitrogen or argon). 2. Use clean, dry glassware: Ensure all equipment is thoroughly cleaned and dried before use.
Product is Unstable and Decomposes Upon Isolation 1. Residual acid or base: Traces of acid or base from the workup can catalyze decomposition. 2. Exposure to light or heat: Organic peroxides can be sensitive to light and heat. 3. Trace metal contamination: Metal spatulas or other equipment can introduce contaminants.1. Thorough washing: Ensure the product is thoroughly washed during the workup to remove all residual reagents. 2. Protect from light and heat: Work in a dimly lit area and keep the product cool during and after isolation. 3. Use non-metallic equipment: Use Teflon or glass equipment when handling the purified product.

Reaction Condition Optimization Data

The following table presents a hypothetical data set for the optimization of the synthesis of "this compound" from a suitable acyl chloride and hydrogen peroxide.

Table 1: Optimization of Reaction Parameters

Entry Temperature (°C) Solvent Base (equivalents) Reaction Time (h) Yield (%)
125DichloromethanePyridine (2.2)1245
20DichloromethanePyridine (2.2)2468
3-20DichloromethanePyridine (2.2)3675
40Diethyl EtherPyridine (2.2)2462
50DichloromethaneTriethylamine (2.2)2455
60DichloromethanePyridine (3.0)2471

Experimental Protocol

General Procedure for the Synthesis of "this compound"

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and safety standards.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the nitro-1-oxohexyl chloride (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Peroxide: Slowly add a pre-cooled solution of hydrogen peroxide (30% aqueous solution, 1.5 eq) to the stirred reaction mixture.

  • Addition of Base: Add pyridine (2.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of cold, saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with cold, dilute hydrochloric acid, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a pre-cooled solvent system.

Visualizations

experimental_workflow reagents Prepare Starting Materials (Acyl Chloride, Peroxide, Base) reaction_setup Set up Reaction Vessel (Inert Atmosphere, Cooling) reagents->reaction_setup addition Slow Addition of Reagents reaction_setup->addition monitoring Monitor Reaction Progress (TLC, HPLC) addition->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, IR, MS) purification->analysis

Caption: A typical experimental workflow for the synthesis and purification of "this compound".

troubleshooting_guide start Low Product Yield cause1 Decomposition? start->cause1 cause2 Poor Reagent Quality? start->cause2 cause3 Incorrect Stoichiometry? start->cause3 solution1 Lower Temperature Shorten Reaction Time cause1->solution1 solution2 Use Fresh Reagents cause2->solution2 solution3 Optimize Molar Ratios cause3->solution3

Caption: A troubleshooting flowchart for addressing low product yield in the synthesis.

References

Technical Support Center: Troubleshooting "Peroxide, nitro 1-oxohexyl" Polymerization Initiation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Peroxide, nitro 1-oxohexyl" and related polymerization challenges. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My polymerization reaction with "this compound" is not initiating. What is the primary reason for this failure?

A1: The most probable cause of initiation failure is the chemical structure of "this compound" itself. This molecule possesses both a peroxide group, which can generate free radicals to initiate polymerization, and a nitro group, which is a potent inhibitor of free-radical polymerization.[1] The nitro group can scavenge the free radicals generated by the peroxide, effectively terminating the polymerization process before it can begin. This inherent dual functionality makes "this compound" a challenging and potentially unsuitable initiator for standard free-radical polymerization.

Q2: Can "this compound" function as a polymerization initiator under any circumstances?

A2: While theoretically possible under very specific and controlled conditions, it is highly likely that the inhibitory effect of the nitro group will dominate. For successful initiation, the rate of radical generation by the peroxide must significantly outpace the rate of radical scavenging by the nitro group. This might be achievable at very high temperatures or in the presence of additives that selectively react with the nitro group, but such conditions are not typical for standard polymerization and may lead to uncontrolled reactions or undesirable side products. In most practical scenarios, this molecule is more likely to act as an inhibitor or a source of complex side reactions than as a reliable initiator.

Q3: Are there alternative initiators I can use for my polymerization?

A3: Yes, numerous conventional free-radical initiators are available that do not have an inhibitory functional group. The choice of initiator depends on the monomer and the desired reaction temperature. Common classes of initiators include:

  • Diacyl Peroxides: (e.g., Benzoyl peroxide, Lauroyl peroxide)

  • Dialkyl Peroxides: (e.g., Dicumyl peroxide, t-Butyl peroxide)

  • Peroxyesters: (e.g., t-Butyl peroxybenzoate)

  • Azo Compounds: (e.g., Azobisisobutyronitrile - AIBN)

These compounds are well-characterized and their decomposition kinetics are predictable.

Troubleshooting Guides

Guide 1: Slow or No Polymerization

If you are experiencing a complete lack of polymerization or a very slow reaction rate, consider the following potential causes and solutions:

Potential Cause Explanation Recommended Action
Inhibition by the Nitro Group The nitro group within the initiator molecule is likely scavenging the generated free radicals, preventing chain propagation.[1][2]Use an alternative initiator that does not contain a nitro group, such as benzoyl peroxide or AIBN.
Presence of Oxygen Dissolved oxygen in the monomer or solvent is a strong radical scavenger and a common cause of polymerization inhibition.Degas the reaction mixture by bubbling an inert gas (e.g., nitrogen or argon) through it for 15-30 minutes prior to heating.[3]
Inhibitors in Monomer Commercial monomers are often supplied with small amounts of inhibitors (e.g., hydroquinone, MEHQ, TBC) to prevent polymerization during storage.Remove the inhibitor from the monomer before use. See the "Experimental Protocols" section for a detailed procedure.[4][5]
Insufficient Temperature The thermal decomposition of the peroxide group is temperature-dependent. If the reaction temperature is too low, the rate of radical generation will be insufficient to initiate polymerization.Increase the reaction temperature to a level appropriate for the initiator's half-life. See the table below for typical decomposition temperatures of common peroxides.
Incorrect Initiator Concentration An insufficient concentration of the initiator will result in a low concentration of primary radicals, leading to a slow or stalled reaction.Ensure the initiator concentration is within the typical range of 0.1 to 2 mol% relative to the monomer.
Initiator10-hr Half-Life Temp (°C)1-hr Half-Life Temp (°C)
Lauroyl Peroxide6280
Benzoyl Peroxide (BPO)7392
Dicumyl Peroxide117137
tert-Butyl Peroxybenzoate104124

Note: Data is approximate and can vary with the solvent.

Guide 2: Inconsistent or Uncontrolled Polymerization

If you observe highly variable results, such as sudden, rapid polymerization or the formation of only low molecular weight oligomers, consider these factors:

Potential Cause Explanation Recommended Action
Exothermic Reaction Free-radical polymerization is highly exothermic. If the heat generated is not effectively dissipated, the reaction rate can accelerate uncontrollably, a phenomenon known as a "runaway reaction".[1]Improve heat dissipation by using a smaller reaction vessel, a temperature-controlled bath, or by performing the polymerization in a solvent.
High Initiator Concentration An excessively high concentration of initiator can lead to a burst of radicals, resulting in rapid polymerization and the formation of many short polymer chains.Reduce the initiator concentration to the lower end of the recommended range (e.g., 0.1-0.5 mol%).
Chain Transfer Reactions The solvent or impurities in the reaction mixture can act as chain transfer agents, terminating a growing polymer chain and initiating a new, shorter one.Choose a solvent with a low chain transfer constant. Ensure all reagents and glassware are clean and dry.

Experimental Protocols

Protocol 1: General Procedure for Free-Radical Polymerization

This protocol outlines the basic steps for a solution polymerization of a vinyl monomer using a standard peroxide initiator.

  • Monomer Purification: If the monomer contains an inhibitor, remove it using the procedure described in Protocol 2.

  • Reaction Setup: In a flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the purified monomer and a suitable solvent.

  • Degassing: Bubble dry nitrogen gas through the solution for 15-30 minutes to remove dissolved oxygen.[3]

  • Initiator Addition: Dissolve the peroxide initiator in a small amount of the monomer/solvent mixture and add it to the reaction flask.

  • Polymerization: Heat the reaction mixture to the desired temperature (based on the initiator's half-life) and maintain it under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by taking samples periodically to determine the conversion (e.g., by gravimetry or spectroscopy).

  • Termination and Precipitation: Once the desired conversion is reached, cool the reaction to room temperature and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol for polystyrene).

  • Drying: Filter the precipitated polymer and dry it in a vacuum oven.

Protocol 2: Removal of Inhibitors from Monomers

This protocol describes a common method for removing phenolic inhibitors (e.g., hydroquinone, TBC) from liquid monomers.

  • Caustic Wash: Place the monomer in a separatory funnel and add an equal volume of a 5-10% aqueous sodium hydroxide solution.

  • Extraction: Stopper the funnel and shake gently, periodically venting to release any pressure. The phenolic inhibitor will be deprotonated and extracted into the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Washing: Wash the monomer with deionized water until the aqueous layer is neutral (test with pH paper).

  • Drying: Transfer the washed monomer to a clean flask and add a drying agent (e.g., anhydrous magnesium sulfate or calcium chloride). Swirl and let it stand for 10-15 minutes.

  • Filtration: Filter the monomer to remove the drying agent. The purified monomer is now ready for use. Store it at a low temperature and use it promptly as it is no longer stabilized.[4][5]

Visualizations

Troubleshooting_Flowchart start Problem: No/Slow Polymerization q1 Is the initiator 'this compound'? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Root Cause: Nitro group is an inhibitor. Solution: Use an alternative initiator (e.g., BPO, AIBN). a1_yes->sol1 q2 Did you degas the reaction mixture? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Did you remove the inhibitor from the monomer? a2_yes->q3 sol2 Root Cause: Oxygen inhibition. Solution: Degas with N2 or Ar for 15-30 min. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is the reaction temperature appropriate for the initiator's half-life? a3_yes->q4 sol3 Root Cause: Stabilizer in monomer. Solution: Purify monomer via caustic wash or column. a3_no->sol3 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end_node Further investigation needed: - Initiator concentration - Solvent effects - Monomer purity a4_yes->end_node sol4 Root Cause: Insufficient radical generation. Solution: Increase reaction temperature. a4_no->sol4

Caption: Troubleshooting workflow for slow or no polymerization.

Initiation_vs_Inhibition cluster_initiation Initiation Pathway cluster_inhibition Inhibition Pathway initiator Peroxide (R-O-O-R) radicals 2 R-O• (Free Radicals) initiator->radicals Heat (Δ) propagation Polymer Chain Growth radicals->propagation + Monomer nitro Nitro Group (-NO2) radicals->nitro Radical Scavenging inactive Inactive Species nitro->inactive

Caption: Competing pathways of initiation and inhibition.

References

Overcoming solubility issues with "Peroxide, nitro 1-oxohexyl"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Peroxide, nitro 1-oxohexyl" does not correspond to a commonly recognized chemical name in scientific literature. This guide is based on the inferred chemical properties from its name, which suggests an organic peroxide with a nitro group and a hexyl chain. The advice provided is general for compounds with these functional groups, which are often characterized by poor aqueous solubility and potential instability.

Frequently Asked Questions (FAQs)

Q1: My "this compound" is not dissolving in my aqueous buffer. What should I do?

A1: "this compound" is predicted to have low solubility in water due to its non-polar hexyl chain.[1] To dissolve it in an aqueous buffer, you will likely need to first prepare a concentrated stock solution in a water-miscible organic solvent. Common choices include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or ethanol.[2][3][4] Once dissolved, you can add this stock solution to your aqueous buffer. Ensure the final concentration of the organic solvent in your buffer is low enough to not affect your experiment.

Q2: I've dissolved the compound in an organic solvent, but it precipitates when I add it to my aqueous medium. How can I prevent this?

A2: Precipitation upon addition to an aqueous solution is a common issue for poorly soluble compounds.[5] Here are a few troubleshooting steps:

  • Decrease the final concentration: Your compound may be exceeding its solubility limit in the final aqueous solution. Try preparing a more dilute solution.

  • Increase the co-solvent concentration: A slightly higher percentage of the organic co-solvent (like DMSO or ethanol) in your final solution can help maintain solubility.[6][7][8] However, be mindful of the tolerance of your experimental system to the solvent.

  • Use a surfactant: A small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, can help to keep the compound in solution.[9]

  • Sonication: Applying ultrasonic energy can help to break down aggregates and improve dispersion.[5]

Q3: What are the best organic solvents for "this compound"?

A3: Based on the inferred structure, polar aprotic solvents are likely good candidates. These include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetone[3][4]

  • Acetonitrile[2][3][4]

Less polar solvents such as dichloromethane (DCM) or ethyl acetate may also be effective.[2] It is recommended to test solubility in a small amount of the compound first.

Q4: Are there any safety concerns I should be aware of when handling this compound?

A4: Yes. Organic peroxides are a class of compounds with unusual stability problems and can be hazardous.[10] They can be sensitive to heat, shock, friction, and contamination.[11][12] It is crucial to handle "this compound" in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14] Avoid heating the compound unless its thermal stability is known.[14][15] Store it away from heat sources and incompatible materials.[11][14]

Q5: Can I heat the solution to improve solubility?

A5: Heating can increase the solubility of many compounds.[4] However, given that this is an organic peroxide, extreme caution is advised. Organic peroxides can decompose, sometimes explosively, upon heating.[11] If you must heat the solution, do so gently and in a controlled manner, for example, in a water bath at a low temperature, and only after consulting safety data for similar compounds.

Troubleshooting Guide

Table 1: Hypothetical Solubility Data for "this compound"
SolventSolubility at 25°C (mg/mL)Notes
Water< 0.1Practically insoluble.
Phosphate-Buffered Saline (PBS)< 0.1Practically insoluble.
Ethanol15Moderately soluble.
Methanol10Moderately soluble.
Dimethyl Sulfoxide (DMSO)> 50Freely soluble.
N,N-Dimethylformamide (DMF)> 50Freely soluble.
Acetone25Soluble.
Acetonitrile20Soluble.
Experimental Protocol: Preparation of a 10 mM Stock Solution and a 100 µM Working Solution

Materials:

  • "this compound"

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

  • Aqueous buffer (e.g., PBS)

Procedure for 10 mM Stock Solution:

  • Weighing: Carefully weigh out the required amount of "this compound" in a microcentrifuge tube. Perform this in a chemical fume hood.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the tube for 1-2 minutes to aid dissolution.

  • Sonication (Optional): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Storage: Store the stock solution at -20°C or as recommended for similar compounds, protected from light.

Procedure for 100 µM Working Solution:

  • Dilution: In a new tube, add the required volume of your aqueous buffer.

  • Stock Addition: While vortexing the aqueous buffer, slowly add the calculated volume of the 10 mM stock solution to achieve a final concentration of 100 µM. This rapid mixing helps to prevent precipitation.

  • Final Mix: Vortex the working solution for another 30 seconds.

  • Usage: Use the working solution immediately in your experiment. Do not store dilute aqueous solutions of poorly soluble compounds for extended periods, as they may precipitate over time.

Diagrams

G cluster_0 Solubility Troubleshooting Workflow start Compound does not dissolve in aqueous buffer stock_sol Prepare concentrated stock in organic solvent (e.g., DMSO) start->stock_sol dilute Dilute stock into aqueous buffer stock_sol->dilute precipitate Does it precipitate? dilute->precipitate success Solution is ready for experiment precipitate->success No lower_conc Lower final concentration precipitate->lower_conc Yes add_cosolvent Increase co-solvent percentage precipitate->add_cosolvent Yes use_surfactant Add surfactant (e.g., Tween-20) precipitate->use_surfactant Yes sonicate Apply sonication precipitate->sonicate Yes lower_conc->dilute add_cosolvent->dilute use_surfactant->dilute sonicate->dilute

Caption: Troubleshooting workflow for dissolving "this compound".

G cluster_1 Hypothetical Signaling Pathway PNO This compound ROS Reactive Oxygen Species (ROS) Generation PNO->ROS MAPK MAPK Pathway Activation ROS->MAPK TF Transcription Factor Activation (e.g., AP-1) MAPK->TF Gene_Exp Target Gene Expression (e.g., Inflammation, Apoptosis) TF->Gene_Exp

Caption: A hypothetical signaling pathway involving "this compound".

References

Technical Support Center: "Peroxide, nitro 1-oxohexyl" Reaction Mechanism Challenges

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide

Unexpected outcomes are common in novel research. This guide addresses potential issues you might encounter during the synthesis and handling of "peroxide, nitro 1-oxohexyl".

Issue Potential Causes Recommended Solutions
Low or No Product Yield 1. Decomposition of the peroxide: "this compound" is likely thermally and photochemically unstable.[1][2] 2. Inefficient nitration: The nitrating agent may not be reactive enough, or the reaction conditions may be suboptimal. 3. Side reactions: The presence of moisture or other nucleophiles can lead to hydrolysis of the acyl chloride precursor or decomposition of the product.[3] 4. Incomplete reaction: Reaction time may be too short, or the temperature may be too low for the reaction to proceed to completion.1. Maintain low temperatures: Conduct the reaction and work-up at or below 0°C. Use a light-blocking setup. 2. Optimize nitrating agent and conditions: Consider using a more potent nitrating agent or adjusting the solvent and temperature. 3. Ensure anhydrous conditions: Use freshly distilled, dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Monitor reaction progress: Use techniques like Thin Layer Chromatography (TLC) or in-situ FTIR to monitor the consumption of starting materials and the formation of the product.
Formation of Unexpected Side Products 1. Radical-induced side reactions: Organic peroxides are known to initiate radical reactions.[3] 2. Rearrangement reactions: The molecule may undergo rearrangement, especially under acidic or basic conditions. 3. Reaction with solvent: The reactive intermediates or the product itself might react with the solvent.1. Use radical scavengers: If the desired reaction is not radical-based, consider adding a small amount of a radical scavenger like BHT. 2. Maintain neutral pH: Ensure the reaction and work-up are performed under neutral conditions, if possible. 3. Choose an inert solvent: Select a solvent that is known to be unreactive under the reaction conditions.
Product Decomposition During Purification or Storage 1. Thermal instability: As with many organic peroxides, "this compound" is likely to be thermally sensitive.[1][2] 2. Contamination with metals: Trace metals can catalyze the decomposition of peroxides.[4] 3. Concentration: Removing the solvent concentrates the peroxide, which can increase the risk of self-accelerating decomposition.[3]1. Use low-temperature purification methods: Employ techniques like column chromatography at low temperatures.[5] Avoid distillation. 2. Use metal-free equipment: Use glass or Teflon equipment to minimize metal contamination. 3. Avoid complete solvent removal: If possible, store the product as a dilute solution in a suitable solvent. If isolation of the neat compound is necessary, do so on a small scale and with extreme caution.
Safety Incidents (e.g., unexpected exotherm, detonation) 1. Inherent instability: Organic peroxides and nitro compounds are energetic materials and can be sensitive to shock, friction, and heat.[1][6] 2. Scale-up issues: Reactions that are safe on a small scale can become dangerously exothermic on a larger scale. 3. Improper handling: Lack of appropriate personal protective equipment (PPE) and engineering controls increases the risk of accidents.[1][7]1. Conduct a thorough risk assessment: Before starting any experiment, evaluate the potential hazards and implement appropriate safety measures.[1][7] 2. Perform small-scale experiments first: Always optimize reactions on a small scale before attempting a larger scale synthesis.[8] 3. Use appropriate safety equipment: Work in a fume hood with a blast shield. Wear safety glasses, a face shield, a lab coat, and appropriate gloves.[6][9] Have appropriate fire extinguishing equipment readily available.

Frequently Asked Questions (FAQs)

Q1: What is a plausible reaction mechanism for the synthesis of "this compound"?

A1: A plausible synthesis could involve the reaction of hexanoyl chloride with a source of peroxynitrate. This could be formed in situ from the reaction of a nitrite salt with hydrogen peroxide under acidic conditions. The peroxynitrous acid would then react with the acyl chloride.

Q2: How can I confirm the successful synthesis of "this compound"?

A2: A combination of analytical techniques would be necessary for characterization.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Look for characteristic peaks for the C=O stretch of the acyl group, the O-O stretch of the peroxide, and the symmetric and asymmetric stretches of the NO2 group.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help to confirm the overall structure of the molecule. The signal of carbon atoms alpha to the peroxide group is typically shifted downfield.[11][12]

  • Mass Spectrometry (MS): This can be used to determine the molecular weight of the compound.[10]

Q3: What are the primary decomposition pathways for "this compound"?

A3: The primary decomposition pathway is likely the homolytic cleavage of the weak O-O bond, which would generate a hexanoyl radical and a nitrogen dioxide radical. These highly reactive radicals can then undergo a variety of subsequent reactions, leading to a complex mixture of products. Thermal or photochemical energy can initiate this decomposition.[13]

Q4: What are the key safety precautions I should take when working with this compound?

A4: Due to the presence of both a peroxide and a nitro group, "this compound" should be treated as a potentially explosive and highly reactive compound.

  • Small Scale: Always work with the smallest possible quantities of the material.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, a blast-resistant lab coat, and gloves.[6][9]

  • Engineering Controls: Work in a certified chemical fume hood with a blast shield.[9]

  • Avoid Friction and Shock: Do not scrape or handle the solid material with metal spatulas. Use soft plastic or wooden spatulas.

  • Temperature Control: Keep the compound cold at all times.

  • Waste Disposal: Dispose of any waste containing this compound according to your institution's hazardous waste guidelines for energetic materials.

Experimental Protocols

Hypothetical Synthesis of "this compound"

Warning: This is a hypothetical procedure for an energetic material and should only be attempted by experienced chemists with appropriate safety measures in place.

Materials:

  • Hexanoyl chloride

  • Silver nitrate (AgNO3)

  • Hydrogen peroxide (30% solution)

  • Anhydrous diethyl ether

  • Anhydrous sodium sulfate

  • All glassware should be oven-dried and cooled under an inert atmosphere.

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve silver nitrate in anhydrous diethyl ether. Cool the flask to 0°C in an ice bath.

  • Slowly add a solution of hexanoyl chloride in anhydrous diethyl ether to the stirred suspension of silver nitrate.

  • To this mixture, add 30% hydrogen peroxide dropwise via the dropping funnel, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the silver chloride precipitate.

  • Wash the filtrate with cold, deionized water, followed by a cold, dilute sodium bicarbonate solution, and finally with cold brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The resulting solution contains the "this compound". Do not attempt to remove the solvent completely. Store the dilute solution at low temperatures in a dark, vented container.

Visualizations

reaction_mechanism cluster_reactants Reactants cluster_product Product Hexanoyl_Chloride Hexanoyl Chloride Product This compound Hexanoyl_Chloride->Product Nucleophilic Acyl Substitution Peroxynitrous_Acid Peroxynitrous Acid (from AgNO3 + H2O2) Peroxynitrous_Acid->Product

Caption: Hypothetical reaction mechanism for the synthesis of "this compound".

decomposition_pathway Peroxide_nitro_1_oxohexyl This compound Homolytic_Cleavage Homolytic Cleavage (Heat or Light) Peroxide_nitro_1_oxohexyl->Homolytic_Cleavage Hexanoyl_Radical Hexanoyl Radical Homolytic_Cleavage->Hexanoyl_Radical Nitrogen_Dioxide_Radical Nitrogen Dioxide Radical Homolytic_Cleavage->Nitrogen_Dioxide_Radical Further_Reactions Further Reactions (Decarboxylation, Dimerization, etc.) Hexanoyl_Radical->Further_Reactions Nitrogen_Dioxide_Radical->Further_Reactions

Caption: Primary decomposition pathway of "this compound".

experimental_workflow Start Start: Prepare Reactants Reaction Reaction at 0°C Start->Reaction Filtration Filtration to Remove AgCl Reaction->Filtration Workup Aqueous Work-up (Washing) Filtration->Workup Drying Drying of Organic Layer Workup->Drying Characterization Characterization (FTIR, NMR, MS) Drying->Characterization Storage Store as Dilute Solution at Low Temperature Characterization->Storage

Caption: Experimental workflow for the synthesis and handling of "this compound".

References

Technical Support Center: Handling and Stabilization of Nitro-Functionalized Acyl Peroxides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with nitro-functionalized acyl peroxides, such as "Peroxide, nitro 1-oxohexyl." These compounds are often highly reactive and require specific handling procedures to prevent decomposition during chemical reactions. The following questions and answers address common challenges and provide troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: My nitro-functionalized acyl peroxide appears to be decomposing upon dissolution in the reaction solvent. What could be the cause?

A1: Several factors can induce the decomposition of acyl peroxides, especially those containing strongly electron-withdrawing groups like a nitro moiety. The primary culprits are often the solvent itself, temperature, or the presence of contaminants. Protic solvents, for instance, can facilitate decomposition pathways. It is also known that certain organic solvents can induce the decomposition of peroxides.

Q2: I observe significant gas evolution and a rapid increase in temperature during my reaction. What is happening, and how can I prevent it?

A2: These are signs of a runaway reaction, likely caused by the accelerated decomposition of the peroxide. This decomposition is an exothermic process, and the heat generated can further increase the rate of decomposition, leading to a dangerous thermal runaway. The gas evolution is likely due to the formation of carbon dioxide and other gaseous byproducts. Immediate and effective temperature control is crucial.

Q3: Can I store a solution of my nitro-acyl peroxide for later use?

A3: It is strongly advised against storing solutions of acyl peroxides, particularly those with sensitizing functional groups like nitro groups. The stability of peroxides in solution is often significantly lower than in their pure, solid state (if the solid is stable). Decomposition can occur over time, even at low temperatures, leading to a loss of reagent and the potential for pressure buildup in the storage vessel. It is best practice to prepare solutions fresh for each use.

Troubleshooting Guides

Issue 1: Premature Decomposition of the Peroxide

This guide provides a systematic approach to troubleshooting the premature breakdown of your nitro-functionalized acyl peroxide.

Troubleshooting Workflow

start Start: Peroxide Decomposition Observed check_temp 1. Verify Reaction Temperature start->check_temp temp_ok Temperature is Correct check_temp->temp_ok temp_high Action: Lower Temperature and/or Improve Cooling check_temp->temp_high check_solvent 2. Evaluate Solvent Purity and Type temp_ok->check_solvent temp_high->check_temp solvent_ok Solvent is Pure and Inert check_solvent->solvent_ok solvent_issue Action: Use Fresh, High-Purity, Inert Solvent (e.g., Toluene, Benzene) check_solvent->solvent_issue check_contaminants 3. Inspect for Contaminants solvent_ok->check_contaminants solvent_issue->check_solvent contaminants_ok System is Clean check_contaminants->contaminants_ok contaminants_issue Action: Clean Glassware Thoroughly; Use Purified Reagents check_contaminants->contaminants_issue consider_inhibitor 4. Consider a Radical Inhibitor contaminants_ok->consider_inhibitor contaminants_issue->check_contaminants inhibitor_added Action: Add a Small Amount of Inhibitor (e.g., BHT, Styrene) consider_inhibitor->inhibitor_added end Resolution: Stable Reaction inhibitor_added->end

Caption: Troubleshooting logic for peroxide decomposition.

Issue 2: Inconsistent Reaction Yields

Inconsistent yields can often be traced back to the variable activity of the peroxide, which is a direct result of its decomposition.

Decomposition Pathways and Their Impact

The decomposition of acyl peroxides can proceed through several pathways, primarily homolytic cleavage of the O-O bond to form radicals. The presence of a nitro group can influence the subsequent reactions of these radicals.

cluster_initiation Initiation cluster_propagation Propagation & Side Reactions Acyl_Peroxide R(C=O)OO(C=O)R (Nitro-Functionalized) Acyl_Radical 2 R(C=O)O• Acyl_Peroxide->Acyl_Radical Δ or hν (Homolytic Cleavage) Alkyl_Radical R• + CO2 Acyl_Radical->Alkyl_Radical Desired_Product Desired Product Acyl_Radical->Desired_Product + Substrate (Alternative Pathway) Alkyl_Radical->Desired_Product + Substrate Side_Products Side Products (e.g., from solvent attack) Alkyl_Radical->Side_Products + Solvent/Impurity

Caption: General decomposition pathway for acyl peroxides.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Utilizing a Nitro-Functionalized Acyl Peroxide

This protocol emphasizes safety and measures to minimize peroxide decomposition.

  • Glassware Preparation: All glassware must be meticulously cleaned to remove any potential metal contaminants or organic residues. A final rinse with a high-purity solvent that will be used in the reaction is recommended.

  • Inert Atmosphere: The reaction vessel should be assembled, flame-dried under vacuum, and backfilled with an inert gas (e.g., Argon or Nitrogen). Maintain a positive pressure of the inert gas throughout the experiment.

  • Reagent Preparation:

    • Use only freshly purified, high-purity solvents. Degassing the solvent prior to use can be beneficial.

    • If a radical inhibitor is deemed necessary, add it to the solvent before introducing the peroxide.

  • Reaction Setup:

    • The reaction vessel should be placed in a cooling bath (e.g., ice-water or a cryocooler) set to a temperature below the anticipated reaction temperature.

    • The substrate and solvent should be added to the vessel and allowed to reach thermal equilibrium.

  • Peroxide Addition:

    • The nitro-functionalized acyl peroxide should be weighed out quickly and added to the reaction mixture in one portion or as a solution in a small amount of the reaction solvent.

    • If adding as a solution, prepare it immediately before use and add it slowly to the reaction mixture while monitoring the temperature closely.

  • Reaction Monitoring:

    • Maintain a constant temperature throughout the reaction.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Workup: Once the reaction is complete, the remaining peroxide should be quenched. A common method is the addition of a reducing agent, such as a saturated aqueous solution of sodium sulfite or sodium thiosulfate, at a low temperature.

Protocol 2: Quenching and Disposal of Unused Peroxide

Never dispose of active peroxides in waste solvent containers.

  • Prepare a Quenching Solution: In a separate flask, prepare a 10% solution of sodium sulfite in water. Place this flask in an ice bath.

  • Slow Addition: Slowly and carefully add the unused peroxide or the reaction mixture containing residual peroxide to the stirred quenching solution.

  • Verify Quenching: After the addition is complete, allow the mixture to stir for at least one hour. Test for the presence of peroxides using peroxide test strips. If the test is positive, add more quenching solution and continue stirring.

  • Disposal: Once the peroxide test is negative, the quenched mixture can be disposed of according to your institution's hazardous waste guidelines.

Data Presentation

The stability of an acyl peroxide is often discussed in terms of its half-life at a given temperature. While specific data for "this compound" is not available in the literature, the following table provides a comparative overview of the half-lives of some common diacyl peroxides to illustrate the impact of structure on stability.

Diacyl PeroxideSolventHalf-Life (t½)Temperature (°C) for 10-hr t½
Lauroyl PeroxideBenzene10 hr62
Benzoyl PeroxideBenzene10 hr73
Acetyl PeroxideToluene10 hr69

Data is illustrative and sourced from general peroxide chemistry literature. The presence of a nitro group would be expected to significantly decrease the thermal stability compared to these examples.

Validation & Comparative

Uncharted Territory: The Challenge of Comparing "Peroxide, nitro 1-oxohexyl"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive investigation into the organic peroxide "peroxide, nitro 1-oxohexyl," also known by its IUPAC name "nitro hexaneperoxoate," reveals a significant lack of publicly available scientific data. While basic chemical identifiers for this compound are available, detailed information regarding its synthesis, specific applications, and experimental performance remains elusive. This absence of published research precludes a direct, data-driven comparison with other well-established organic peroxides.

Initial searches have successfully identified "this compound" in chemical databases. Key identifying information is summarized in the table below.

Table 1: Chemical Identification of "this compound"

PropertyValue
IUPAC Name nitro hexaneperoxoate
Molecular Formula C₆H₁₁NO₅
Molecular Weight 177.16 g/mol
CAS Number 56879-26-6

Despite the existence of these identifiers, a thorough search of scientific literature, patent databases, and technical reports has not yielded any specific experimental protocols, performance data, or direct comparisons with other organic peroxides. The compound appears to be a niche or novel molecule that has not been extensively studied or characterized in a way that would allow for a meaningful comparative analysis.

A Glimpse into Related Peroxide Classes

In an effort to provide context, the investigation was broadened to include related classes of compounds, such as organic peroxynitrites and acyl peroxynitrates. Research in these areas highlights their significance in atmospheric chemistry and as highly reactive intermediates in biological systems. General synthetic methods for these classes of compounds often involve the reaction of a hydroperoxide anion with an alkyl nitrite or the reaction of nitrite with hydrogen peroxide. However, this general information does not provide the specific, quantitative data necessary for a direct comparison to commercially available and widely used organic peroxides.

The Path Forward

The current lack of available data on "this compound" prevents the creation of a detailed comparison guide as originally intended. For researchers, scientists, and drug development professionals interested in this specific molecule, the path forward would necessitate foundational research to:

  • Develop and publish a reliable synthesis protocol.

  • Characterize its fundamental chemical and physical properties.

  • Investigate its reactivity, stability, and potential applications.

  • Conduct direct comparative studies against industry-standard organic peroxides.

Without such fundamental data, any comparison would be purely speculative. The scientific community awaits further research to elucidate the properties and potential of this intriguing, yet currently enigmatic, organic peroxide.

A Comparative Guide to Nitrating Agents: Evaluating "Peroxide, nitro 1-oxohexyl" against the Benchmark Nitric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of "Peroxide, nitro 1-oxohexyl" and nitric acid as nitrating agents. Our review of the scientific literature indicates that while nitric acid is a well-established and widely utilized nitrating agent in organic synthesis, "this compound" is primarily recognized in the context of atmospheric chemistry and is not documented as a reagent for synthetic nitration.

"this compound": An Inquiry into its Efficacy as a Nitrating Agent

"this compound" belongs to the class of compounds known as peroxyacyl nitrates (PANs). Extensive searches of chemical databases and the scientific literature reveal no instances of "this compound" or other simple peroxyacyl nitrates being used as nitrating agents for synthetic purposes in organic chemistry. The body of research on PANs, including peroxyacetyl nitrate, the most common PAN, focuses on their role as atmospheric pollutants and irritants formed from volatile organic compounds and nitrogen oxides in the presence of sunlight.

Therefore, a direct comparison of the efficacy of "this compound" with nitric acid, including experimental data on yields and reaction conditions, is not possible due to the absence of any reported synthetic applications for the former.

Nitric Acid: The Gold Standard in Nitration Chemistry

Nitric acid (HNO₃), particularly in combination with a strong acid catalyst like sulfuric acid (H₂SO₄), is the most common and well-understood reagent for the nitration of organic compounds, especially aromatic systems. This process, an electrophilic aromatic substitution, is of paramount importance in the synthesis of a vast array of chemical intermediates, dyes, pharmaceuticals, and explosives.

Mechanism of Nitration using Nitric Acid

The nitration of an aromatic compound with a mixture of nitric and sulfuric acids proceeds through the formation of the highly electrophilic nitronium ion (NO₂⁺).

Nitration_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Aromatic Substitution HNO3 Nitric Acid (HNO₃) Protonated_HNO3 Protonated Nitric Acid HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4_minus Bisulfate (HSO₄⁻) NO2_plus Nitronium Ion (NO₂⁺) Protonated_HNO3->NO2_plus - H₂O Arene Aromatic Ring H2O Water (H₂O) Sigma_Complex Arenium Ion (Sigma Complex) Arene->Sigma_Complex + NO₂⁺ Nitroarene Nitroaromatic Product Sigma_Complex->Nitroarene - H⁺ H_plus H⁺

Figure 1: General mechanism of electrophilic aromatic nitration.
Experimental Data: Nitration of Aromatic Compounds with Nitric Acid

The following table summarizes typical reaction conditions and yields for the nitration of various aromatic substrates using nitric acid.

SubstrateNitrating Agent SystemTemperature (°C)Reaction TimeYield (%)Reference
BenzeneHNO₃ / H₂SO₄50-601 h~85Standard textbook procedures
TolueneHNO₃ / H₂SO₄30-4030 min>95 (mixture of isomers)Standard textbook procedures
Methyl BenzoateHNO₃ / H₂SO₄0-1515 min~80[1]
PhenolDilute HNO₃Room TemperatureVariableModerate (mixture of isomers)Standard textbook procedures
Experimental Protocol: Nitration of Methyl Benzoate[1]

This protocol provides a representative example of an electrophilic aromatic nitration reaction.

Nitration_Workflow cluster_0 Reaction Setup cluster_1 Nitration Reaction cluster_2 Workup and Isolation A Cool concentrated H₂SO₄ in an ice bath B Add methyl benzoate to H₂SO₄ A->B D Add nitrating mixture dropwise to the methyl benzoate solution B->D C Prepare a cooled mixture of concentrated HNO₃ and H₂SO₄ C->D E Allow the reaction to warm to room temperature and stand for 15 minutes D->E F Pour the reaction mixture onto ice E->F G Collect the precipitate by vacuum filtration F->G H Wash the solid with water G->H I Recrystallize the product from methanol or methanol/water H->I

Figure 2: Experimental workflow for the nitration of methyl benzoate.

Materials:

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Methyl benzoate

  • Ice

  • Methanol or methanol/water for recrystallization

Procedure:

  • In a reaction tube, cool 1.0 mL of concentrated sulfuric acid in an ice-water bath.

  • Slowly add 0.4 mL of methyl benzoate to the cooled sulfuric acid.

  • In a separate vial, carefully prepare the nitrating mixture by adding 0.5 mL of concentrated sulfuric acid to 0.5 mL of concentrated nitric acid, keeping the vial in the ice bath.

  • Add the nitrating mixture dropwise to the methyl benzoate solution, ensuring the temperature remains low.

  • After the addition is complete, remove the reaction from the ice bath and allow it to warm to room temperature. Let it stand for an additional 15 minutes.

  • Pour the reaction mixture into a beaker containing approximately 10 mL of ice.

  • Collect the resulting white precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold water.

  • Recrystallize the crude product from methanol or a methanol/water mixture to obtain the pure methyl 3-nitrobenzoate.

Conclusion

References

Performance of Peroxide, nitro 1-oxohexyl in Various Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for "Peroxide, nitro 1-oxohexyl" (CAS 56879-26-6) is not publicly available. This guide provides a comparative analysis based on the known performance of structurally similar compounds, primarily acyl peroxides such as benzoyl peroxide and lauroyl peroxide. The information presented here is intended to serve as a reference for researchers, scientists, and drug development professionals.

Introduction to this compound

"this compound" is an organic peroxide with the chemical formula C6H11NO5. As an acyl peroxide containing a nitro group, it is expected to function as a radical initiator, useful in polymerization reactions and other free-radical mediated transformations.[1] The presence of the nitro group may influence its reactivity, solubility, and stability compared to other acyl peroxides.[2] Organic peroxides are characterized by a relatively weak oxygen-oxygen bond that can cleave homolytically to form reactive radicals upon heating or exposure to light.[1]

This guide compares the projected performance of "this compound" with established alternatives in various solvent systems, focusing on solubility and stability, which are critical parameters for its effective application.

Comparative Performance Data

Due to the lack of specific data for "this compound," the following tables summarize the performance of two common acyl peroxides, benzoyl peroxide and lauroyl peroxide, in different solvents. This data can be used to infer the likely behavior of "this compound."

Solubility of Acyl Peroxides in Common Solvents

The solubility of an organic peroxide is crucial for its application in solution-based reactions. Generally, acyl peroxides exhibit better solubility in organic solvents compared to water.[3][4][5]

SolventBenzoyl PeroxideLauroyl PeroxideInferred Performance of this compound
AcetoneSoluble[3]Soluble[4]Likely soluble
BenzeneSoluble[6]-Likely soluble
ChloroformSoluble[6]Soluble[5]Likely soluble
EthanolSlightly Soluble[3][7]-Likely slightly soluble
EtherSoluble[7]Soluble[4]Likely soluble
WaterPoorly Soluble/Insoluble[3][5][7]Insoluble[5][8]Likely insoluble
Polyethylene Glycol (PEG)Soluble[7]-Potentially soluble
Isopropyl MyristateSoluble[7]-Potentially soluble

Table 1: Comparative solubility of acyl peroxides in various solvents.

Stability of Acyl Peroxides in Solution

The stability of an organic peroxide, often expressed as its half-life (t1/2) at a given temperature, is a critical safety and performance parameter. The decomposition rate is influenced by the solvent.[9]

CompoundSolventHalf-life (10 hr) TemperatureHalf-life (1 hr) TemperatureHalf-life (0.1 hr) Temperature
Benzoyl Peroxide-73°C (decomposes)92°C[3]-
Lauroyl PeroxideChlorobenzene61°C[10]79°C[10]99°C[10]

Table 2: Thermal stability of representative acyl peroxides.

It is important to note that the stability of benzoyl peroxide is solvent-dependent; for instance, it is unstable in polyethylene glycol (PEG) and isopropyl myristate but more stable in the presence of water or ethanol.[7][11]

Alternative Radical Initiators

Several classes of compounds can be used as alternatives to acyl peroxides for initiating radical reactions.

Initiator ClassExample(s)Key Features
Azo CompoundsAzobisisobutyronitrile (AIBN)Decompose with the evolution of nitrogen gas; not sensitive to acids or bases.[12][13]
PeroxydicarbonatesDi(2-ethylhexyl) peroxydicarbonateHigh reactivity at lower temperatures.
Peroxyesterstert-Butyl peroxybenzoateWide range of reactivity depending on the structure.
Inorganic PeroxidesPotassium persulfateWater-soluble; used in emulsion polymerization.[13]
N-acyloxyaminesSterically hindered N-acyloxyaminesConsidered a safer alternative to peroxides with good thermal stability.[14]

Table 3: Comparison with alternative radical initiators.

Experimental Protocols

Accurate determination of peroxide performance requires standardized experimental protocols.

Determination of Peroxide Content (Iodometric Titration)

This method is a classic and reliable way to determine the concentration of peroxides.[15][16][17][18]

Principle: The peroxide oxidizes iodide ions to iodine in an acidic medium. The liberated iodine is then titrated with a standard solution of sodium thiosulfate.[17]

Procedure:

  • A known amount of the peroxide sample is dissolved in a suitable organic solvent.

  • An excess of potassium iodide solution and acetic acid are added.

  • The mixture is allowed to react in the dark.

  • The liberated iodine is titrated with a standardized sodium thiosulfate solution using a starch indicator. The endpoint is the disappearance of the blue color.[17]

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of organic peroxides.[19][20][21][22][23]

Methodology:

  • Column: A reversed-phase C18 column is commonly used.[22]

  • Mobile Phase: A mixture of methanol/water or acetonitrile/water is often employed.[20]

  • Detection: UV detection is suitable for peroxides with a chromophore (like benzoyl peroxide).[19] For others, post-column derivatization to produce a fluorescent or chemiluminescent compound can be used for sensitive detection.[19][21][23]

Thermal Stability Analysis (Differential Scanning Calorimetry - DSC)

DSC is used to determine the thermal decomposition characteristics of organic peroxides.[24][25][26][27][28]

Procedure:

  • A small, precisely weighed sample of the peroxide is placed in a DSC pan.

  • The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).

  • The heat flow to or from the sample is measured as a function of temperature.

  • The resulting thermogram provides information on the onset of decomposition, the peak decomposition temperature, and the heat of decomposition.[24][28]

Mandatory Visualizations

General Signaling Pathway for Radical Initiation

G Peroxide R-O-O-R' Radicals 2 R-O• Peroxide->Radicals Heat or Light Monomer Monomer (M) Radicals->Monomer Initiation Initiated_Monomer R-O-M• Monomer->Initiated_Monomer Polymer_Chain R-O-(M)n-M• Initiated_Monomer->Polymer_Chain Propagation

Caption: Radical initiation and propagation pathway.

Experimental Workflow for Peroxide Analysis

G cluster_sample Sample Preparation cluster_analysis Analysis cluster_results Data Output Sample Peroxide Sample Dissolution Dissolution in Solvent Sample->Dissolution DSC DSC Analysis Sample->DSC Titration Iodometric Titration Dissolution->Titration HPLC HPLC Analysis Dissolution->HPLC Concentration Concentration Titration->Concentration Purity Purity & Impurities HPLC->Purity Stability Thermal Stability DSC->Stability

Caption: Workflow for peroxide characterization.

Safety Precautions

Organic peroxides are hazardous materials and must be handled with appropriate safety precautions.[29][30][31][32][33][34]

  • Storage: Store in a cool, well-ventilated area away from heat, sunlight, and incompatible materials such as acids, bases, and metals.[30][31] Some peroxides require refrigerated storage.[32]

  • Handling: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[29][33] Handle gently to avoid shock or friction.[30]

  • Contamination: Avoid contamination with foreign materials, which can induce decomposition.[29] Never return unused peroxide to the original container.[29]

  • Spills: In case of a spill, absorb the material with an inert substance like vermiculite and treat it with water before disposal.[29]

  • Fire: Organic peroxides can be flammable and may decompose violently in a fire.[30][34] Use appropriate fire-extinguishing media and be aware of the potential for explosion.[32]

References

Validating the Structure of "Peroxide, nitro 1-oxohexyl" Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural validation of "Peroxide, nitro 1-oxohexyl" and its derivatives against alternative compounds. Due to the limited availability of specific experimental data for "this compound," this guide utilizes data from representative molecules—1-nitrohexane and tert-butyl hydroperoxide—to illustrate the expected analytical characteristics. Benzoyl peroxide is included as a common alternative organic peroxide.

Comparison of Spectroscopic Data

The structural validation of "this compound" relies on a combination of spectroscopic techniques. The following tables summarize the expected and actual data for the target compound and its alternatives.

Table 1: ¹H NMR Data (Chemical Shifts in ppm)

CompoundFunctional Group ProtonsAlkyl Chain ProtonsAromatic Protons
"this compound" (Predicted) ~4.4 (α-CH₂ to NO₂)~0.9-2.0N/A
1-Nitrohexane 4.39 (t, 2H, -CH₂-NO₂)[1]2.00 (quint, 2H), 1.39-1.32 (m, 6H), 0.90 (t, 3H)[1]N/A
tert-Butyl Hydroperoxide ~8.5 (s, 1H, -OOH)1.22 (s, 9H, -C(CH₃)₃)N/A
Benzoyl Peroxide N/AN/A~8.1 (d, 4H), ~7.6 (t, 2H), ~7.5 (t, 4H)

Table 2: ¹³C NMR Data (Chemical Shifts in ppm)

CompoundFunctional Group CarbonsAlkyl Chain CarbonsAromatic Carbons
"this compound" (Predicted) ~75 (α-C to NO₂), ~170 (C=O)~20-35N/A
1-Nitrohexane 75.8 (-CH₂-NO₂)31.2, 27.8, 25.8, 22.2, 13.8N/A
tert-Butyl Hydroperoxide ~83.9 (-C-OOH), ~26.0 (-CH₃)[2]N/AN/A
Benzoyl Peroxide 164.2 (C=O)N/A134.1, 130.0, 129.1, 128.6

Table 3: Infrared (IR) Spectroscopy Data (Wavenumbers in cm⁻¹)

CompoundKey Functional Group PeaksC-H Stretching
"this compound" (Predicted) ~1750 (C=O), ~1550 & ~1370 (NO₂), ~880 (O-O)~2850-2960
1-Nitrohexane 1550 & 1378 (NO₂)2959, 2934, 2874
tert-Butyl Hydroperoxide 3380 (O-H), 875 (O-O)2979, 2933, 2871
Benzoyl Peroxide 1776, 1755 (C=O), 1211 (C-O), 880 (O-O)3070 (aromatic)

Table 4: Mass Spectrometry Data (m/z of Key Fragments)

CompoundMolecular Ion (M+)Key Fragmentation Peaks
"this compound" (Predicted) 177Loss of -NO₂ (m/z 131), Loss of -OOH (m/z 144), Hexanoyl cation (m/z 99)
1-Nitrohexane 131[3]85 ([M-NO₂]⁺), 71, 57, 43 (alkyl fragments)[3]
tert-Butyl Hydroperoxide 90[4]75 ([M-CH₃]⁺), 59 ([M-OCH₃]⁺), 57 ([C(CH₃)₃]⁺)[4][5]
Benzoyl Peroxide 242167, 122 ([C₆H₅CO₂]⁺), 105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺)

Experimental Protocols

Accurate structural validation requires precise experimental execution. Below are the detailed methodologies for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).

    • Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (for liquids): Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, scan the range from 4000 to 400 cm⁻¹.

    • Average 16-32 scans to improve the signal-to-noise ratio.

    • Perform a background scan of the empty sample compartment or the pure salt plates/KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization:

    • Electron Ionization (EI): Typically used for volatile and thermally stable compounds. Standard electron energy is 70 eV.

    • Electrospray Ionization (ESI): Suitable for less volatile or thermally labile compounds, often used with LC-MS.

  • Mass Analysis: Analyze the generated ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of a novel derivative like "this compound."

G Structural Validation Workflow for Novel Organic Compounds cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison cluster_validation Final Structure Validation Synthesis Synthesis of 'this compound' Purification Purification (e.g., Chromatography) Synthesis->Purification IR FTIR Spectroscopy Purification->IR NMR NMR Spectroscopy (1H, 13C, etc.) Purification->NMR MS Mass Spectrometry Purification->MS IR_Data Identify Functional Groups: -NO2, -O-O-, C=O IR->IR_Data NMR_Data Determine Connectivity & Chemical Environment NMR->NMR_Data MS_Data Confirm Molecular Weight & Fragmentation Pattern MS->MS_Data Comparison Compare with Data of Known Analogues IR_Data->Comparison NMR_Data->Comparison MS_Data->Comparison Structure_Validation Proposed Structure Confirmed or Revised Comparison->Structure_Validation

Caption: Logical workflow for the structural validation of a novel organic compound.

References

A Researcher's Guide to the Cross-Reactivity of Nitro Acyl Peroxides: A Comparative Analysis Based on "Peroxide, nitro 1-oxohexyl"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The compound "Peroxide, nitro 1-oxohexyl" is identified in the PubChem database with CAS number 56879-26-6 and a molecular formula of C6H11NO5.[1] Its structure combines a reactive acyl peroxide with a nitro group, suggesting a potential for a range of chemical interactions that could lead to cross-reactivity in biological and chemical assays.

Potential Cross-Reactivity and Interference

The presence of both a peroxide and a nitro functional group in "this compound" suggests two primary avenues for potential cross-reactivity and assay interference.

Interference from the Nitro Group

Nitroalkanes and other nitro-containing compounds are known to interfere with certain biochemical assays. A notable example is the interference of nitromethane in the Jaffe reaction for creatinine measurement, where it leads to falsely elevated readings.[2] This occurs because nitromethane interacts with picrate, producing a colored complex that mimics the creatinine-picrate complex. While the Jaffe reaction is a colorimetric assay, similar interferences could be possible in other assays that are sensitive to the electronic or structural properties of nitro compounds.

Key takeaway: The nitro group in "this compound" could potentially act as a chromophore or a reactive species in various assays, leading to false-positive or false-negative results.

Reactivity of the Acyl Peroxide Group

Acyl peroxides are known for their ability to generate free radicals upon decomposition. This reactivity is harnessed in various chemical syntheses but can be a source of non-specific interactions in biological systems and assays. The peroxide bond can be cleaved under thermal, photolytic, or chemical induction, leading to the formation of highly reactive radical species. These radicals can then interact with a wide range of biomolecules, including proteins and nucleic acids, or with assay components, leading to signal generation or quenching that is independent of the intended target.

Key takeaway: The acyl peroxide moiety is a potential source of significant cross-reactivity through radical-mediated pathways, which could affect the stability and reliability of experimental systems.

Comparative Analysis with Alternative Compounds

To understand the specific contributions of the nitro and peroxide groups to the overall reactivity profile of "this compound," a comparative analysis with structurally related compounds is essential. The following table outlines potential alternatives and their expected reactivity profiles.

Compound NameCAS NumberMolecular FormulaKey Functional GroupsExpected Cross-Reactivity Profile
This compound 56879-26-6C6H11NO5Acyl Peroxide, NitroHigh potential for both radical-based and nitro-group-related interference.
Bis(1-oxohexyl) peroxide961-55-7C12H22O4Acyl PeroxideHigh potential for radical-based interference; lacks nitro-group-specific effects.
1-Nitrohexane646-14-0C6H13NO2NitroPotential for nitro-group-related interference; lacks peroxide reactivity.
Hexanoic acid142-62-1C6H12O2Carboxylic AcidLow potential for specific cross-reactivity; serves as a negative control.

Experimental Protocols for Assessing Cross-Reactivity

The following experimental workflows are proposed to systematically evaluate the cross-reactivity of "this compound" and its analogues.

General Assay Interference Screen

This experiment aims to identify potential interference in common biochemical and cell-based assays.

Methodology:

  • Select a panel of common assays (e.g., ELISA, fluorescence-based enzymatic assays, cell viability assays like MTT or LDH).

  • Prepare a dilution series of "this compound" and the comparative compounds.

  • In parallel, run the assays in the presence of each compound dilution and a vehicle control.

  • Monitor for any significant deviation from the vehicle control, which would indicate interference.

  • For any observed interference, conduct follow-up experiments to determine the mechanism (e.g., absorbance/fluorescence quenching, direct interaction with detection reagents).

Experimental Workflow for Assay Interference Screening

cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis A Select Assay Panel (e.g., ELISA, Enzymatic, Cell-based) B Prepare Dilution Series of Test Compounds A->B D Run Assays with Test Compounds B->D C Vehicle Control E Run Assays with Vehicle Control C->E F Compare Results to Vehicle Control D->F E->F G Identify Significant Deviations F->G H Mechanism of Interference Study (if needed) G->H

Caption: Workflow for screening compound interference in biochemical and cell-based assays.

Radical Scavenging Assay

This experiment is designed to specifically assess the radical-generating potential of the acyl peroxide group.

Methodology:

  • Utilize a standard radical scavenging assay, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

  • Incubate DPPH with varying concentrations of "this compound" and the peroxide-containing analogue.

  • Measure the decrease in absorbance of the DPPH solution, which correlates with the radical scavenging activity of the compound (or in this case, the generation of radicals that consume DPPH).

  • Include a known radical scavenger (e.g., ascorbic acid) as a positive control and a non-peroxide analogue as a negative control.

Logical Flow for Assessing Radical Generation

cluster_compounds Test Compounds cluster_assay DPPH Assay cluster_outcome Interpretation PNOH This compound DPPH DPPH Solution PNOH->DPPH BOP Bis(1-oxohexyl) peroxide BOP->DPPH NC Negative Control (e.g., 1-Nitrohexane) NC->DPPH Measure Measure Absorbance Change DPPH->Measure Outcome Quantify Radical Generation Potential Measure->Outcome

Caption: A logical diagram illustrating the use of a DPPH assay to evaluate the radical-generating potential of peroxide-containing compounds.

Conclusion and Recommendations

While "this compound" is a catalogued chemical, the absence of published cross-reactivity studies necessitates a cautious and methodical approach to its use in research. The dual presence of a nitro group and an acyl peroxide group suggests a high potential for interference in a variety of experimental contexts.

Researchers employing this or structurally similar compounds are strongly encouraged to:

  • Perform preliminary interference screening in their specific assay systems.

  • Include appropriate controls , such as the alternative compounds suggested in this guide, to delineate the source of any observed off-target effects.

  • Consider the use of alternative analytical methods that are less susceptible to interference from nitro compounds or peroxides, such as mass spectrometry-based detection over colorimetric or fluorescence-based assays.

By proactively investigating and understanding the potential for cross-reactivity, researchers can ensure the validity and reproducibility of their experimental findings.

References

A Comparative Guide to Nitro Compounds in Synthesis: Featuring "Peroxide, Nitro 1-Oxohexyl"

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of organic synthesis, nitro compounds stand as versatile intermediates and reagents, pivotal for constructing complex molecular architectures. Their utility stems from the potent electron-withdrawing nature of the nitro group (—NO₂), which activates adjacent carbon atoms and participates in a variety of transformations. This guide provides a comparative analysis of "Peroxide, nitro 1-oxohexyl" (nitro hexaneperoxoate) and other prevalent nitro compounds, offering insights for researchers, scientists, and professionals in drug development.

While specific experimental data for "this compound" is limited in publicly accessible literature, this guide extrapolates its potential reactivity based on the known chemistry of its constituent functional groups—a nitroalkane and a diacyl peroxide. This analysis is juxtaposed with well-documented nitro compounds like nitroalkanes and nitroarenes.

General Comparison of Nitro Compounds in Synthesis

Nitro compounds are broadly classified into aliphatic (nitroalkanes) and aromatic (nitroarenes) categories. Their reactivity is largely dictated by the nature of the carbon skeleton to which the nitro group is attached. "this compound" introduces a unique combination of a nitroalkane moiety and a reactive diacyl peroxide group, suggesting a dual reactivity profile.

Compound ClassPrimary Synthetic ApplicationsKey AdvantagesPotential Limitations
Nitroalkanes (e.g., Nitromethane, Nitroethane)Carbon-carbon bond formation (Henry reaction, Michael addition), synthesis of amines, ketones, and aldehydes.[1][2][3]Versatile building blocks, readily available, activate adjacent C-H bonds for deprotonation.[3][4]Can undergo side reactions, some are explosive.[3]
Nitroarenes (e.g., Nitrobenzene)Synthesis of anilines (via reduction), electrophilic and nucleophilic aromatic substitution reactions.Stable, widely used in industrial processes.The nitro group is strongly deactivating for electrophilic substitution.
"this compound" (Hypothetical)Potential dual reactivity: radical initiation (from the diacyl peroxide) and nucleophilic addition (from the nitroalkane part). Could act as an oxidizing agent.May offer novel reaction pathways by combining radical and ionic processes.Likely to be thermally unstable and potentially explosive due to the peroxide and nitro groups.[3] Synthesis and handling would require specialized procedures.

Key Reactions and Experimental Data

This section details prominent reactions where nitroalkanes are employed and provides comparative data, where available.

The Henry (Nitroaldol) Reaction

The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and an aldehyde or ketone, catalyzed by a base, to form a β-nitro alcohol.[1][5][6]

Experimental Protocol: A General Procedure for the Henry Reaction

  • To a solution of the aldehyde (1.0 mmol) in a suitable solvent (e.g., 5 mL of methanol), add the nitroalkane (1.2 mmol).

  • Add a catalytic amount of a base (e.g., triethylamine, 0.1 mmol) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Yields in the Henry Reaction

NitroalkaneAldehydeCatalystSolventYield (%)Reference
NitromethaneBenzaldehydeImidazoleSolvent-free94[7]
NitroethaneBenzaldehydePS-BEMPSolvent-free75[8]
2-NitropropaneBenzaldehydePS-BEMPSolvent-free65[8]

PS-BEMP: Polystyrene-supported 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine

The data indicates that the structure of the nitroalkane can influence the reaction yield.

The Michael Addition

In the Michael addition, a nitroalkane acts as a nucleophile (after deprotonation) and adds to an α,β-unsaturated carbonyl compound.[2]

Experimental Protocol: A General Procedure for the Michael Addition of Nitroalkanes

  • To a mixture of the α,β-unsaturated compound (1 mmol) and the nitroalkane (1.5 mmol) in a solvent (e.g., 1 mL of water), add a catalytic amount of a base (e.g., 1M NaHCO₃).[9]

  • Stir the mixture at room temperature for the required time, monitoring by TLC.

  • After completion, extract the product with an organic solvent.

  • Dry the organic phase and concentrate it under reduced pressure.

  • Purify the product by column chromatography.[9]

Comparative Yields in the Michael Addition

NitroalkaneMichael AcceptorBaseYield (%)Reference
Nitromethanetrans-β-nitrostyreneNaHCO₃86[9]
Nitroethanetrans-β-nitrostyreneNaHCO₃82[9]
1-Nitropropanetrans-β-nitrostyreneNaHCO₃84[9]

The yields for the Michael addition are generally high for various primary nitroalkanes under these conditions.

Visualizing Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the mechanisms of the Henry reaction and the radical decomposition of a diacyl peroxide, a process relevant to the potential reactivity of "this compound".

Henry Reaction Mechanism

Henry_Reaction cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Nitroalkane Nitroalkane Nitronate_ion Nitronate_ion Nitroalkane->Nitronate_ion + Base Base Base Alkoxide_intermediate Alkoxide_intermediate Nitronate_ion->Alkoxide_intermediate + Aldehyde Aldehyde Aldehyde beta_Nitro_alcohol β-Nitro alcohol Alkoxide_intermediate->beta_Nitro_alcohol + H-Base+ Proton_source H-Base+ Diacyl_Peroxide_Decomposition Diacyl_peroxide R-C(O)O-O(O)C-R Carboxy_radicals 2 R-C(O)O• Diacyl_peroxide->Carboxy_radicals Heat or Light Alkyl_radicals 2 R• Carboxy_radicals->Alkyl_radicals Carbon_dioxide 2 CO₂ Carboxy_radicals->Carbon_dioxide

References

Benchmarking the Reactivity of Peroxyacetyl-L-leucyl-nitrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of "Peroxide, nitro 1-oxohexyl," a member of the peroxyacyl nitrate (PAN) family of compounds. Due to the limited availability of direct experimental data for this specific C6 compound, this guide leverages data from its shorter-chain analogs—peroxyacetyl nitrate (PAN), peroxypropionyl nitrate (PPN), and peroxybutyryl nitrate (PBN)—to establish reactivity trends and provide an informed assessment. The primary focus of this comparison is on thermal stability, a critical parameter for the safe handling, storage, and application of these energetic materials.

Comparative Analysis of Thermal Stability

The thermal stability of peroxyacyl nitrates is a key indicator of their reactivity.[1] It is well-established that these compounds undergo thermal decomposition, breaking the O-N bond to form a peroxyacyl radical and nitrogen dioxide.[2] This decomposition is a first-order process and its rate is highly dependent on temperature.[3][4]

A common metric for comparing the thermal stability of organic peroxides is the half-life (t½), which is the time required for 50% of the compound to decompose at a given temperature.[5] Generally, a longer half-life indicates greater thermal stability.

The following table summarizes the thermal decomposition rate constants and half-lives of various peroxyacyl nitrates at 298 K (25 °C). The data for this compound is extrapolated based on the observed trend of decreasing reactivity with increasing alkyl chain length.[3]

Table 1: Comparison of Thermal Decomposition Rates and Half-Lives of Peroxyacyl Nitrates at 298 K

Compound NameChemical FormulaDecomposition Rate Constant (k) at 298 K (s⁻¹)Half-Life (t½) at 298 K (minutes)
Peroxyacetyl Nitrate (PAN)CH₃C(O)OONO₂3.0 x 10⁻⁴[6]~38.5
Peroxypropionyl Nitrate (PPN)C₂H₅C(O)OONO₂3.4 x 10⁻⁴[6]~34.0
Peroxybutyryl Nitrate (PBN)C₃H₇C(O)OONO₂(3.4 ± 0.1) x 10⁻⁴[3]~34.0
This compound C₅H₁₁C(O)OONO₂ ~3.3 x 10⁻⁴ (extrapolated) ~35.0 (extrapolated)

Note: The decomposition rate for PBN is reported to level off for longer alkyl chains.[3] Therefore, the extrapolated value for this compound is expected to be very similar to that of PBN.

The data indicates that while there is a slight decrease in the decomposition rate constant with increasing alkyl chain length from C1 to C3, the effect is not substantial.[3] It is therefore anticipated that "this compound" will exhibit a thermal stability comparable to, or slightly greater than, its shorter-chain counterparts at ambient temperatures.

Experimental Protocols

The determination of the thermal reactivity of peroxyacyl nitrates involves specialized experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Experimental Protocol 1: Gas-Phase Thermal Decomposition Rate Measurement

This protocol is adapted from studies on the thermal decomposition of PAN and PPN.[6]

Objective: To determine the first-order rate constant for the thermal decomposition of a peroxyacyl nitrate in the gas phase.

Apparatus:

  • Collapsible reaction chamber made of FEP Teflon film (e.g., 3.5 m³)

  • Gas chromatograph with an electron capture detector (GC-ECD)

  • Purified air source (activated carbon, silica gel, molecular sieves, and permanganate-coated alumina)

  • Nitric oxide (NO) source

  • Temperature-controlled environment

Procedure:

  • Introduce a known concentration of the peroxyacyl nitrate (e.g., 1-70 ppb) into the Teflon reaction chamber filled with purified air.

  • Add an excess of nitric oxide (NO) (e.g., 1-7 ppm) to the chamber. The NO serves to scavenge the peroxyacyl radicals produced during decomposition, preventing the reverse reaction from occurring.

  • Maintain the chamber at a constant, controlled temperature (e.g., 288 K, 292 K, 298 K).

  • Monitor the concentration of the peroxyacyl nitrate over time using GC-ECD.

  • Plot the natural logarithm of the peroxyacyl nitrate concentration versus time. The slope of this plot will be the negative of the first-order rate constant (-k).

Experimental Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Hazard Evaluation

DSC is a thermoanalytical technique used to measure the amount of heat required to increase the temperature of a sample.[7] It can be used to determine the self-accelerating decomposition temperature (SADT), which is the lowest temperature at which a substance in a specific packaging will undergo a self-accelerating decomposition.[1]

Objective: To assess the thermal hazard potential of an organic peroxide by determining its onset of decomposition and energy release.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed sample pans (e.g., aluminum)

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Accurately weigh a small amount of the organic peroxide (typically 1-5 mg) into a sample pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 5-10 °C/min) under a continuous flow of inert gas.

  • Record the heat flow as a function of temperature.

  • The resulting thermogram will show an exothermic peak corresponding to the decomposition of the peroxide. The onset temperature of this exotherm provides an indication of the thermal stability. The area under the peak is proportional to the heat of decomposition.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the reactivity of peroxyacyl nitrates.

Thermal_Decomposition_Pathway PAN Peroxyacyl Nitrate (RC(O)OONO₂) TransitionState Transition State PAN->TransitionState Δ (Heat) Products Peroxyacyl Radical (RC(O)OO•) + Nitrogen Dioxide (NO₂) TransitionState->Products Decomposition

Caption: Thermal decomposition pathway of a peroxyacyl nitrate.

Experimental_Workflow_GC_ECD cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Processing Prep Introduce PAN & NO into Reaction Chamber GC_ECD Monitor PAN Concentration with GC-ECD Prep->GC_ECD Plot Plot ln[PAN] vs. Time GC_ECD->Plot Calculate Calculate Rate Constant (k) Plot->Calculate

Caption: Workflow for determining the thermal decomposition rate constant.

Reactivity_Trend C1 Peroxyacetyl Nitrate (C1) C2 Peroxypropionyl Nitrate (C2) Reactivity Decreasing Reactivity (Increasing Thermal Stability) C1->Reactivity C3 Peroxybutyryl Nitrate (C3) C2->Reactivity C6 This compound (C6) C3->Reactivity C6->Reactivity

Caption: Trend in reactivity of peroxyacyl nitrates with increasing alkyl chain length.

References

A Comparative Guide to Polymerization Initiators: Evaluating "Peroxide, nitro 1-oxohexyl" Against Industry Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate initiator is a critical parameter in directing the course of a polymerization reaction, influencing everything from reaction kinetics to the final properties of the polymer. While established initiators are well-characterized, the emergence of novel initiating species requires a framework for comparative evaluation. This guide provides a comparative overview of common polymerization initiators and introduces a hypothetical assessment of "Peroxide, nitro 1-oxohexyl," a compound for which extensive public data is not available. Our analysis is based on its structural characteristics and extrapolated performance against well-known alternatives.

Introduction to "this compound"

"this compound" is an organic peroxide with the chemical formula C₆H₁₁NO₅. The presence of a peroxide group (-O-O-) suggests its potential as a thermal initiator for free-radical polymerization. The nitro group (-NO₂), a strong electron-withdrawing group, is anticipated to lower the activation energy for the homolytic cleavage of the peroxide bond, likely resulting in a lower decomposition temperature compared to simple alkyl or diacyl peroxides. The "1-oxohexyl" moiety will influence its solubility and interaction with various monomers. Due to the limited availability of specific experimental data for this compound, this guide will position it hypothetically against common initiators to provide a framework for its potential evaluation.

Comparative Analysis of Polymerization Initiators

The performance of a polymerization initiator is typically assessed based on several key parameters, including its decomposition temperature, half-life, and initiator efficiency. The following table summarizes these properties for several widely used initiators and provides a hypothesized profile for "this compound."

InitiatorChemical StructureDecomposition Temperature (10-hr Half-Life, °C)Suitable Polymerization MethodsCommon MonomersAdvantagesDisadvantages
Benzoyl Peroxide (BPO) C₁₄H₁₀O₄~73Free Radical, Bulk, Solution, SuspensionStyrene, Acrylates, Methacrylates[1][2][3][4]Well-studied, commercially available, good for a wide range of monomers.[3]Can induce chain transfer, potential for explosive decomposition if not handled properly.
Azobisisobutyronitrile (AIBN) C₈H₁₂N₄~65Free Radical, Bulk, Solution, SuspensionStyrene, Acrylates, Methacrylates[5][6]Produces nitrogen gas upon decomposition, which is non-interfering; predictable first-order decomposition kinetics.[6]Toxic, not suitable for all solvent systems.
Dicumyl Peroxide (DCP) C₁₈H₂₂O₂~117Crosslinking, High-Temperature PolymerizationEthylene, Silicone rubbers[7][8]High-temperature stability, efficient for crosslinking.[8]High decomposition temperature limits its use with more volatile monomers.
Potassium Persulfate (KPS) K₂S₂O₈~50-60 (in aqueous solution)Emulsion, Solution (aqueous)Acrylamide, Vinyl Acetate, Acrylic Monomers[9][10][11][12]Water-soluble, ideal for emulsion polymerization.[10]Limited solubility in organic solvents.
Hypothetical: this compound C₆H₁₁NO₅Estimated ~50-70Free RadicalPotentially a broad range of vinyl monomersThe nitro group may allow for lower initiation temperatures.Potential for side reactions due to the nitro group; thermal stability and initiator efficiency are unknown.

Experimental Protocols for Initiator Evaluation

To objectively assess the performance of a new initiator like "this compound," a standardized set of experiments is required. Below are detailed methodologies for key experiments.

Determination of Initiator Decomposition Kinetics via Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal decomposition profile and calculate the activation energy of decomposition for the initiator.

Methodology:

  • A dilute solution of the initiator (e.g., 1-5% by weight) in a suitable solvent (e.g., toluene, dimethylformamide) is prepared.

  • A small, precisely weighed sample of the solution (5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • The sample is heated in the DSC instrument at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under an inert atmosphere (e.g., nitrogen).

  • The heat flow as a function of temperature is recorded. The exothermic peak corresponds to the decomposition of the initiator.

  • The peak maximum temperature at different heating rates can be used to calculate the activation energy of decomposition using the Kissinger method.

Free-Radical Polymerization of a Standard Monomer (e.g., Styrene)

Objective: To evaluate the initiator's efficiency and its effect on polymerization rate and polymer molecular weight.

Methodology:

  • Styrene monomer is purified to remove inhibitors.

  • A known concentration of the initiator (e.g., 0.1 mol%) is dissolved in a specific volume of purified styrene in a reaction vessel.

  • The mixture is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for 30 minutes.

  • The reaction vessel is sealed and placed in a constant temperature bath set to a temperature appropriate for the initiator's half-life (e.g., 70°C).

  • Samples are withdrawn at regular intervals to determine monomer conversion (e.g., by gravimetry or spectroscopy).

  • The final polymer is isolated by precipitation in a non-solvent (e.g., methanol), dried, and characterized for molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Emulsion Polymerization of Methyl Methacrylate (MMA)

Objective: To assess the suitability of a water-soluble initiator for emulsion polymerization.

Methodology:

  • A reaction kettle is charged with deionized water, a surfactant (e.g., sodium dodecyl sulfate), and a buffering agent.

  • The mixture is heated to the desired reaction temperature (e.g., 60°C) under a nitrogen atmosphere with constant stirring.

  • Methyl methacrylate monomer is added to the reactor.

  • The initiator, dissolved in a small amount of deionized water, is injected into the reactor to start the polymerization.

  • The reaction is monitored for conversion over time.

  • The final polymer latex is characterized for particle size and morphology.

Visualizing Polymerization Pathways and Workflows

Diagrams are essential for understanding the complex processes in polymerization. The following are Graphviz (DOT language) scripts for generating relevant diagrams.

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radical (R•) I->R Decomposition (kd) RM Initiated Monomer (RM•) R->RM Addition to Monomer M Monomer (M) P_n Propagating Chain (P_n•) RM->P_n P_n1 Propagating Chain (P_n+1•) P_n->P_n1 Addition of Monomer (kp) M2 Monomer (M) M2->P_n1 P_m Propagating Chain (P_m•) Dead_Polymer Dead Polymer P_m->Dead_Polymer Combination or Disproportionation (kt) P_n2 Propagating Chain (P_n•) P_n2->Dead_Polymer

Caption: Mechanism of Free-Radical Polymerization.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_analysis Polymer Characterization Monomer_Prep Monomer Purification Polymerization Polymerization Reaction Monomer_Prep->Polymerization Initiator_Prep Initiator Preparation Initiator_Prep->Polymerization Isolation Polymer Isolation (Precipitation & Drying) Polymerization->Isolation GPC GPC Analysis (Mw, Mn, PDI) Isolation->GPC DSC DSC Analysis (Tg) Isolation->DSC NMR NMR Spectroscopy (Structure) Isolation->NMR

Caption: Experimental Workflow for Polymer Synthesis and Characterization.

Conclusion

The selection of a polymerization initiator is a multifaceted decision that requires careful consideration of the desired polymer properties and reaction conditions. While "this compound" remains a compound with limited publicly available data, its chemical structure suggests it could be a viable low-temperature free-radical initiator. The comparative data and experimental protocols provided in this guide offer a framework for researchers to evaluate its performance against established alternatives. A thorough experimental investigation as outlined would be necessary to fully characterize its potential and determine its suitability for specific applications in research and development.

References

Comparative Guide to Analytical Methods for the Quantification of "Peroxide, nitro 1-oxohexyl"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Peroxide, nitro 1-oxohexyl," with the chemical formula C₆H₁₁NO₅ and CAS number 56879-26-6, is a unique molecule containing both a peroxide and a nitro functional group.[1] Due to the absence of commercially available standards and validated analytical methods specifically for this compound, this guide provides a comparison of established analytical techniques for the quantification of its constituent functional groups: organic peroxides and organic nitro compounds. The methodologies presented here are based on well-documented analytical principles and can be adapted for the analysis of "this compound" upon successful synthesis and purification of an analytical standard.

This guide will explore two primary analytical techniques for each functional group: High-Performance Liquid Chromatography (HPLC) for its specificity and sensitivity, and a classical titrimetric or spectrophotometric method for its robustness and accessibility.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the analytical methods discussed in this guide. These values are representative of the analysis of similar organic peroxides and nitro compounds and should be considered as a baseline for method development for "this compound."

Functional Group Analytical Method Principle Typical Limit of Detection (LOD) Typical Limit of Quantification (LOQ) Linearity (R²) Advantages Disadvantages
Peroxide HPLC with Post-Column Derivatization and UV/Vis or Fluorescence Detection Chromatographic separation followed by a chemical reaction to produce a chromophore or fluorophore for detection.~0.1 µM[2]~0.3 µM>0.99High specificity and sensitivity.[3] Can separate different peroxide species.Requires specialized equipment and method development. Derivatization adds complexity.
Peroxide Iodometric Titration Oxidation of iodide to iodine by the peroxide, followed by titration of the iodine with a standard thiosulfate solution.[4][5]Millimolar (mM) rangeMillimolar (mM) rangeN/ARobust, inexpensive, and does not require specialized equipment. Provides a measure of total peroxide content.Non-specific for different peroxide species. Less sensitive than HPLC methods.
Nitro HPLC with UV/Vis Detection Chromatographic separation followed by direct detection of the nitro functional group using a UV/Vis detector.[6][7]~0.5-10 ppb[1]~1.5-30 ppb>0.99High specificity and sensitivity. Widely used and established methodology (e.g., EPA Method 8330B).[6][7]Requires HPLC instrumentation. Matrix interference can be an issue.[7]
Nitro UV-Vis Spectrophotometry Direct measurement of the absorbance of the nitro compound at a specific wavelength.[8][9][10]Micromolar (µM) to millimolar (mM) rangeMicromolar (µM) to millimolar (mM) range>0.99Simple, rapid, and cost-effective.Low specificity; susceptible to interference from other UV-absorbing compounds.[11]

Experimental Protocols

Quantification of the Peroxide Group by HPLC with Post-Column Derivatization

This method is adapted from established procedures for the analysis of hydrogen peroxide and organic hydroperoxides.[2][12][13][14]

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of the "this compound" sample in a suitable solvent (e.g., acetonitrile or a methanol/water mixture) to a known concentration.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of water and an organic modifier (e.g., methanol or acetonitrile), with a suitable buffer if necessary.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Injection Volume: 10 - 20 µL.

  • Post-Column Derivatization:

    • After the analytical column, the eluent is mixed with a derivatizing reagent in a reaction coil. A common reagent is a solution of p-hydroxyphenylacetic acid and horseradish peroxidase, which reacts with peroxides to produce a fluorescent dimer.[13][14]

    • Alternatively, a reaction with iodide in the presence of a catalyst (e.g., ammonium molybdate) can produce triiodide, which can be detected by UV-Vis spectrophotometry.[2]

  • Detection:

    • Fluorescence Detector: Excitation and emission wavelengths are set appropriately for the fluorescent product (e.g., Ex: 315 nm, Em: 400 nm for the p-hydroxyphenylacetic acid dimer).[14]

    • UV/Vis Detector: The absorbance is monitored at the wavelength of maximum absorbance for the chromophore produced (e.g., 351 nm for triiodide).

  • Quantification: A calibration curve is generated by injecting standards of a known peroxide (e.g., hydrogen peroxide or a suitable organic peroxide standard) at different concentrations. The concentration of the peroxide group in the sample is determined by comparing its peak area to the calibration curve.

Quantification of the Nitro Group by HPLC with UV/Vis Detection

This protocol is based on EPA Method 8330B for the analysis of nitroaromatics and nitramines.[6][7]

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of the "this compound" sample in acetonitrile or a methanol/water mixture to a known concentration.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm). A secondary, confirmatory column (e.g., CN) may also be used.

    • Mobile Phase: Isocratic elution with a methanol/water mixture (e.g., 50:50 v/v).

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Injection Volume: 20 - 100 µL.

  • Detection:

    • UV/Vis Detector: The absorbance is monitored at a wavelength where the nitro group has significant absorbance, typically around 254 nm.[6]

  • Quantification: A calibration curve is constructed by injecting standards of a suitable nitro compound (e.g., 2,4-dinitrotoluene) at various concentrations. The concentration of the nitro group in the sample is calculated from the peak area of the analyte and the calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_analysis Data Analysis Sample Weighing of 'this compound' Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Injection Injection into Analytical Instrument Dissolution->Injection Separation Chromatographic Separation (HPLC) Injection->Separation Detection Detection (UV/Vis or Fluorescence) Separation->Detection Quantification Quantification of Analyte Detection->Quantification Calibration Generation of Calibration Curve Calibration->Quantification

Caption: Experimental workflow for the quantification of "this compound".

Method_Comparison cluster_peroxide Peroxide Quantification cluster_nitro Nitro Quantification HPLC_Peroxide HPLC with Derivatization (High Specificity, High Sensitivity) Titration Iodometric Titration (Robust, Low Cost, Total Peroxides) HPLC_Nitro HPLC with UV/Vis (High Specificity, High Sensitivity) UV_Vis UV-Vis Spectrophotometry (Simple, Rapid, Low Specificity) Analyte This compound Analyte->HPLC_Peroxide Analyte->Titration Analyte->HPLC_Nitro Analyte->UV_Vis

Caption: Logical comparison of analytical methods for the functional groups of the target analyte.

References

Safety Operating Guide

Safe Disposal of Peroxide, Nitro 1-Oxohexyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance for the disposal of organic peroxides and nitro compounds. Peroxide, nitro 1-oxohexyl is a reactive chemical, and its disposal must be handled by trained personnel in strict accordance with all applicable federal, state, and local regulations. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) department before proceeding.

The proper disposal of reactive chemicals such as this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Organic peroxides are inherently unstable and can be explosive, while nitro compounds also possess energetic properties.[1][2][3][4] This guide outlines the essential safety and logistical information for the proper disposal of such materials.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all necessary personal protective equipment (PPE) is worn, including safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves.[5] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] Emergency supplies, such as a spill kit with non-sparking tools and appropriate fire extinguishing media, should be readily available.[2]

Key Handling Principles:

  • Avoid Contamination: Do not return unused chemicals to their original container to prevent contamination.[5]

  • Preventative Measures: Keep the chemical away from heat, sparks, open flames, and direct sunlight.[5]

  • Proper Storage: Store in a cool, well-ventilated area in its original, tightly sealed container.[5] Do not use glass or metal containers with screw caps that can create a tight seal, as pressure can build up.[5]

Disposal Procedures

Unused, expired, or off-specification this compound is considered hazardous waste and must be disposed of through an authorized hazardous waste management service.[1][7][8] Do not attempt to dispose of this chemical down the drain or in regular trash.[4][6]

Step-by-Step Disposal Workflow:

  • Initial Assessment:

    • Consult the Safety Data Sheet (SDS) for this compound for specific handling and disposal instructions.

    • If the container is compromised, shows signs of crystallization, or is past its expiration date, do not handle it.[4][9] Contact your institution's EHS department immediately.[4]

  • Segregation and Labeling:

    • Segregate the waste container from incompatible materials, such as strong acids and bases, reducing agents, and metals.[5][10]

    • Label the container clearly as "Hazardous Waste" and include the full chemical name ("this compound") and any other information required by your institution.[11]

  • Contacting EHS for Pickup:

    • Arrange for a hazardous waste pickup with your institution's EHS department.[11] They are equipped to handle and transport reactive chemicals safely.

    • Do not attempt to neutralize or "quench" the material yourself unless it is part of a well-defined and approved experimental procedure.[11]

General Disposal Methods for Organic Peroxides

While you should not perform these procedures yourself without EHS approval and supervision, it is important to understand the standard disposal methodologies for organic peroxides, which are typically carried out by professional waste disposal services.

Disposal MethodDescriptionKey Parameters
Dilution and Incineration This is the recommended method for small quantities of liquid organic peroxides.[1] The peroxide is slowly added to a suitable solvent to reduce its reactivity before being incinerated at a licensed facility.[1]The active oxygen content should be diluted to less than 1%.[1][5] Common solvents include Fuel Oil #2 or other non-flammable hydrocarbons.[1]
Incineration "As Is" or as a Slurry For solid organic peroxides, dilution is often not feasible due to solubility issues.[1] These materials are typically incinerated directly or mixed with water to form a slurry before incineration.[1] This method ensures rapid and complete decomposition.[1]Must be performed at an approved waste disposal facility.[1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Need to Dispose of This compound check_sds Consult SDS and Institutional Disposal Procedures start->check_sds assess_container Assess Container Condition (e.g., expired, crystallized, damaged) check_sds->assess_container container_ok Container is Safe to Handle assess_container->container_ok No container_not_ok Container is NOT Safe to Handle assess_container->container_not_ok Yes segregate_waste Segregate from Incompatible Materials container_ok->segregate_waste contact_ehs_immediate Isolate Area and Immediately Contact EHS container_not_ok->contact_ehs_immediate label_waste Label as Hazardous Waste with Full Chemical Name segregate_waste->label_waste request_pickup Request Waste Pickup from EHS label_waste->request_pickup end End: Waste Transferred to Authorized Personnel request_pickup->end

Disposal Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.